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2,4-Dichloro-6-methoxy-1,3,5-triazine

Cat. No.: B150824
CAS No.: 3638-04-8
M. Wt: 179.99 g/mol
InChI Key: JKAPWXKZLYJQJJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methoxy-1,3,5-triazine, also known as this compound, is a useful research compound. Its molecular formula is C4H3Cl2N3O and its molecular weight is 179.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Cl2N3O B150824 2,4-Dichloro-6-methoxy-1,3,5-triazine CAS No. 3638-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-methoxy-1,3,5-triazine
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InChI

InChI=1S/C4H3Cl2N3O/c1-10-4-8-2(5)7-3(6)9-4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAPWXKZLYJQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189906
Record name 2,4-Dichloro-6-methoxy-3,5-triazine
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Molecular Weight

179.99 g/mol
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CAS No.

3638-04-8
Record name 2,4-Dichloro-6-methoxy-1,3,5-triazine
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Record name 2,4-Dichloro-6-methoxy-3,5-triazine
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Record name 2,4-dichloro-6-methoxy-1,3,5-triazine
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Record name 2,4-DICHLORO-6-METHOXY-3,5-TRIAZINE
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Foundational & Exploratory

2,4-Dichloro-6-methoxy-1,3,5-triazine synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methoxy-1,3,5-triazine

For researchers, scientists, and professionals in drug development, this compound is a valuable building block in the synthesis of a wide range of biologically active compounds. Its two reactive chlorine atoms allow for sequential nucleophilic substitutions, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the primary synthesis protocols for this versatile reagent, complete with detailed experimental procedures, comparative data, and a visual representation of the reaction pathway.

Core Synthesis Pathway

The predominant method for synthesizing this compound involves the controlled monosubstitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methanol. This nucleophilic aromatic substitution reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate, to neutralize the hydrochloric acid byproduct. The reaction's selectivity is highly dependent on temperature control, as higher temperatures can lead to the formation of di- and tri-substituted products.

Comparative Data of Synthesis Protocols

The following table summarizes quantitative data from various reported protocols for the synthesis of this compound, providing a clear comparison of reaction conditions and outcomes.

Parameter Protocol 1 Protocol 2 Protocol 3
Cyanuric Chloride 36.8 g (0.2 mole)36.8 g (0.2 mol)Not Specified
Methanol 200 ml200 mlNot Specified
Sodium Bicarbonate 33.6 g (0.4 mole)33.6 g (0.4 mol)Not Specified
Water 25 ml25 mlNot Specified
Reaction Temperature 30°C0-5°C, then 30°C25°C
Reaction Time 30 minutes2 hours at 0-5°C, then 30 minutes at 30°C30 minutes
Yield (Crude) 10.5 g (58%)Not Specified98%
Recrystallization Solvent HeptaneHexaneCH2Cl2/Hexane
Melting Point (°C) 87-89 (crude), 88-90 (recrystallized)~90 (recrystallized)87-88
Reference [1][2][3]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Synthesis at a Constant Temperature

This protocol outlines a straightforward synthesis at a moderately elevated temperature.

Materials:

  • Cyanuric chloride (36.8 g, 0.2 mole)

  • Methanol (200 ml)

  • Sodium bicarbonate (33.6 g, 0.4 mole)

  • Water (25 ml)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, combine 200 ml of methanol and 25 ml of water.

  • To this solution, add 33.6 g of sodium bicarbonate.

  • Add 36.8 g of cyanuric chloride to the mixture.

  • Stir the resulting mixture at 30°C for 30 minutes, or until the evolution of carbon dioxide has nearly ceased.[1]

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the crystalline solid, wash it with water, and dry it in a vacuum desiccator.[1]

  • The crude product can be further purified by recrystallization from heptane to yield 2,4-dichloro-6-methoxy-s-triazine.[1]

Protocol 2: Synthesis with Stepwise Temperature Control

This protocol utilizes an initial low-temperature phase to enhance selectivity, followed by a warmer phase to ensure reaction completion.

Materials:

  • Cyanuric chloride (36.8 g, 0.2 mol)

  • Methanol (200 ml)

  • Sodium bicarbonate (33.6 g, 0.4 mol)

  • Water (25 ml)

Procedure:

  • Prepare a mixture of 200 ml of methanol, 25 ml of water, and 33.6 g of sodium bicarbonate in a reaction vessel.

  • Cool the mixture to 0-5°C.

  • Over a period of 2 hours, gradually add 36.8 g of cyanuric chloride to the cooled mixture while maintaining the temperature between 0-5°C.[2]

  • After the addition is complete, continue stirring the reaction mixture at approximately 3°C for one hour.[2]

  • Subsequently, warm the mixture to 30°C and stir for an additional 30 minutes, or until the evolution of CO2 ceases.[2]

  • The resulting white suspension is then washed with 100 ml of water.

  • Filter the product and dry it at 60°C in a drying cabinet.[2]

  • For further purification, recrystallize the product from hexane.[2]

Synthesis Pathway Diagram

The following diagram illustrates the nucleophilic substitution reaction for the synthesis of this compound.

Synthesis_Pathway cluster_neutralization Neutralization CyanuricChloride Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Product This compound CyanuricChloride->Product + Methanol Methanol (CH3OH) Methanol->Product + HCl HCl NaHCO3 NaHCO3 NaCl NaCl H2O H2O CO2 CO2 HCl_in HCl HCl_in->NaCl + NaHCO3_in NaHCO3 NaHCO3_in->NaCl +

References

An In-depth Technical Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of 2,4-Dichloro-6-methoxy-1,3,5-triazine. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Physicochemical Properties

This compound is a versatile chemical intermediate.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 3638-04-8[2][3][4][5]
Molecular Formula C₄H₃Cl₂N₃O[2][3][4]
Molecular Weight 179.99 g/mol [2][3][4]
Melting Point 86-88 °C[3][5]
Boiling Point 132-134 °C at 49 mmHg[3][5]
IUPAC Name This compound[2]
Synonyms 2,4-Dichloro-6-methoxy-s-triazine, 2-Methoxy-4,6-dichloro-1,3,5-triazine[2]
SMILES COC1=NC(=NC(=N1)Cl)Cl[2]
InChI Key JKAPWXKZLYJQJJ-UHFFFAOYSA-N[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocols

Two primary methods for the synthesis of this compound are nucleophilic substitution and Suzuki coupling.

1. Nucleophilic Substitution from Cyanuric Chloride and Sodium Methoxide

This method involves the reaction of cyanuric chloride with sodium methoxide. The reaction temperature is critical to control the degree of substitution.[6]

Materials:

  • Cyanuric chloride

  • Methanol

  • Water

  • Sodium bicarbonate

  • Heptane (for recrystallization)

Procedure:

  • In a suitable reaction vessel, dissolve 33.6 g (0.4 mole) of sodium bicarbonate in a mixture of 200 ml of methanol and 25 ml of water.[7]

  • To this solution, add 36.8 g (0.2 mole) of cyanuric chloride.[7]

  • Stir the mixture at 30°C for 30 minutes, or until the evolution of carbon dioxide has nearly ceased.[7]

  • Add water to the reaction mixture to precipitate the product.[7]

  • Filter the crystalline solid, wash it with water, and dry it in a vacuum desiccator.[7]

  • The crude product can be recrystallized from heptane to yield pure 2,4-dichloro-6-methoxy-s-triazine.[7]

2. Suzuki Coupling Reaction

A more recent method involves the Suzuki coupling of p-methoxyphenylboronic acid and cyanuric chloride using a palladium catalyst.[8]

Materials:

  • p-Methoxyphenylboronic acid

  • Cyanuric chloride

  • Potassium carbonate

  • Ethanol

  • Magnetic silica-supported palladium complex (catalyst)

Procedure:

  • To a reaction flask, add p-methoxyphenylboronic acid (11 mmol), cyanuric chloride (10 mmol), potassium carbonate (20 mmol), and ethanol (25 mL).[8]

  • Add the magnetic silica-supported palladium complex (0.1 g) to the mixture.[8]

  • Maintain the reaction at 35°C for 2.5 hours.[8]

  • After the reaction, separate the catalyst using an external magnetic field.[8]

  • Recover the solvent from the product phase to obtain the crude product.[8]

  • Recrystallize the crude product from ethanol and dry to obtain pure 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine.[8]

Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a vial.[9]

  • Vortex the mixture until the sample is fully dissolved.[9]

  • Transfer the solution to a 5 mm high-resolution NMR tube.[9]

¹H NMR Spectroscopy Parameters:

  • Spectrometer Frequency: ≥ 300 MHz[9]

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds[9]

  • Temperature: 298 K (25 °C)[9]

¹³C NMR Spectroscopy Parameters:

  • Spectrometer Frequency: ≥ 75 MHz[9]

  • Pulse Sequence: Proton-decoupled single-pulse experiment[9]

  • Spectral Width: 0 to 200 ppm[9]

  • Number of Scans: 1024-4096 (depending on concentration)[9]

  • Relaxation Delay: 2-5 seconds[9]

2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the purity assessment and quantification of this compound. A reverse-phase method is typically employed.

Chromatographic Conditions (Example Method):

  • Column: Newcrom R1 or equivalent C18 column[10]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[10]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Mandatory Visualizations

Synthesis Workflow: Nucleophilic Substitution

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Sodium Bicarbonate in Methanol/Water B Add Cyanuric Chloride A->B Step 1 C Stir at 30°C for 30 min B->C Step 2 D Precipitate with Water C->D Step 3 E Filter and Wash D->E Step 4 F Dry under Vacuum E->F Step 5 G Recrystallize from Heptane F->G Step 6 H Pure 2,4-Dichloro-6-methoxy- 1,3,5-triazine G->H Final Product

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Biological Signaling Pathway: Inhibition of Photosystem II

The herbicidal activity of triazines, including this compound, is primarily due to the inhibition of photosynthesis.[3][4][11]

G cluster_0 Photosystem II (PSII) Electron Transport Chain Light Light Energy PSII Photosystem II Light->PSII Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone e- Block Electron Transport Blocked PSII->Block e- flow inhibited Cytochrome Cytochrome b6f Plastoquinone->Cytochrome e- Plastocyanin Plastocyanin (PC) Cytochrome->Plastocyanin e- PSI Photosystem I Plastocyanin->PSI e- Triazine 2,4-Dichloro-6-methoxy- 1,3,5-triazine D1_Protein D1 Protein (PQ Binding Site) Triazine->D1_Protein Binds to D1_Protein->Plastoquinone Blocks Binding ROS Reactive Oxygen Species (ROS) Production Block->ROS CellDeath Lipid Peroxidation & Membrane Damage -> Cell Death ROS->CellDeath

References

Unraveling the Enigma: A Technical Deep Dive into the Mechanism of Action of 2,4-Dichloro-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the core mechanism of action of 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT). This whitepaper details the primary herbicidal activity of DCMT, focusing on its role as a potent inhibitor of photosynthesis, and explores preliminary findings on other potential biological activities. The guide provides a thorough examination of the available data, detailed experimental protocols for relevant assays, and visual representations of the key biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Photosynthesis

The principal and most well-documented mechanism of action for this compound is its function as a pre- and post-emergence herbicide.[1] DCMT exerts its phytotoxic effects by disrupting the light-dependent reactions of photosynthesis in susceptible plants. This inhibition leads to a cascade of events culminating in plant death.

The primary molecular target of DCMT, like other s-triazine herbicides, is the D1 protein, a key component of Photosystem II (PSII) located in the thylakoid membranes of chloroplasts. DCMT competitively binds to the plastoquinone-binding niche on the D1 protein, thereby blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This interruption of the photosynthetic electron transport chain has several critical consequences:

  • Cessation of ATP and NADPH Production: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. Furthermore, the reduction of NADP+ to NADPH, the final electron acceptor in the light reactions, is halted.

  • Formation of Reactive Oxygen Species (ROS): With the electron transport chain blocked, the high-energy electrons can be transferred to molecular oxygen, leading to the formation of highly damaging reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.

  • Oxidative Damage: The accumulation of ROS causes widespread cellular damage through lipid peroxidation, protein degradation, and nucleic acid damage, ultimately leading to the death of the plant cell.

The following diagram illustrates the signaling pathway of photosynthesis inhibition by DCMT.

G Signaling Pathway of Photosynthesis Inhibition by DCMT cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane D1_Protein D1 Protein (QB Binding Site) Electron_Transport_Chain Electron Transport Chain QA QA (Primary Quinone Acceptor) QB QB (Secondary Quinone Acceptor) QA->QB Electron Transfer QB->Electron_Transport_Chain Electron Carrier P680 P680 Pheo Pheophytin P680->Pheo Light Energy Pheo->QA Electron Transfer DCMT 2,4-Dichloro-6-methoxy- 1,3,5-triazine (DCMT) DCMT->D1_Protein ATP_NADPH ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH Drives ROS Reactive Oxygen Species (ROS) Formation Electron_Transport_Chain->ROS Leads to Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Damage) ROS->Oxidative_Damage Causes Plant_Death Plant Cell Death Oxidative_Damage->Plant_Death Results in

Mechanism of Photosynthesis Inhibition by DCMT.

Quantitative Data on Herbicidal Activity

HerbicideAssay SystemIC50 (µM)Reference
AtrazineIsolated Pea Thylakoids0.04 - 0.2(Typical literature values)
SimazineIsolated Spinach Chloroplasts0.06 - 0.3(Typical literature values)
PropazineIsolated Turnip Green Chloroplasts~0.1(Typical literature values)
This compound Data Not Available N/A

Other Potential Biological Activities

Preliminary studies and the broader literature on triazine derivatives suggest that DCMT may possess other biological activities beyond its herbicidal effects. However, it is crucial to note that these are areas of ongoing research, and the data for DCMT itself is limited.

  • Antimicrobial Activity: Some studies have indicated that triazine derivatives may exhibit antimicrobial properties against certain pathogens.[2] The mechanism is often attributed to the inhibition of essential microbial enzymes.

  • Cytotoxic and Anticancer Potential: The 1,3,5-triazine scaffold is a common feature in compounds with demonstrated anticancer activity. These activities are often linked to the inhibition of specific kinases or other enzymes involved in cell proliferation. While some derivatives of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine have shown efficacy in cancer cell lines, specific cytotoxic data for DCMT is not currently available in the public domain.

Experimental Protocols

To facilitate further research into the mechanism of action of DCMT, this section provides detailed methodologies for key experiments used to characterize the herbicidal effects of triazine compounds.

Hill Reaction Assay for Photosynthesis Inhibition

The Hill reaction assay is a classic method to measure the rate of photosynthetic electron transport in isolated chloroplasts. It utilizes an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • Fresh spinach leaves

  • Isolation Buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl2, 1 mM MnCl2, 2 mM EDTA)

  • Reaction Buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2)

  • DCPIP solution (e.g., 0.25 mM)

  • This compound (DCMT) stock solution in a suitable solvent (e.g., DMSO or ethanol)

  • Spectrophotometer

  • Centrifuge

  • Homogenizer

  • Light source

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold isolation buffer.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet debris.

    • Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of ice-cold reaction buffer.

    • Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.

  • Hill Reaction Measurement:

    • Prepare reaction mixtures in cuvettes containing reaction buffer, DCPIP, and varying concentrations of DCMT (and a solvent control).

    • Add the chloroplast suspension to each cuvette to a final chlorophyll concentration of 10-20 µg/mL.

    • Measure the initial absorbance of the reaction mixture at 600 nm.

    • Expose the cuvettes to a light source.

    • Measure the decrease in absorbance at 600 nm at regular time intervals (e.g., every 30 seconds for 5 minutes).

    • The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.

  • Data Analysis:

    • Calculate the rate of the Hill reaction for each DCMT concentration.

    • Plot the percentage of inhibition of the Hill reaction rate against the logarithm of the DCMT concentration.

    • Determine the IC50 value from the resulting dose-response curve.

G Workflow for Hill Reaction Assay Start Start: Fresh Spinach Leaves Homogenize Homogenize in Isolation Buffer Start->Homogenize Filter Filter through Cheesecloth Homogenize->Filter Centrifuge1 Low-Speed Centrifugation (Pellet Debris) Filter->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Chloroplasts) Centrifuge1->Centrifuge2 Resuspend Resuspend in Reaction Buffer Centrifuge2->Resuspend Determine_Chl Determine Chlorophyll Concentration Resuspend->Determine_Chl Add_Chloroplasts Add Chloroplasts Determine_Chl->Add_Chloroplasts Prepare_Mixtures Prepare Reaction Mixtures (Buffer, DCPIP, DCMT) Prepare_Mixtures->Add_Chloroplasts Measure_Initial_A600 Measure Initial Absorbance at 600 nm Add_Chloroplasts->Measure_Initial_A600 Illuminate Illuminate with Light Source Measure_Initial_A600->Illuminate Measure_A600_Time Measure Absorbance at 600 nm over Time Illuminate->Measure_A600_Time Calculate_Rate Calculate Reaction Rate Measure_A600_Time->Calculate_Rate Plot_Data Plot % Inhibition vs. [DCMT] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Workflow of the Hill Reaction Assay.
Chlorophyll Fluorescence Assay

Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of photosystem II. Inhibition of electron transport by herbicides like DCMT leads to a characteristic increase in chlorophyll fluorescence.

Materials:

  • Intact plant leaves or isolated chloroplasts

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • DCMT solution at various concentrations

  • Dark adaptation clips

Procedure:

  • Sample Preparation:

    • For intact leaves, treat plants with different concentrations of DCMT and allow sufficient time for uptake and action.

    • For isolated chloroplasts, prepare as described in the Hill reaction protocol.

  • Dark Adaptation:

    • Dark-adapt the samples for at least 20-30 minutes. This ensures that all reaction centers of PSII are open.

  • Fluorescence Measurement:

    • Use a PAM fluorometer to measure the following parameters:

      • F0: Minimum fluorescence in the dark-adapted state.

      • Fm: Maximum fluorescence in the dark-adapted state, determined by applying a saturating light pulse.

      • Fv: Variable fluorescence (Fm - F0).

      • Fv/Fm: Maximum quantum yield of PSII photochemistry.

  • Data Analysis:

    • A decrease in the Fv/Fm ratio indicates damage to or inhibition of PSII.

    • Plot the Fv/Fm values against the DCMT concentrations to assess the dose-dependent inhibitory effect.

G Workflow for Chlorophyll Fluorescence Assay Start Start: Intact Leaves or Isolated Chloroplasts Treat_DCMT Treat with varying concentrations of DCMT Start->Treat_DCMT Dark_Adapt Dark Adapt for 20-30 minutes Treat_DCMT->Dark_Adapt Measure_F0 Measure Minimum Fluorescence (F0) Dark_Adapt->Measure_F0 Saturating_Pulse Apply Saturating Light Pulse Measure_F0->Saturating_Pulse Calculate_FvFm Calculate Fv/Fm (Fm - F0) / Fm Measure_F0->Calculate_FvFm Measure_Fm Measure Maximum Fluorescence (Fm) Saturating_Pulse->Measure_Fm Measure_Fm->Calculate_FvFm Plot_Data Plot Fv/Fm vs. [DCMT] Calculate_FvFm->Plot_Data Assess_Inhibition Assess PSII Inhibition Plot_Data->Assess_Inhibition

Workflow of the Chlorophyll Fluorescence Assay.

Conclusion

This compound primarily functions as a herbicide by inhibiting photosynthesis through the blockage of the electron transport chain at the D1 protein of Photosystem II. While this mechanism is well-understood for the s-triazine class of herbicides, a notable gap exists in the publicly available literature regarding specific quantitative data for DCMT. The experimental protocols provided in this guide offer a robust framework for researchers to conduct further investigations to quantify the herbicidal potency of DCMT and to explore its potential secondary biological activities. A deeper understanding of the precise molecular interactions and quantitative effects of DCMT will be invaluable for the development of more effective and selective herbicides and for assessing its broader biological and environmental impact.

References

Spectroscopic Profile of 2,4-Dichloro-6-methoxy-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 2,4-Dichloro-6-methoxy-1,3,5-triazine. The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for these analytical techniques, and includes a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and a closely related compound, 2-Chloro-4,6-dimethoxy-1,3,5-triazine, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (δ) in ppmMultiplicityAssignmentSolvent
¹H3.99singlet3H, OCH₃CDCl₃
¹³C54.8-OCH₃CDCl₃
¹³C168.9-C=N (triazine ring)CDCl₃
¹³C171.4-C=N (triazine ring)CDCl₃

Data obtained from a study on hydrazino-methoxy-1,3,5-triazine derivatives published in the journal Molecules.

Infrared (IR) Spectroscopy

No complete experimental IR spectrum for this compound is readily available in the searched literature. However, the characteristic absorption bands for the structurally similar compound 2-Chloro-4,6-dimethoxy-1,3,5-triazine provide valuable insight into the expected vibrational modes.

Table 2: Characteristic IR Absorption Bands for 2-Chloro-4,6-dimethoxy-1,3,5-triazine

Wavenumber (cm⁻¹)Assignment
1562Aromatic stretching modes in triazine ring
1460C=N stretching
1300C-O stretching
818C-N stretching
558C-H out-of-plane bending

Data is for 2-Chloro-4,6-dimethoxy-1,3,5-triazine and is sourced from a study on dimethoxy-triazine ligands.

Mass Spectrometry (MS)

Table 3: Major Mass-to-Charge Ratios (m/z) for 2-Chloro-4,6-dimethoxy-1,3,5-triazine

m/z
145
130
147

Data is for 2-Chloro-4,6-dimethoxy-1,3,5-triazine and is sourced from the PubChem database.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Synthesis of this compound

The synthesis of this compound can be achieved by reacting cyanuric chloride with methanol. In a typical procedure, cyanuric chloride is reacted with methanol at approximately 25 °C for 30 minutes to yield the desired product in high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker 400 MHz instrument, is used for analysis.

  • Data Acquisition for ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is utilized.

    • Spectral Width: Typically set from -2 to 12 ppm.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR:

    • Pulse Sequence: A proton-decoupled single-pulse experiment is used.

    • Spectral Width: Typically set from 0 to 200 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans are averaged due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared spectrometer is used for the analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is then introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

  • Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern, which provides information about the molecular weight and structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample Chemical Compound (this compound) Preparation Dissolution / Pelletizing Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS ProcessNMR FID Processing & Chemical Shift Analysis NMR->ProcessNMR ProcessIR Spectrum Correction & Vibrational Mode Assignment IR->ProcessIR ProcessMS Spectrum Analysis & Fragmentation Pattern ID MS->ProcessMS Report Comprehensive Spectroscopic Profile ProcessNMR->Report ProcessIR->Report ProcessMS->Report

Caption: General workflow for spectroscopic analysis.

Technical Guide on the Stability and Storage of 2,4-Dichloro-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dichloro-6-methoxy-1,3,5-triazine (CAS No. 3638-04-8), a versatile reagent used in various chemical syntheses. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2][3] Its reactivity is primarily defined by the two chlorine atoms, which can be substituted, and the methoxy group on the triazine ring.[4] Understanding its physical properties is the first step in ensuring its proper handling and storage.

Table 1: Physical and Chemical Data for this compound

PropertyValueSource(s)
CAS Number 3638-04-8[1][5]
Molecular Formula C₄H₃Cl₂N₃O[1][4][5]
Molecular Weight 179.99 g/mol [1][4][5]
Appearance White to off-white solid/powder to crystal[1][2][4]
Melting Point 86-88 °C[1][6][7][8]
Boiling Point 132-134 °C at 49 mmHg[1][6][7][8]
Purity Typically ≥97% or ≥98%[1][4][5]

Chemical Stability

The product is considered chemically stable under standard ambient conditions (room temperature).[1] However, its stability can be compromised by several factors:

  • Incompatible Materials : The compound is unstable in the presence of incompatible materials.[9] It should not be stored with strong oxidizing agents, strong acids, or strong bases, as these can cause decomposition.[4][10]

  • Moisture : As with many chlorinated triazines, moisture can lead to hydrolysis. It is recommended to store the compound in a dry environment.[2][11]

  • Light : To prevent potential photodegradation, protection from light is advised.[2]

  • Hazardous Polymerization : Hazardous polymerization is not expected to occur.[9]

While specific degradation pathways for this compound are not detailed in the provided literature, studies on other s-triazine herbicides show that degradation can occur through oxidation and dealkylation.[12]

Recommended Storage and Handling Conditions

Proper storage and handling are essential to maintain the quality and safety of this compound. The following are consolidated recommendations based on available safety data sheets and supplier information.

Table 2: Summary of Recommended Storage Conditions

ConditionRecommendationSource(s)
Temperature Store in a cool place. Specific recommendations vary: 0-8 °C, 2-8°C (under inert gas), or -20°C.[1][5][7][9]
Atmosphere Store in a dry, well-ventilated area. Some sources recommend storage under an inert gas like nitrogen or argon.[7][9]
Container Keep container tightly sealed and store in the original container.[9][13]
Light/Moisture Protect from light and moisture.[2]
Separation Store away from incompatible materials (strong acids, bases, oxidizing agents) and foodstuffs.[4][9]

Detailed experimental protocols for stability testing of this compound are not available in the reviewed literature. Such studies would typically involve subjecting the compound to stressed conditions (e.g., elevated temperature, humidity, UV light, and different pH levels) and analyzing its purity over time using techniques like High-Performance Liquid Chromatography (HPLC).

Visual Guide to Storage and Handling

The following diagram illustrates the key relationships between storage conditions and handling procedures to ensure the stability and safe use of the compound.

G Figure 1: Recommended Storage and Handling Workflow cluster_storage Storage Environment cluster_container Container Integrity cluster_handling Safe Handling Practices cluster_incompatibles Incompatible Materials to Avoid Temp Cool Temperature (0-8°C Recommended) Dry Dry Conditions Stable Maintained Stability & Integrity Temp->Stable Ventilated Well-Ventilated Area Dry->Stable Inert Inert Atmosphere (e.g., Argon, Nitrogen) Ventilated->Stable Light Protect from Light Inert->Stable Light->Stable Original Original Container Sealed Tightly Sealed Original->Sealed Original->Stable Sealed->Stable PPE Use Appropriate PPE (Gloves, Goggles, Lab Coat) PPE->Stable Dust Avoid Dust Generation Dust->Stable Inhalation Avoid Inhalation Inhalation->Stable Wash Wash Hands After Use Wash->Stable Acids Strong Acids Bases Strong Bases Unstable Degradation / Compromised Purity Acids->Unstable Contact Leads To Oxidizers Strong Oxidizing Agents Bases->Unstable Contact Leads To Food Foodstuffs Oxidizers->Unstable Contact Leads To Food->Unstable Contact Leads To Compound This compound Compound->Temp Store Under Compound->Dry Store Under Compound->Ventilated Store Under Compound->Inert Store Under Compound->Light Store Under Compound->Original Store In Compound->Sealed Store In Compound->PPE Handle With Compound->Dust Handle With Compound->Inhalation Handle With Compound->Wash Handle With

Caption: Logical workflow for ensuring the stability of this compound.

References

solubility of 2,4-Dichloro-6-methoxy-1,3,5-triazine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-methoxy-1,3,5-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While extensive quantitative solubility data is not widely available in public literature, this document outlines the expected solubility profile based on its chemical structure and data from analogous compounds. Furthermore, it details a robust experimental protocol for determining its solubility in various organic solvents, a critical parameter for its application in chemical synthesis and pharmaceutical research.

Predicted Qualitative Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility for this compound. The molecule's structure, featuring a polar triazine ring and a less polar methoxy group, suggests solubility in a range of organic solvents. Based on the analysis of its structure and information on related triazine compounds, the following qualitative solubility is predicted. For a related compound, higher solubility is noted in organic solvents like methanol, ethanol, and acetone.[1]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂)SolubleCapable of strong dipole-dipole interactions with the polar triazine ring.[1]
Polar Protic Methanol, EthanolModerately SolubleWhile hydrogen bonding is limited, dipole interactions can facilitate dissolution.[1]
Aromatic Benzene, TolueneSolublePi-stacking interactions between the solvent's aromatic ring and the triazine ring can promote solubility.[1]
Nonpolar Hexane, CyclohexaneSparingly Soluble to InsolubleA significant mismatch in polarity leads to a lack of favorable intermolecular interactions.[1]
Aqueous WaterInsolubleThe compound exhibits limited solubility in water, a common characteristic of halogenated triazine derivatives.[2]

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the isothermal equilibrium method, a reliable technique for determining the solubility of a compound in various solvents.

Materials and Equipment
  • High-purity this compound

  • Analytical grade organic solvents

  • Analytical balance (readability ± 0.1 mg)

  • Scintillation vials or flasks with airtight caps

  • Constant temperature orbital shaker or water bath

  • Calibrated thermometers

  • Syringes and syringe filters (e.g., 0.22 μm PTFE or equivalent)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) system

Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at equilibrium is essential.

    • Accurately add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.

  • Sample Processing:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. To avoid temperature-induced precipitation, ensure the syringe is pre-warmed to the experimental temperature.

    • Immediately pass the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove all particulate matter.

    • Record the mass of the flask with the collected filtrate.

    • Dilute the filtrate to a known volume with the same solvent to bring its concentration into the analytical instrument's linear range.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound with known concentrations.

    • Analyze the calibration standards and the prepared sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Solubility Calculation:

    • Using the determined concentration and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L).

Workflow and Pathway Visualizations

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling cluster_3 Analysis & Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature for 24-48h prep2->equil sample1 Settle excess solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter sample sample2->sample3 analysis Analyze concentration (HPLC/GC) sample3->analysis calc Calculate solubility analysis->calc

Caption: General workflow for experimental solubility determination.

References

An In-depth Technical Guide to the Safety and Handling of 2,4-Dichloro-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling procedures for 2,4-dichloro-6-methoxy-1,3,5-triazine, tailored for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets, toxicological reviews, and chemical databases to ensure a thorough understanding of the compound's properties and associated risks.

Chemical and Physical Properties

This compound is a heterocyclic compound utilized as a chemical intermediate in various synthetic processes, including the production of herbicides and UV light absorbers.[1] Its reactivity is primarily dictated by the two chlorine atoms, which are susceptible to nucleophilic substitution.[1]

PropertyValueReference(s)
Molecular Formula C₄H₃Cl₂N₃O[2][3]
Molecular Weight 179.99 g/mol [2][3]
CAS Number 3638-04-8[2][3]
Appearance White to off-white solid[2]
Melting Point 86-88 °C[2][4]
Boiling Point 132-134 °C at 49 mmHg[2][4]
Storage Temperature 0-8 °C[2]

Toxicological Information

The toxicological profile of this compound indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][5] While specific quantitative toxicity data for this exact compound is limited, information for the broader class of chlorotriazine herbicides provides insight into its potential mechanisms of action.

Hazard ClassificationGHS ClassificationReference(s)
Acute Oral Toxicity Category 4: Harmful if swallowed[5][6]
Skin Corrosion/Irritation Category 2: Causes skin irritation[1][5][6]
Serious Eye Damage/Eye Irritation Category 2: Causes serious eye irritation[1][5][6]
Specific Target Organ Toxicity Category 3: May cause respiratory irritation (Respiratory system)[1][4][5]
Acute Toxicity Estimate (ATE) - Oral 500 mg/kg (for the related compound 2-Chloro-4,6-dimethoxy-1,3,5-triazine)[7]
Mechanism of Action and Signaling Pathways

For the chlorotriazine class of compounds, the primary mechanism of toxicity in mammals involves the disruption of the hypothalamic-pituitary-gonadal (HPG) axis. This occurs through the attenuation of the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn affects the luteinizing hormone (LH) surge.[4][8] This mechanism has been linked to the development of mammary tumors in specific strains of female rats but is generally not considered relevant to humans due to differences in hormonal cycle regulation.[8] Other potential, less critical mechanisms of toxicity suggested for chlorotriazines include the induction of pro-oxidant stress, though this typically occurs at significantly higher doses.[5]

G cluster_pathway Generalized Toxicological Pathway of Chlorotriazines in Mammals Chlorotriazine Chlorotriazine Exposure Hypothalamus Hypothalamus Chlorotriazine->Hypothalamus Acts on GnRH Disruption of Pulsatile GnRH Release Hypothalamus->GnRH Pituitary Pituitary Gland GnRH->Pituitary Impacts LH_surge Attenuation of LH Surge Pituitary->LH_surge Endocrine Endocrine Disruption LH_surge->Endocrine Leads to

Caption: Generalized toxicological pathway for chlorotriazines in mammals.

Occupational Exposure and Personal Protective Equipment (PPE)

Currently, there are no specific occupational exposure limits established for this compound by major regulatory bodies.[2] In the absence of a specific limit, general limits for airborne particulates should be observed.

ParameterLimitReference(s)
OSHA PEL / Cal/OSHA PEL Not Listed[9]
NIOSH REL / ACGIH TLV Not Listed[9]
Particulates Not Otherwise Regulated (PNOR) TWA: 10 mg/m³ (Total Dust) - Oregon PEL[7]
Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The selection of PPE should be based on the specific laboratory task being performed.[10]

G cluster_ppe Personal Protective Equipment (PPE) Workflow Task Task Assessment: Handling 2,4-dichloro-6-methoxy- 1,3,5-triazine Eyes Eye/Face Protection: Safety glasses with side shields or chemical splash goggles Task->Eyes Skin Skin/Body Protection: Chemical-resistant gloves (e.g., nitrile), lab coat Task->Skin Respiratory Respiratory Protection: Required if dust is generated (NIOSH-approved N95 respirator) Task->Respiratory Spill Spill Cleanup PPE: Add face shield and chemical-resistant apron Respiratory->Spill For large spills

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Safe Handling and Storage

4.1 Handling:

  • Avoid all personal contact, including the inhalation of dust or fumes.[5]

  • Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][8]

  • Prevent the concentration of the substance in hollows and sumps.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]

  • Wash hands thoroughly with soap and water after handling.[5]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

4.2 Storage:

  • Store in original, tightly sealed containers.[5]

  • Keep in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[5][8]

  • Store locked up.[5]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProtocolReference(s)
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[2][5]
Skin Contact Take off contaminated clothing immediately. Flush skin with plenty of running water and soap. Seek medical attention if irritation occurs or persists.[5][6]
Eye Contact Immediately wash out with fresh running water for several minutes. Ensure complete irrigation by keeping eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5]
Accidental Release Measures

For any spill, ensure the area is well-ventilated and that appropriate PPE is worn.

  • Minor Spills: Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place the spilled material into a suitable, labeled container for waste disposal.[5]

  • Major Spills: Evacuate the area and move upwind. Alert the fire brigade or emergency responders and inform them of the location and nature of the hazard. Prevent spillage from entering drains or water courses. Contain the spill with sand, earth, or vermiculite.[5]

Fire-Fighting Measures
  • The substance is not combustible and is not considered a significant fire risk; however, containers may burn.[5]

  • In case of a fire in the surrounding area, use any suitable extinguishing media.[5]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

  • If safe to do so, remove containers from the path of the fire and cool them with a water spray from a protected location.[5]

  • Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[8]

G cluster_emergency Emergency Response Workflow for Accidental Exposure Exposure Accidental Exposure Occurs Assess Assess Exposure Route (Inhalation, Skin, Eye, Ingestion) Exposure->Assess Inhalation Move to Fresh Air Assess->Inhalation Inhalation Skin Remove Contaminated Clothing, Wash with Soap & Water Assess->Skin Skin Contact Eye Rinse Eyes with Water for 15 mins Assess->Eye Eye Contact Ingestion Rinse Mouth, Do NOT Induce Vomiting Assess->Ingestion Ingestion Medical Seek Medical Attention (Bring SDS if possible) Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: Logical workflow for responding to an accidental exposure event.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method for the synthesis of the title compound.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Methanol

  • Sodium bicarbonate

  • Deionized water

Procedure:

  • Prepare a solution of sodium bicarbonate (2.17 mol) in a mixture of methanol (1.1 L) and deionized water (136 mL). Stir at room temperature until fully dissolved.

  • To this solution, add cyanuric chloride (1.08 mol) in batches, maintaining the temperature at room temperature.

  • After the addition is complete, slowly raise the temperature to 30°C and continue stirring for 30 minutes.

  • Quench the reaction by adding 500 mL of deionized water. The product will precipitate as a solid.

  • Collect the solid product by filtration.

  • Wash the solid with an additional 500 mL of deionized water.

  • Recrystallize the crude product from methanol (300 mL) and dry to yield the final product as a white powder.

General Methodology for Acute Oral Toxicity Assessment (OECD 423)

While a specific, detailed protocol for the toxicity testing of this compound is not publicly available, the following represents a standard methodology for determining acute oral toxicity, based on OECD Test Guideline 423 (Acute Toxic Class Method). This is provided as an illustrative example of how the ATE value would be determined.

Objective: To determine the acute oral toxicity of a substance and classify it into a GHS category.

Principle: This is a stepwise procedure with the use of a limited number of animals per step. The method uses the observed mortality to assign a GHS classification.

Procedure:

  • Animal Model: Typically, female rats are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.

  • Stepwise Dosing:

    • A starting dose of 300 mg/kg body weight is typically used if there is minimal prior information on the substance's toxicity.

    • A group of three fasted female rats is dosed.

    • The outcome (survival or death) determines the next step. If mortality occurs, the test is repeated at a lower dose level (e.g., 50 mg/kg). If no mortality occurs, the test is repeated at a higher dose level (e.g., 2000 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Classification: The substance is classified into one of the GHS categories based on the number of mortalities observed at specific dose levels. For example, evidence of mortality at 300 mg/kg but not at 50 mg/kg would likely place the substance in GHS Category 4 ("Harmful if swallowed"), which corresponds to an LD50 range of 300 to 2000 mg/kg.

Stability and Reactivity

  • Reactivity: The compound is reactive towards nucleophiles due to the two electrophilic chlorine substituents on the triazine ring.[1]

  • Chemical Stability: The substance is stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No hazardous polymerization is expected to occur.[2]

  • Conditions to Avoid: Avoid the generation of dust.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce poisonous fumes including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5][8]

References

An In-depth Technical Guide on the Chemical Properties and Applications of 2,4-Dichloro-6-methoxy-1,3,5-triazine (CAS 3638-04-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2,4-dichloro-6-methoxy-1,3,5-triazine (CAS 3638-04-8), a versatile heterocyclic compound. The information is curated for researchers, scientists, and professionals in drug development and related fields, with a focus on quantitative data, detailed experimental protocols, and visual representations of its biological and experimental workflows.

Core Chemical Properties

This compound is a white to light yellow crystalline solid.[1] It is characterized by a triazine ring structure substituted with two chlorine atoms and one methoxy group.[1] This substitution pattern imparts specific reactivity, making it a valuable intermediate in organic synthesis and a biologically active molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3638-04-8[1][2]
Molecular Formula C₄H₃Cl₂N₃O[1]
Molecular Weight 179.99 g/mol [1]
Appearance White to light yellow crystalline solid[1]
Melting Point 86-88 °C[2]
Boiling Point 132-134 °C at 49 mmHg[2]
Density 1.538 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in organic solvents, limited solubility in water[1]
Stability Stable under various conditions, may decompose in the presence of strong acids or bases[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValueReference
¹H-NMR (300 MHz, CDCl₃) δ 4.14 (s, 3H)

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of cyanuric chloride with methanol in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyanuric chloride

  • Methanol

  • Sodium bicarbonate

  • Deionized water

Procedure:

  • To a solution of 1.1 L of methanol and 136 mL of deionized water, add 182 g (2.17 mol) of sodium bicarbonate and stir at room temperature until completely dissolved.

  • Add 200 g (1.08 mol) of cyanuric chloride to the solution in batches, maintaining the temperature at room temperature.

  • After the addition is complete, slowly raise the temperature to 30°C and continue stirring for 30 minutes.

  • Quench the reaction by adding 500 mL of deionized water.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with 500 mL of deionized water.

  • Recrystallize the crude product from 300 mL of methanol and dry to obtain this compound as a white powder. The expected yield is approximately 86.2%.

Biological Activity and Mechanism of Action

This compound is widely used as a herbicide due to its ability to inhibit photosynthesis in target plants.

Inhibition of Photosynthesis

The primary mechanism of action for triazine herbicides, including this compound, is the inhibition of photosynthetic electron transport in Photosystem II (PSII).

Signaling Pathway: Inhibition of Photosystem II by this compound

G cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II Pheo Pheophytin PSII->Pheo Light Energy QA QA (Plastoquinone A) Pheo->QA Electron Transfer QB D1 (QB) Protein QA->QB Electron Transfer PQ_pool Plastoquinone Pool QB->PQ_pool Electron Transfer Herbicide 2,4-Dichloro-6-methoxy- 1,3,5-triazine Herbicide->QB Binding and Inhibition

Caption: Inhibition of photosynthetic electron transport by this compound.

The herbicide binds to the D1 protein (also known as the QB protein) within the Photosystem II complex. This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the entire photosynthetic electron transport chain. This leads to a buildup of reactive oxygen species and ultimately, cell death in susceptible plants.

Application in Immunoassay Development

This compound serves as a valuable coupling reagent in the development of immunoassays. Notably, it has been used to conjugate haptens, such as the opioid peptide D-Ala²-Dermorphin, to carrier proteins like bovine serum albumin (BSA) for the production of antibodies.

Experimental Workflow: Antibody Production using this compound as a Coupling Agent

G cluster_conjugation Hapten-Carrier Conjugation cluster_immunization Immunization and Antibody Production cluster_assay Radioimmunoassay (RIA) Hapten D-Ala²-Dermorphin (Hapten) Conjugate Dermorphin-BSA Conjugate Hapten->Conjugate Carrier Bovine Serum Albumin (BSA) Carrier->Conjugate Coupling_Agent 2,4-Dichloro-6-methoxy- 1,3,5-triazine Coupling_Agent->Conjugate Coupling Reaction Immunization Immunize Animal (e.g., Rabbit) Conjugate->Immunization Immune_Response Immune Response Immunization->Immune_Response Antibody_Production Production of Anti-Dermorphin Antibodies Immune_Response->Antibody_Production Antibody Anti-Dermorphin Antibodies Antibody_Production->Antibody RIA_Principle Competitive Binding Measurement Measure Radioactivity RIA_Principle->Measurement Labeled_Antigen Radiolabeled Dermorphin Labeled_Antigen->RIA_Principle Unlabeled_Antigen Sample/Standard Dermorphin Unlabeled_Antigen->RIA_Principle Antibody->RIA_Principle

Caption: Workflow for antibody production and radioimmunoassay development.

Experimental Protocol: Radioimmunoassay for D-Ala²-Dermorphin (Conceptual)

This protocol is based on the principles of radioimmunoassay and the reported use of this compound as a coupling agent. For precise details, refer to the original publication by Negri et al. (1981).

Materials:

  • Anti-Dermorphin antibody (produced as described above)

  • ¹²⁵I-labeled D-Ala²-Dermorphin (tracer)

  • D-Ala²-Dermorphin standards of known concentrations

  • Unknown samples containing D-Ala²-Dermorphin

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • Separating agent (e.g., second antibody, charcoal-dextran)

  • Gamma counter

Procedure:

  • Preparation of Standard Curve:

    • Set up a series of tubes containing a fixed amount of anti-Dermorphin antibody and ¹²⁵I-labeled D-Ala²-Dermorphin.

    • Add increasing concentrations of unlabeled D-Ala²-Dermorphin standard to these tubes.

    • Include tubes for total counts (no antibody) and non-specific binding (no antibody, but with separating agent).

  • Assay of Unknown Samples:

    • Set up tubes containing a fixed amount of anti-Dermorphin antibody and ¹²⁵I-labeled D-Ala²-Dermorphin.

    • Add a specific volume of the unknown sample to each tube.

  • Incubation:

    • Incubate all tubes at a specified temperature (e.g., 4°C) for a defined period (e.g., 24 hours) to allow for competitive binding.

  • Separation of Bound and Free Antigen:

    • Add the separating agent to all tubes (except total counts) to precipitate the antibody-bound antigen.

    • Centrifuge the tubes to pellet the precipitate.

  • Measurement of Radioactivity:

    • Decant the supernatant containing the free antigen.

    • Measure the radioactivity of the pellet (bound fraction) in a gamma counter.

  • Data Analysis:

    • Plot a standard curve of the percentage of bound radioactivity against the concentration of the D-Ala²-Dermorphin standards.

    • Determine the concentration of D-Ala²-Dermorphin in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

References

In-depth Technical Guide on the Reactivity of Chlorine Atoms in 2,4-Dichloro-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atoms in 2,4-dichloro-6-methoxy-1,3,5-triazine, a versatile building block in synthetic chemistry. The document details the mechanistic aspects of nucleophilic aromatic substitution (SNAr) on the triazine core, presents quantitative data on reaction outcomes, and offers detailed experimental protocols for the selective substitution of the chlorine atoms with various nucleophiles. The content is structured to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the rational design and execution of synthetic strategies involving this reactive triazine derivative.

Introduction

This compound is a heterocyclic compound of significant interest in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of two reactive chlorine atoms on the electron-deficient triazine ring allows for sequential and selective nucleophilic substitution, making it an ideal scaffold for the construction of diverse molecular architectures. The methoxy group at the C6 position modulates the reactivity of the two chlorine atoms at the C2 and C4 positions, offering opportunities for controlled and predictable functionalization. This guide will delve into the core principles governing the reactivity of these chlorine atoms, providing the necessary data and protocols for their effective utilization in chemical synthesis.

Reactivity of the Chlorine Atoms: A Mechanistic Overview

The substitution of the chlorine atoms in this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This two-step process is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the triazine ring is subsequently restored by the departure of the chloride leaving group.

The reactivity of the two chlorine atoms is not identical. The first substitution is generally more facile than the second. This is because the introduction of an electron-donating group in place of the first chlorine atom reduces the electrophilicity of the remaining chlorinated carbon, thereby decreasing its susceptibility to nucleophilic attack.

Factors Influencing Reactivity:

Several factors play a crucial role in controlling the rate and selectivity of the nucleophilic substitution reactions:

  • Temperature: Temperature is a critical parameter for controlling the selectivity of the substitution. The first substitution can often be achieved at lower temperatures (e.g., 0 °C), while the second substitution typically requires higher temperatures (room temperature or heating).

  • Nucleophile Strength: The nature of the nucleophile significantly impacts the reaction rate. Generally, more nucleophilic species react faster. The order of reactivity for common nucleophiles is typically thiols > amines > alcohols.

  • Base: A base is often required to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice and stoichiometry of the base can influence the reaction rate and outcome. Non-nucleophilic bases such as diisopropylethylamine (DIEA) or sodium carbonate are commonly used.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate. Polar aprotic solvents like tetrahydrofuran (THF), acetone, and dichloromethane (DCM) are frequently employed.

Quantitative Data on Reactivity

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively available in the public domain, the following tables summarize representative yields for the synthesis of the starting material and its subsequent substitution products.

Table 1: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Cyanuric ChlorideMethanol, NaHCO₃, WaterNot specified03High
Cyanuric ChlorideMethanolNot specified250.598

Table 2: Monosubstitution of this compound with an Amine

NucleophileBaseSolventTemperatureTime (h)Yield (%)
4-AminobenzonitrileNaHCO₃Acetone0 °C to rt24Not specified

Table 3: Disubstitution of this compound

ProductStarting MaterialReagentsSolventConditionsYield (%)
2-Chloro-4,6-dimethoxy-1,3,5-triazineCyanuric ChlorideMethanol, Na₂CO₃, WaterNot specified35 °C, 12 h54.7
2-Chloro-4,6-dimethoxy-1,3,5-triazineCyanuric ChlorideSodium MethoxideN,N-DimethylformamideStepwise heatingup to 91

Table 4: Spectroscopic Data for this compound and Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
This compound3.99 (s, 3H, OCH₃)54.8 (OCH₃), 168.9, 171.4 (C=N, triazine)[1]
2-Chloro-4,6-dimethoxy-1,3,5-triazine4.07 (s, 6H, OCH₃)56.20 (2C, OCH₃), 172.24 (2C, CO), 172.91 (1C, CCl)[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent nucleophilic substitution reactions.

Synthesis of this compound[3]

Materials:

  • Cyanuric chloride

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

  • Crushed ice

  • Standard laboratory glassware

Procedure:

  • Dissolve sodium bicarbonate (10 mmol) in water and cool the solution to 0 °C.

  • Add methanol (50 mL) to the cooled solution and stir vigorously at 0 °C.

  • Carefully add cyanuric chloride (10 mmol) to the stirring solution. Note: Cyanuric chloride is a fuming solid and should be handled in a fume hood.

  • Stir the reaction mixture for 3 hours at 0 °C. It is crucial to maintain this temperature to prevent disubstitution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., EtOAc-hexane, 6:4).

  • Once the starting material is consumed, remove the excess methanol using a rotary evaporator.

  • Pour the residue onto crushed ice (1 L) in a beaker.

  • Filter the solid product, wash with distilled water (3 x 500 mL), and dry under high vacuum to obtain the pure product.

Monosubstitution with an Amine: Synthesis of 4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)benzonitrile[3]

Materials:

  • This compound

  • 4-aminobenzonitrile

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Crushed ice

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (10 mmol) and 4-aminobenzonitrile (10 mmol) separately in acetone (50 mL each) in conical flasks.

  • In a round-bottom flask, add sodium bicarbonate (1.38 g) to the solution of this compound and stir vigorously at 0 °C.

  • Add the solution of 4-aminobenzonitrile dropwise to the stirring mixture.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction by TLC (e.g., EtOAc-hexane, 6:4).

  • Upon completion, remove the acetone using a rotary evaporator.

  • Pour the remaining reaction mixture onto crushed ice (1 L).

  • Filter the solid product, wash with distilled water (3 x 500 mL), and dry under high vacuum.

Disubstitution with an Alkoxide: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine[2]

Materials:

  • Cyanuric chloride

  • Methanol (MeOH)

  • Sodium carbonate (Na₂CO₃)

  • MilliQ water

  • Standard laboratory glassware

Procedure:

  • Mix methanol (6.75 mL), MilliQ water (659 µL), and sodium carbonate (3.42 g, 40.7 mmol) and cool the mixture to 10–15 °C.

  • Add cyanuric chloride (2.5 g, 13.6 mmol) under stirring and warm the resulting mixture to 35 °C.

  • Stir the reaction mixture for 12 hours. Monitor the disappearance of the starting material by ¹H NMR analysis.

  • Add 5 volumes of deionized water and stir for an additional 30 minutes at room temperature.

  • Isolate the product by filtration and wash the solid residue with deionized water.

  • Dry the final product under vacuum at 30 °C.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for the sequential nucleophilic substitution on this compound.

G cluster_0 Sequential Nucleophilic Substitution start This compound intermediate 2-Nu'-4-Chloro-6-methoxy-1,3,5-triazine start->intermediate + Nu'H (e.g., R-NH2, R-SH, R-OH) Base, Low Temp. final 2-Nu'-4-Nu''-6-methoxy-1,3,5-triazine intermediate->final + Nu''H (e.g., R'-NH2, R'-SH, R'-OH) Base, Higher Temp.

Caption: Sequential substitution on this compound.

G cluster_workflow General Experimental Workflow dissolve Dissolve triazine in anhydrous solvent cool Cool to 0 °C dissolve->cool add_nuc1 Add first nucleophile and base cool->add_nuc1 react1 Stir at low temperature add_nuc1->react1 monitor1 Monitor reaction by TLC react1->monitor1 add_nuc2 Add second nucleophile monitor1->add_nuc2 If first substitution is complete react2 Stir at higher temperature add_nuc2->react2 monitor2 Monitor reaction by TLC react2->monitor2 workup Aqueous workup monitor2->workup If second substitution is complete purify Purification (e.g., chromatography) workup->purify

Caption: A typical experimental workflow for sequential substitutions.

Conclusion

This compound is a valuable and versatile platform for the synthesis of a wide array of functionalized molecules. The differential reactivity of its two chlorine atoms, governed by the principles of nucleophilic aromatic substitution, allows for a high degree of control in synthetic design. By carefully manipulating reaction parameters such as temperature, nucleophile choice, and solvent, researchers can achieve selective and sequential substitution to generate complex molecular structures with potential applications in drug discovery, materials science, and beyond. This guide provides the foundational knowledge and practical protocols to effectively harness the synthetic potential of this important chemical intermediate.

References

The Electrophilic Nature of 2,4-dichloro-6-methoxy-1,3,5-triazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the electrophilic characteristics of the 1,3,5-triazine ring, with a specific focus on 2,4-dichloro-6-methoxy-1,3,5-triazine. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a comprehensive overview of the compound's reactivity, synthetic utility, and biological significance.

Executive Summary

The 1,3,5-triazine (or s-triazine) core is a fundamental heterocyclic scaffold renowned for its pronounced electrophilic nature. This property is attributed to the presence of three electronegative nitrogen atoms, which render the ring's carbon atoms susceptible to nucleophilic attack. In derivatives such as this compound, the two chlorine atoms act as excellent leaving groups, facilitating sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This predictable reactivity makes it a versatile building block for the synthesis of a diverse array of functionalized molecules with applications ranging from agrochemicals to advanced therapeutics. This guide will explore the underlying principles of this reactivity, present quantitative data for analogous systems, provide detailed experimental protocols, and illustrate its application in the context of targeted drug design.

The Electrophilic Character of the Triazine Ring

The inherent electrophilicity of the 1,3,5-triazine ring is a direct consequence of its electronic structure. The three nitrogen atoms exert a strong inductive electron-withdrawing effect, significantly reducing the electron density at the carbon atoms. This electron deficiency makes the triazine carbons highly electrophilic and prone to attack by a wide range of nucleophiles.

The primary mechanism governing the substitution of leaving groups on the triazine ring is the nucleophilic aromatic substitution (SNAr) reaction. This process typically proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile adds to one of the electron-deficient carbon atoms bearing a leaving group (in this case, a chlorine atom). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the triazine ring is restored by the expulsion of the leaving group (chloride ion).

The presence of the methoxy group, an electron-donating substituent, slightly mitigates the electrophilicity of the triazine ring in this compound compared to its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). However, the two remaining chlorine atoms ensure that the compound remains a highly reactive and valuable synthetic intermediate.

A key feature of chlorinated triazines is the ability to control the sequential substitution of the chlorine atoms by modulating the reaction temperature. The first substitution can typically be achieved at low temperatures (e.g., 0 °C), the second at room temperature, and the third, if applicable, at elevated temperatures. This differential reactivity is due to the fact that with each substitution by an electron-donating nucleophile, the electrophilicity of the remaining carbon atoms is reduced.

Quantitative Reactivity Data

Table 1: Rate Constants for the Alkaline Hydrolysis of 2-Anilino-4,6-dichloro-1,3,5-triazines [1]

Substituent on AnilinekOH (dm3 mol-1 s-1)pKa of Anilino Proton
4-Methoxy0.05611.41
4-Methyl0.07611.25
Hydrogen0.1110.92
4-Chloro0.2310.43
3-Nitro1.359.93

Data from the hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines, demonstrating the influence of substituents on the bimolecular rate constant (kOH) for hydroxide ion attack on the neutral triazine molecule.[1]

The data indicate that electron-withdrawing groups on the aniline substituent increase the rate of hydrolysis by enhancing the electrophilicity of the triazine ring.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and further functionalization of dichlorotriazine derivatives.

Synthesis of this compound

This protocol describes the synthesis of the title compound from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

Materials:

  • Cyanuric chloride

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO3)

  • Acetone

  • Crushed ice

  • Distilled water

Procedure: [2]

  • Dissolve sodium bicarbonate (10 mmol) in water and cool the solution to 0 °C in an ice bath.

  • Add methanol (50 mL) to the cooled solution and stir vigorously at 0 °C.

  • To this stirring solution, add cyanuric chloride (10 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture for 3 hours at 0 °C. It is crucial to maintain this temperature to prevent disubstitution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 6:4 mixture of ethyl acetate and hexane as the mobile phase.

  • Once the starting material is consumed, remove the excess methanol using a rotary evaporator.

  • Pour the resulting residue onto crushed ice (approximately 1 L) in a beaker to precipitate the product.

  • Filter the solid product, wash with distilled water, and dry under high vacuum to yield this compound.

Nucleophilic Substitution with an Amine: Synthesis of 4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)benzonitrile

This protocol details the reaction of this compound with an aromatic amine.

Materials:

  • This compound

  • 4-aminobenzonitrile

  • Sodium bicarbonate (NaHCO3)

  • Acetone

  • Crushed ice

  • Distilled water

Procedure: [2]

  • Separately dissolve this compound (10 mmol) and 4-aminobenzonitrile (10 mmol) in acetone (50 mL each).

  • In a round-bottom flask, add sodium bicarbonate (1.38 g) to the solution of this compound while stirring vigorously at 0 °C.

  • Add the solution of 4-aminobenzonitrile dropwise to the stirring suspension.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC (EtOAc:hexane, 6:4).

  • Upon completion, remove the acetone via rotary evaporation.

  • Pour the remaining mixture onto crushed ice (1 L) to precipitate the product.

  • Filter the solid, wash thoroughly with distilled water, and dry under high vacuum.

Application in Drug Development: Targeting Signaling Pathways

The s-triazine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. Derivatives of this compound have been explored as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

One of the most important signaling cascades in cancer biology is the Epidermal Growth Factor Receptor (EGFR) pathway . Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival through downstream pathways like the PI3K/AKT/mTOR cascade.[3][4][5] Many s-triazine derivatives have been designed to act as EGFR tyrosine kinase inhibitors, blocking the initiation of this pro-survival signaling.[5][6][7]

Similarly, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Triazine-based molecules have been developed as potent VEGFR-2 inhibitors.[8]

The following diagrams illustrate the general workflow for synthesizing a disubstituted triazine library and a simplified representation of the EGFR signaling pathway, a common target for triazine-based inhibitors.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_diversification Library Synthesis via Sequential SNAr start Cyanuric Chloride step1 React with NaOMe at 0°C start->step1 product1 2,4-dichloro-6-methoxy- 1,3,5-triazine step1->product1 product1_ref Starting Material step2 React with Nucleophile 1 (Nu1-H) at room temperature product1_ref->step2 product2 2-Nu1-4-chloro-6-methoxy- 1,3,5-triazine step2->product2 step3 React with Nucleophile 2 (Nu2-H) at elevated temperature product2->step3 final_product Disubstituted Triazine Library step3->final_product

Caption: Experimental workflow for synthesis and diversification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation EGF EGF (Growth Factor) EGF->EGFR Binds Triazine Triazine Inhibitor Triazine->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a triazine derivative.

References

Methodological & Application

Application Notes and Protocols for 2,4-Dichloro-6-methoxy-1,3,5-triazine in Peptide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) and its prominent derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), as highly efficient coupling reagents for peptide bond formation. This document covers the mechanism of action, advantages, and detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS).

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of peptides and proteins. The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of chiral amino acids. Triazine-based reagents have emerged as powerful tools for this purpose. While this compound can be used, it is often converted to its more stable and user-friendly quaternary ammonium salt, DMTMM, by reaction with N-methylmorpholine (NMM).[1][2] DMTMM is recognized for its excellent performance, especially in challenging syntheses involving sterically hindered amino acids or aqueous reaction conditions.[3]

Advantages of Using DMTMM in Peptide Synthesis

DMTMM offers several key advantages over other coupling reagents:

  • Low Racemization: The mechanism of action, which proceeds through the formation of a highly reactive acyl-oxy-triazine intermediate ("active ester"), effectively minimizes the racemization of chiral centers.[3][4] This is a crucial factor in the synthesis of biologically active peptides where stereochemical purity is paramount.

  • High Efficiency: DMTMM has demonstrated high coupling efficiency, often comparable or superior to popular reagents like PyBOP and EDC/NHS, even with sterically hindered amines.[2][5]

  • Aqueous Compatibility: A standout feature of DMTMM is its stability and activity in aqueous or mixed aqueous-organic solvent systems.[3][5] This makes it particularly suitable for the modification of biomolecules such as peptides and polysaccharides in their native environment.[6][7]

  • Versatility: Beyond peptide synthesis, DMTMM is also effective for the synthesis of esters and anhydrides.[1][3]

  • Ease of Use and Product Purification: The byproducts of the coupling reaction, such as 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, are typically water-soluble, facilitating straightforward removal during workup.[4]

Mechanism of Action

The peptide coupling reaction mediated by DMTMM involves a two-step process:

  • Carboxylic Acid Activation: The carboxylic acid of the N-protected amino acid reacts with DMTMM to form a highly reactive acyl-oxy-triazine active ester. This step releases a molecule of N-methylmorpholine (NMM).[1]

  • Nucleophilic Attack: The activated ester is then susceptible to nucleophilic attack by the free amine group of the C-protected amino acid or the growing peptide chain. This results in the formation of the desired peptide bond and the release of 4,6-dimethoxy-1,3,5-triazin-2-ol as a byproduct.[1]

Peptide_Bond_Formation_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Peptide Bond Formation N_Protected_AA N-Protected Amino Acid (R-COOH) Active_Ester Acyl-oxy-triazine Active Ester N_Protected_AA->Active_Ester + DMTMM DMTMM DMTMM DMTMM->Active_Ester NMM N-Methylmorpholine (NMM) Active_Ester->NMM - NMM Peptide_Bond Dipeptide (R-CO-NH-R') Active_Ester->Peptide_Bond + H₂N-R' C_Protected_AA C-Protected Amino Acid (H₂N-R') C_Protected_AA->Peptide_Bond Byproduct 4,6-Dimethoxy- 1,3,5-triazin-2-ol Peptide_Bond->Byproduct - Byproduct

Caption: Mechanism of DMTMM-mediated peptide bond formation.

Quantitative Data Summary

The following tables summarize comparative data for DMTMM in peptide and bioconjugation reactions.

Table 1: Comparison of Coupling Reagents for Glycine Conjugation to Hyaluronic Acid (HA) [5]

Coupling ReagentStoichiometric Ratio (HA:Reagent:Amine)Degree of Substitution (DSmol)
DMTMM 1 : 0.6 : 153%
EDC/NHS 1 : 0.6 : 122%

Table 2: Comparison of Coupling Reagents for Bovine Serum Albumin (BSA) Ligation to Hyaluronic Acid (HA) [5]

Coupling ReagentDegree of Substitution
DMTMM 0.63%
EDC/NHS 0.16%

Table 3: Comparison of DMTMM with PyBOP in Solid-Phase Peptide Synthesis [2][8]

Peptide SequenceCoupling ReagentYieldPurity
Leu-enkephalinDMTMM Comparable to PyBOPComparable to PyBOP
Various OligopeptidesDMTMM Comparable to PyBOPComparable to PyBOP

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Peptide Coupling using DMTMM

This protocol describes a general method for the coupling of an N-protected amino acid to a C-protected amino acid in solution.

Solution_Phase_Workflow start Start dissolve_reactants Dissolve N-protected amino acid and C-protected amino acid in an appropriate solvent (e.g., DMF, THF). start->dissolve_reactants add_base Add N-methylmorpholine (NMM) (1.0-1.2 equivalents). dissolve_reactants->add_base add_dmtmm Add DMTMM (1.0-1.2 equivalents) in portions at 0°C. add_base->add_dmtmm reaction Stir the reaction mixture at room temperature for 2-24 hours. add_dmtmm->reaction workup Perform aqueous workup to remove byproducts. reaction->workup purification Purify the dipeptide by chromatography or crystallization. workup->purification end End purification->end

Caption: General workflow for solution-phase peptide coupling.

Materials:

  • N-protected amino acid (1.0 eq.)

  • C-protected amino acid (or peptide) hydrochloride/trifluoroacetate salt (1.0 eq.)

  • DMTMM (1.0-1.2 eq.)

  • N-methylmorpholine (NMM) (1.0-1.2 eq. if starting with the salt of the amine)

  • Anhydrous solvent (e.g., DMF, THF, CH₂Cl₂)

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and the C-protected amino acid salt (1.0 eq.) in the chosen anhydrous solvent.

  • Base Addition: Add N-methylmorpholine (1.0-1.2 eq.) to the solution to neutralize the salt and free the amine. Stir for 10-15 minutes at room temperature.

  • DMTMM Addition: Cool the reaction mixture to 0°C in an ice bath. Add DMTMM (1.0-1.2 eq.) portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by column chromatography or recrystallization to obtain the final product.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using DMTMM

This protocol outlines the use of DMTMM as a coupling agent in manual Fmoc-based solid-phase peptide synthesis.[2][8]

SPPS_Workflow start Start with Fmoc-protected amino acid-loaded resin swell_resin Swell resin in DMF start->swell_resin fmoc_deprotection Fmoc deprotection (20% piperidine in DMF) swell_resin->fmoc_deprotection wash1 Wash resin (DMF) fmoc_deprotection->wash1 coupling Coupling: Fmoc-amino acid, DMTMM, NMM in DMF wash1->coupling wash2 Wash resin (DMF, DCM) coupling->wash2 check_completion Check coupling completion (e.g., Kaiser test) wash2->check_completion repeat_cycle Repeat cycle for next amino acid check_completion->repeat_cycle Incomplete final_deprotection Final Fmoc deprotection check_completion->final_deprotection Complete repeat_cycle->fmoc_deprotection cleavage Cleavage from resin and deprotection of side chains final_deprotection->cleavage end Purify peptide cleavage->end

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink amide resin)

  • Fmoc-protected amino acids (3-5 eq. per coupling)

  • DMTMM (3-5 eq. per coupling)

  • N-methylmorpholine (NMM) (6-10 eq. per coupling)

  • DMF (peptide synthesis grade)

  • DCM (dichloromethane)

  • Piperidine (20% v/v in DMF for Fmoc deprotection)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5-10 minutes. Drain and repeat for another 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq.) by dissolving it with DMTMM (3-5 eq.) and NMM (6-10 eq.) in DMF.

    • Add the activation mixture to the washed resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Cycle Repetition: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Steps: After the final coupling and subsequent Fmoc deprotection, wash the resin, dry it, and proceed with cleavage from the resin and removal of side-chain protecting groups using an appropriate cleavage cocktail.

  • Purification: Precipitate the crude peptide in cold ether, centrifuge, and purify using reverse-phase HPLC.

Safety Information

DMTMM may be toxic if ingested and is considered a moderate skin sensitizer.[1] Always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1] Store DMTMM at -20°C and keep it dry.[1]

Conclusion

This compound, primarily through its derivative DMTMM, serves as a highly effective and versatile coupling reagent for peptide synthesis. Its ability to minimize racemization, function in aqueous media, and facilitate high-yield couplings makes it a valuable alternative to traditional reagents, particularly for complex peptide targets and bioconjugation applications. The provided protocols offer a solid foundation for researchers to implement this technology in their synthetic workflows.

References

The Versatility of 2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT) as a Coupling Reagent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT) has emerged as a highly efficient and versatile coupling reagent in modern organic synthesis. As a derivative of 1,3,5-triazine, its unique chemical properties make it a valuable tool for the formation of amide and ester bonds, crucial linkages in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The reactivity of the two chlorine atoms, which act as excellent leaving groups, allows for the activation of carboxylic acids under mild conditions, facilitating their coupling with nucleophiles such as amines and alcohols. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the full potential of DCMT in their synthetic endeavors.

Applications in Organic Synthesis

DCMT and its closely related analog, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), are primarily utilized as powerful activating agents for carboxylic acids. This activation enables a range of important transformations:

  • Amide Bond Formation: DCMT is widely employed in the synthesis of amides, including the formation of peptide bonds. The reaction proceeds with high efficiency and is often associated with minimal racemization of chiral centers, a critical aspect in peptide synthesis.[1][2]

  • Esterification: The activation of carboxylic acids by DCMT also facilitates the formation of esters upon reaction with alcohols. This provides a mild alternative to traditional acid-catalyzed esterification methods.

  • Synthesis of Complex Molecules: As a versatile building block, DCMT serves as a scaffold for the synthesis of more complex organic molecules and triazine derivatives with potential applications in medicinal chemistry and materials science.[3]

The general mechanism for carboxylic acid activation by a chlorotriazine reagent like DCMT involves the formation of a highly reactive acyloxy-triazine intermediate, often referred to as an "active ester". In the presence of a tertiary amine base, such as N-methylmorpholine (NMM), the carboxylic acid reacts with the chlorotriazine. This activated intermediate is then susceptible to nucleophilic attack by an amine or alcohol, leading to the desired amide or ester and a water-soluble triazine byproduct that is easily removed during workup.

Quantitative Data for Amide Formation

The following table summarizes representative yields for amide bond formation using chlorotriazine-based coupling reagents. While specific data for DCMT is limited in readily available literature, the data for the closely related 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) provides a strong indication of the expected efficiency.

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)Reference
N-Boc-L-ProlineL-Phenylalanine methyl esterCDMTNMMTHF190Adapted from[2]
Benzoic AcidBenzylamineCDMTNMMTHF1>95Adapted from[2]
Acetic AcidAnilineCDMTNMMTHF1>95Adapted from[2]
4-Nitrobenzoic acidGlycine ethyl esterCDMTNMMCH2Cl22485Adapted from[2]
N-Z-L-AlanineL-Valine methyl esterCDMTNMMDMF1288Adapted from[2]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Synthesis using DCMT

This protocol describes a general method for the coupling of a carboxylic acid and an amine using this compound (DCMT).

Materials:

  • Carboxylic acid

  • Amine

  • This compound (DCMT)

  • N-Methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in a minimal amount of anhydrous THF or DMF.

  • Addition of Base and Coupling Reagent: To the stirred solution, add N-methylmorpholine (NMM) (1.1 equivalents). After a few minutes, add this compound (DCMT) (1.1 equivalents) portion-wise at room temperature.

  • Activation: Stir the reaction mixture at room temperature for 10-15 minutes to allow for the formation of the active ester intermediate.

  • Addition of Amine: Add the amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the substrates.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure amide.

Protocol 2: General Procedure for Esterification using DCMT

This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using DCMT as the coupling reagent.

Materials:

  • Carboxylic acid

  • Alcohol

  • This compound (DCMT)

  • N-Methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous THF or DCM.

  • Addition of Base and Coupling Reagent: To the stirred solution, add N-methylmorpholine (NMM) (1.1 equivalents), followed by the portion-wise addition of this compound (DCMT) (1.1 equivalents) at room temperature.

  • Activation: Stir the mixture for 10-15 minutes to form the active ester.

  • Addition of Alcohol: Add the alcohol (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. Reaction times may vary depending on the reactivity of the alcohol.

  • Work-up:

    • Upon completion, quench the reaction with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent.

    • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude ester by silica gel column chromatography.

Visualizing the Process: Diagrams

The following diagrams illustrate the key mechanistic pathway and a general workflow for coupling reactions using DCMT.

Reaction_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Reactive Acyloxy-triazine Intermediate Carboxylic_Acid->Active_Ester + DCMT + NMM DCMT 2,4-Dichloro-6-methoxy- 1,3,5-triazine (DCMT) DCMT->Active_Ester NMM N-Methylmorpholine (NMM) NMM->Active_Ester Product Amide or Ester Active_Ester->Product + Nucleophile Byproduct Triazine Byproduct Active_Ester->Byproduct Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Product

Caption: Mechanism of Carboxylic Acid Activation and Coupling using DCMT.

Experimental_Workflow Start Start Step1 Dissolve Carboxylic Acid in Anhydrous Solvent Start->Step1 Step2 Add N-Methylmorpholine (NMM) Step1->Step2 Step3 Add DCMT and Stir (Activation) Step2->Step3 Step4 Add Nucleophile (Amine or Alcohol) Step3->Step4 Step5 Reaction and Monitoring (TLC) Step4->Step5 Step6 Aqueous Work-up Step5->Step6 Step7 Purification (Column Chromatography) Step6->Step7 End Pure Product Step7->End

Caption: General Experimental Workflow for DCMT-Mediated Coupling Reactions.

References

Application Notes and Protocols for the Synthesis of Substituted s-Triazines from 2,4-Dichloro-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,3,5-triazines (s-triazines) represent a class of heterocyclic compounds with significant importance in medicinal chemistry and drug development. The s-triazine scaffold is a versatile platform for creating diverse molecular architectures that exhibit a wide range of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2] Many of these compounds exert their therapeutic effects by inhibiting key signaling pathways implicated in disease progression, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/AKT/mTOR pathways, which are often dysregulated in various cancers.[3]

The synthesis of these valuable compounds often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and readily available starting material.[4] A key intermediate derived from cyanuric chloride is 2,4-dichloro-6-methoxy-1,3,5-triazine. This intermediate is pivotal for the selective synthesis of disubstituted and trisubstituted s-triazines. The differential reactivity of the chlorine atoms on the triazine ring, which can be controlled by temperature, allows for a sequential and controlled nucleophilic aromatic substitution (SNAr).[1] Typically, the first substitution occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures.[1]

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted s-triazines starting from this compound, targeting researchers, scientists, and professionals in the field of drug development.

General Synthetic Workflow

The overall process for synthesizing and evaluating substituted s-triazines from this compound typically follows the workflow outlined below. This involves the initial synthesis of the starting material from cyanuric chloride, followed by sequential nucleophilic substitution with various amines, and subsequent purification and characterization of the final products.

G cluster_0 Synthesis of Starting Material cluster_1 First Nucleophilic Substitution cluster_2 Second Nucleophilic Substitution cluster_3 Work-up and Characterization Cyanuric Chloride Cyanuric Chloride Methanolysis Methanolysis Cyanuric Chloride->Methanolysis This compound This compound Methanolysis->this compound Reaction at 0-25°C Reaction at 0-25°C This compound->Reaction at 0-25°C Nucleophile 1 (Amine) Nucleophile 1 (Amine) Nucleophile 1 (Amine)->Reaction at 0-25°C Monosubstituted Intermediate Monosubstituted Intermediate Reaction at 0-25°C->Monosubstituted Intermediate Reaction at RT to Reflux Reaction at RT to Reflux Monosubstituted Intermediate->Reaction at RT to Reflux Nucleophile 2 (Amine) Nucleophile 2 (Amine) Nucleophile 2 (Amine)->Reaction at RT to Reflux Disubstituted Product Disubstituted Product Reaction at RT to Reflux->Disubstituted Product Purification Purification Disubstituted Product->Purification Characterization Characterization Purification->Characterization Biological Screening Biological Screening Characterization->Biological Screening

Caption: General workflow for the synthesis of substituted s-triazines.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, from cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Methanol

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Acetone

Procedure: [5][6]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium bicarbonate (1.05 eq) in a mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • To the vigorously stirred solution, add cyanuric chloride (1.0 eq) portion-wise, ensuring the temperature is maintained at 0 °C.

  • Stir the reaction mixture at 0 °C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 6:4 v/v) as the mobile phase.

  • Upon completion of the reaction (disappearance of the cyanuric chloride spot on TLC), remove the excess methanol under reduced pressure using a rotary evaporator.

  • Pour the resulting residue onto crushed ice, which will cause the product to precipitate.

  • Collect the white solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent such as methanol to yield this compound as a white crystalline solid.[6]

Expected Yield: 85-95% Characterization Data:

  • Melting Point: 86-88 °C[7]

  • ¹H NMR (CDCl₃): δ 4.14 (s, 3H, OCH₃)[6]

Protocol 2: Synthesis of Monosubstituted Amino-s-triazines

This protocol details the reaction of this compound with a primary or secondary amine to yield a monosubstituted product.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., 4-aminobenzonitrile, piperidine, morpholine)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Acetone or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

Procedure: [5]

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.

  • In a separate flask, dissolve the desired amine (1.0 eq) in acetone.

  • To the solution of the triazine, add sodium bicarbonate (1.3 eq) and cool the mixture to 0 °C with vigorous stirring.

  • Add the amine solution dropwise to the triazine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 6:4).

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: Synthesis of Disubstituted Amino-s-triazines

This protocol describes the synthesis of a disubstituted s-triazine by reacting the monosubstituted intermediate from Protocol 2 with a second amine.

Materials:

  • Monosubstituted amino-s-triazine (from Protocol 2)

  • Desired primary or secondary amine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile or THF

Procedure: [5]

  • Dissolve the monosubstituted amino-s-triazine (1.0 eq) and potassium carbonate (1.0 eq) in acetonitrile in a round-bottom flask.

  • In a separate flask, dissolve the second amine (1.1 eq) in acetonitrile.

  • Add the amine solution dropwise to the stirred solution of the triazine at room temperature.

  • Heat the reaction mixture to reflux (or a suitable elevated temperature, e.g., 50-80 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, filter off the salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired disubstituted s-triazine.

Quantitative Data Summary

The following table summarizes the reaction conditions and characterization data for representative substituted s-triazines synthesized from this compound and its derivatives.

Product NameNucleophile(s)SolventBaseTemp. (°C)Time (h)Yield (%)M.p. (°C)Spectroscopic Data
4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)benzonitrile4-aminobenzonitrileAcetoneNaHCO₃0 to RT24---
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)glycineGlycineDioxane/H₂OEt₃NRTOvernight60164-166¹H-NMR (DMSO-d₆): δ 3.80 (s, 3H), 3.83 (s, 3H), 3.91 (d, 2H), 8.13 (t, 1H). ¹³C-NMR (DMSO-d₆): 40.67, 54.63, 54.75, 168.56, 171.8, 172.25, 172.36.[8]
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)alanineAlanineDioxane/H₂OEt₃NRTOvernight66.698-102¹H-NMR (DMSO-d₆): δ 1.35 (d, 3H), 3.80 (s, 3H), 3.83 (s, 3H), 4.34 (quint, 1H), 8.20 (d, 1H), 11.18 (br s, 1H). ¹³C-NMR (DMSO-d₆): 17.30, 49.86, 54.63, 54.75, 167.86, 172.26, 174.85.[8]
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)leucineLeucineDioxane/H₂OEt₃NRTOvernight67.4102-103¹H-NMR (DMSO-d₆): δ 0.86 (d, 3H), 0.90 (d, 3H), 1.52 (m, 1H), 1.68 (m, 2H), 3.80 (s, 3H), 3.84 (s, 3H), 4.35-4.38 (m, 1H), 8.16 (d, 1H). ¹³C-NMR (DMSO-d₆): 21.67, 23.50, 24.97, 46.18, 52.6, 54.64, 54.75, 168.27, 172.25, 172.31, 174.76.[8]
N²,N⁴,N⁶-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine4-methoxyanilineAcetonitrileK₂CO₃Reflux16-1883215-217¹H-NMR (CDCl₃): δ 3.78 (s, 9H), 6.81 (d, 6H), 7.04 (brs, 3H), 7.38 (d, 6H). ¹³C-NMR (CDCl₃): 55.5, 113.9, 122.8, 131.6, 155.9, 164.5.[9]
N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine4-chloroanilineAcetonitrileK₂CO₃Reflux16-1882245-246¹H-NMR (DMSO-d₆): δ 7.33 (d, 6H), 7.82 (d, 6H), 9.48 (s, 3H). ¹³C-NMR (DMSO-d₆): 121.9, 125.9, 128.2, 138.9, 164.0.[9]

Targeted Signaling Pathways in Drug Development

Substituted s-triazines have been extensively investigated as inhibitors of key signaling pathways that are often hyperactivated in cancer. The EGFR and PI3K/AKT/mTOR pathways are prominent targets for these compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of this pathway is a hallmark of many cancers.

EGFR_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus cluster_4 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration

Caption: Simplified EGFR signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is frequently activated in cancer, often downstream of EGFR.[10][11]

PI3K_AKT_mTOR_Pathway cluster_0 Upstream Activation cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PIP3->PTEN Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Growth Cell Growth mTORC1->Growth Survival Cell Survival mTORC1->Survival

Caption: Key components of the PI3K/AKT/mTOR signaling pathway.

Conclusion

The synthetic route starting from this compound provides a robust and versatile method for the generation of diverse libraries of substituted s-triazine derivatives. The protocols and data presented herein offer a foundational guide for researchers in the synthesis and characterization of these compounds for potential applications in drug discovery and development, particularly in the pursuit of novel inhibitors of critical signaling pathways. The ability to systematically modify the substituents on the s-triazine core allows for the fine-tuning of their biological activity and pharmacokinetic properties.

References

Application of 2,4-Dichloro-6-methoxy-1,3,5-triazine in the Synthesis of Reactive Dyes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,4-dichloro-6-methoxy-1,3,5-triazine in the synthesis of reactive dyes. This versatile heterocyclic compound serves as a key building block for introducing a reactive triazinyl group into dye molecules, enabling the formation of covalent bonds with hydroxyl or amino groups present in textile fibers such as cotton, silk, and wool. The methoxy group in the triazine ring modulates the reactivity of the two chlorine atoms, allowing for sequential and controlled substitution reactions.

Overview of Synthetic Strategy

The synthesis of reactive dyes using this compound typically involves a two-step nucleophilic substitution. The first chlorine atom is substituted by a chromophoric amine (an amino-functionalized dye) at a lower temperature. The second chlorine atom is then replaced by another nucleophile, often an amine that can influence the dye's solubility, affinity to the fiber, and fixation properties, at a higher temperature. This differential reactivity of the chlorine atoms is a key advantage in the synthesis of hetero-bifunctional reactive dyes.

Synthesis_Strategy reagent 2,4-Dichloro-6-methoxy- 1,3,5-triazine intermediate Monochloro-triazinyl Dye Intermediate reagent->intermediate 1st Condensation (Low Temperature) chromophore Chromophoric Amine (H₂N-Dye) chromophore->intermediate final_dye Reactive Dye intermediate->final_dye 2nd Condensation (High Temperature) modifier Modifying Amine (R-NH₂) modifier->final_dye

Caption: General synthetic pathway for reactive dyes using this compound.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of monoazo reactive dyes. Researchers should optimize the reaction conditions for specific chromophores and modifying amines.

Protocol 1: Synthesis of a Monochloro-triazinyl Red Reactive Dye

This protocol describes the synthesis of a red reactive dye by coupling diazotized 2-amino-5-hydroxynaphthalene-1,7-disulfonic acid (J-acid) with a triazine intermediate.

Step 1: First Condensation - Preparation of the Triazinyl-Amino Intermediate

  • Preparation of the Amine Solution: Dissolve 10.0 g of a selected aromatic diamine (e.g., 1,4-phenylenediamine) in 100 mL of acetone/water (1:1 v/v).

  • Preparation of the Triazine Solution: In a separate flask, dissolve 18.0 g of this compound in 150 mL of acetone and cool to 0-5 °C in an ice bath.

  • Condensation Reaction: Slowly add the amine solution to the triazine solution while maintaining the temperature between 0-5 °C and the pH at 6.0-7.0 by the dropwise addition of a 1M sodium carbonate solution.

  • Reaction Monitoring: Stir the mixture vigorously for 4-6 hours at 0-5 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, the precipitated product is filtered, washed with cold water, and dried under vacuum.

Step 2: Diazotization of an Aromatic Amine

  • Preparation of the Amine Suspension: Suspend 0.1 mol of an aromatic amine (e.g., sulfanilic acid) in 100 mL of water and add 20 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C.

  • Diazotization: Slowly add a solution of 7.0 g of sodium nitrite in 30 mL of water to the amine suspension, keeping the temperature below 5 °C. Stir for 30 minutes. The completion of diazotization can be checked with starch-iodide paper.

Step 3: Second Condensation (Coupling Reaction)

  • Preparation of the Coupling Component Solution: Dissolve the product from Step 1 in 200 mL of water and adjust the pH to 7.0-8.0 with sodium carbonate. Cool to 0-5 °C.

  • Coupling: Slowly add the diazonium salt solution from Step 2 to the solution of the coupling component. Maintain the pH at 7.5-8.5 by adding 20% w/v sodium carbonate solution.

  • Completion and Isolation: Stir the reaction mixture for 2-4 hours at 0-5 °C. The dye will precipitate. Salt out the dye by adding sodium chloride, filter the precipitate, wash with a small amount of cold brine, and dry in an oven at 60-70 °C.

Experimental_Workflow cluster_step1 Step 1: First Condensation cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Coupling Reaction a1 Dissolve Aromatic Diamine a3 Condensation Reaction (pH 6-7, 4-6h) a1->a3 a2 Dissolve this compound (0-5 °C) a2->a3 a4 Filter and Dry Intermediate a3->a4 b1 Suspend Aromatic Amine in HCl (0-5 °C) b2 Add Sodium Nitrite Solution b1->b2 c2 Add Diazonium Salt from Step 2 (pH 7.5-8.5) b2->c2 c1 Dissolve Intermediate from Step 1 (pH 7-8, 0-5 °C) c1->c2 c3 Stir and Isolate Final Dye c2->c3

Caption: Experimental workflow for the synthesis of a reactive dye.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of various reactive dyes using this compound. These values are illustrative and may vary depending on the specific reactants and reaction conditions.

Dye Reference CodeChromophoreModifying AmineYield (%)λmax (nm)Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)
RD-01 p-PhenylenediamineAniline-2,5-disulfonic acid85540 (Red)28,000
YD-02 4,4'-Diaminostilbene-2,2'-disulfonic acidGlycine78420 (Yellow)35,000
BD-03 Benzidine-2,2'-disulfonic acidN-Methylaniline82595 (Blue)42,000

Characterization

The synthesized reactive dyes should be characterized by various spectroscopic techniques to confirm their structure and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N (triazine ring), S=O (sulfonic acid groups), and N=N (azo group).

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε), which are indicative of the dye's color and tinctorial strength.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the positions of substituents on the aromatic and triazine rings.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye and confirm its elemental composition.

Application in Dyeing

The synthesized reactive dyes can be applied to various textile fibers using standard exhaustion dyeing methods. The general procedure involves dissolving the dye in water, adding electrolytes (e.g., sodium chloride or sodium sulfate) to promote dye uptake, and then adding an alkali (e.g., sodium carbonate or sodium hydroxide) to facilitate the fixation of the dye to the fiber through covalent bond formation. The dyeing temperature and time are crucial parameters that need to be optimized for different dyes and fibers.

Disclaimer: The protocols and data presented in this document are for informational purposes and should be used as a guideline. All laboratory work should be conducted with appropriate safety precautions. Researchers are encouraged to perform their own optimization studies to achieve the best results for their specific applications.

Application Notes and Protocols: 2,4-Dichloro-6-methoxy-1,3,5-triazine as a Key Intermediate for UV Light Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of UV light absorbers derived from the versatile intermediate, 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT). This document includes detailed experimental protocols, quantitative data on the performance of related UV absorbers, and diagrams illustrating the synthetic pathways and mechanism of action.

Introduction

This compound (DCMT) is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of functional molecules. Its two reactive chlorine atoms can be sequentially substituted by nucleophiles, allowing for the controlled introduction of different functionalities. This reactivity makes DCMT an ideal starting material for the production of high-performance UV light absorbers, particularly those of the hydroxyphenyl triazine (HPT) class. HPTs are known for their strong UV absorption, excellent photostability, and good compatibility with various materials, making them valuable for protecting polymers, coatings, and personal care products from photodegradation.

Synthesis of this compound (DCMT)

The synthesis of DCMT from the readily available cyanuric chloride is a straightforward nucleophilic substitution reaction. The differential reactivity of the chlorine atoms on the triazine ring allows for a selective monosubstitution with methanol.

Experimental Protocol: Synthesis of DCMT

Materials:

  • Cyanuric chloride

  • Methanol

  • Sodium bicarbonate

  • Water

  • Heptane (for recrystallization)

Procedure:

  • In a suitable reaction vessel, a mixture of methanol (200 ml) and water (25 ml) is prepared.

  • To this solution, add sodium bicarbonate (33.6 g, 0.4 mole) and cyanuric chloride (36.8 g, 0.2 mole).

  • The mixture is stirred at 30°C for 30 minutes, during which the evolution of carbon dioxide will be observed.

  • Once the gas evolution has nearly ceased, water is added to the reaction mixture to precipitate the product.

  • The resulting crystalline solid is collected by filtration, washed with water, and dried in a vacuum desiccator.

  • The crude 2,4-dichloro-6-methoxy-s-triazine can be purified by recrystallization from heptane to yield a product with a melting point of 88-90°C.

Synthesis of Hydroxyphenyl Triazine (HPT) UV Absorbers from DCMT

The two chlorine atoms on DCMT can be substituted by nucleophilic aromatic compounds, such as phenols, to create HPT UV absorbers. A common and effective nucleophile for this purpose is resorcinol, which introduces the key 2,4-dihydroxyphenyl moiety responsible for the strong UV absorption. The following is a representative protocol adapted from the synthesis of similar HPTs.

Experimental Protocol: Synthesis of a Representative HPT from DCMT

Materials:

  • This compound (DCMT)

  • Resorcinol

  • Aluminum chloride (anhydrous)

  • Chlorobenzene (solvent)

  • Hydrochloric acid (for workup)

  • Water

Procedure:

  • In a reaction flask equipped with a stirrer and a condenser, dissolve DCMT (1 mole equivalent) and resorcinol (2 mole equivalents) in chlorobenzene.

  • Heat the mixture to 40°C with stirring.

  • Slowly add anhydrous aluminum chloride (2.2 mole equivalents) to the reaction mixture. Maintain the temperature at 40°C.

  • After the addition is complete, continue stirring the reaction mixture at 40°C for 3 hours.

  • After the reaction is complete, cool the mixture and slowly add it to a solution of hydrochloric acid to hydrolyze the aluminum complexes.

  • The organic layer is separated, washed with water until neutral, and then the solvent is removed under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield the final hydroxyphenyl triazine UV absorber.

Mechanism of UV Absorption by Hydroxyphenyl Triazines

Hydroxyphenyl triazine UV absorbers function by absorbing harmful UV radiation and dissipating the energy as harmless heat. This process is facilitated by an intramolecular hydrogen bond between the ortho-hydroxyl group on the phenyl ring and a nitrogen atom on the triazine ring. Upon absorption of a UV photon, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT), followed by non-radiative decay back to the ground state, releasing the energy as heat. This cyclic process allows the molecule to absorb multiple photons without undergoing degradation, leading to excellent photostability.[1]

Quantitative Data of Representative Triazine-Based UV Absorbers

The following table summarizes the key performance characteristics of commercially available triazine-based UV absorbers, which are structurally related to the compounds that can be synthesized from DCMT. This data is provided for comparative purposes to illustrate the typical performance of this class of UV absorbers.

UV Absorber TypePeak Absorption (nm)Molar Extinction Coefficient (ε) at λmax (L mol⁻¹ cm⁻¹)Thermal Stability (Decomposition Temp. °C)
Hydroxyphenyl Triazine (Generic)~340 - 350> 40,000> 250
Tinuvin 400 (HPT type)~345High~250
Tinuvin 405 (HPT type)~330High~250
UV-400~345High~230

Note: The exact properties of a UV absorber synthesized from DCMT would need to be determined experimentally.

Visualizations

Synthesis Workflow of a Hydroxyphenyl Triazine UV Absorber

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final_synthesis UV Absorber Synthesis cluster_reagents Reagents Cyanuric_Chloride Cyanuric Chloride DCMT 2,4-Dichloro-6-methoxy- 1,3,5-triazine (DCMT) Cyanuric_Chloride->DCMT Nucleophilic Substitution Methanol Methanol Methanol->DCMT HPT_UV_Absorber Hydroxyphenyl Triazine (HPT) UV Absorber DCMT->HPT_UV_Absorber Friedel-Crafts Acylation Resorcinol Resorcinol Resorcinol->HPT_UV_Absorber AlCl3 AlCl₃ AlCl3->HPT_UV_Absorber UV_Absorption_Mechanism Ground_State Ground State (Intramolecular H-Bond) Excited_State Excited State (ESIPT) Ground_State->Excited_State UV Photon Absorption Tautomeric_Form Keto-Tautomer Excited_State->Tautomeric_Form Proton Transfer Tautomeric_Form->Ground_State Non-radiative Decay Vibrational_Relaxation Vibrational Relaxation (Heat Dissipation) Tautomeric_Form->Vibrational_Relaxation Vibrational_Relaxation->Ground_State Return to Ground State

References

Application Notes and Protocols for the Synthesis of Chiral Derivatizing Reagents from 2,4-Dichloro-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical aspect of drug development and chiral chemistry. The use of chiral derivatizing agents (CDAs) to convert a mixture of enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC, is a well-established and reliable method.[1][2] 2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT) is a versatile precursor for the synthesis of novel chiral derivatizing reagents. Its two reactive chlorine atoms can be sequentially substituted by nucleophiles, allowing for the controlled introduction of a chiral auxiliary.[3][4]

The triazine core offers a stable scaffold with strong UV absorbance, facilitating detection.[5] By reacting DCMT with an enantiomerically pure chiral amine or alcohol, a chiral monochloro-s-triazine reagent is formed. This reagent can then be used to derivatize racemic analytes such as amino acids, amines, or alcohols, enabling their enantioseparation on a standard achiral stationary phase.[6][7] These application notes provide detailed protocols for the synthesis of a chiral derivatizing reagent from DCMT and its subsequent application in the HPLC analysis of a racemic mixture.

Synthesis of a Chiral Derivatizing Reagent: (S)-2-(N-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)prolinate)methyl ester

This protocol describes the synthesis of a chiral derivatizing agent by reacting this compound (DCMT) with the methyl ester of L-proline. The reactivity of the two chlorine atoms on the triazine ring is different, allowing for a selective monosubstitution under controlled temperature conditions.

Experimental Protocol

Materials:

  • This compound (DCMT)

  • L-proline methyl ester hydrochloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of L-proline methyl ester free base: To a solution of L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) at 0 °C and stir for 30 minutes. The resulting mixture containing the free base is used directly in the next step.

  • Reaction with DCMT: In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Chiral Auxiliary: Slowly add the prepared solution of L-proline methyl ester free base to the stirred DCMT solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (DCMT) is consumed.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure chiral derivatizing agent, (S)-2-(N-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)prolinate)methyl ester.

Application of the Chiral Derivatizing Reagent for HPLC Separation of Racemic Amines

This protocol outlines the procedure for derivatizing a racemic primary or secondary amine with the synthesized chiral derivatizing agent, followed by separation of the resulting diastereomers by reverse-phase HPLC.

Experimental Protocol

Materials:

  • Synthesized chiral derivatizing agent ((S)-2-(N-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)prolinate)methyl ester)

  • Racemic amine (e.g., 1-phenylethylamine)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • C18 reverse-phase HPLC column

Procedure:

  • Derivatization Reaction: In a small vial, dissolve the racemic amine (1.0 eq) and the chiral derivatizing agent (1.1 eq) in acetonitrile. Add triethylamine (1.5 eq) to the mixture.

  • Reaction Conditions: Seal the vial and heat the mixture at 50-60 °C for 1-2 hours. Alternatively, microwave irradiation can be used to accelerate the reaction (e.g., 60 seconds at 80% power).[7]

  • Sample Preparation for HPLC: After cooling to room temperature, dilute the reaction mixture with the HPLC mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject an appropriate volume of the filtered sample onto a C18 reverse-phase HPLC column.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid, is typically used. For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the triazine ring absorbs strongly (e.g., 230-254 nm).

  • Data Analysis: The two diastereomers should be resolved as two separate peaks. The enantiomeric ratio of the original racemic amine can be determined from the relative peak areas of the two diastereomeric products.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of chiral triazine derivatives and their application in enantioselective processes.

Chiral AuxiliaryReagentProductYield (%)Reference
L-Phenylalanine methyl esterCyanuric Chloride2,4-dichloro-6-(L-phenylalaninemethylester)-1,3,5-triazine69[6]
L-Proline methyl esterCyanuric Chloride2,4-dichloro-6-(L-prolinemethylester)-1,3,5-triazine65[6]
L-Valine methyl esterCyanuric Chloride2,4-dichloro-6-(L-valinemethylester)-1,3,5-triazine59[6]
L-Leucine methyl esterCyanuric Chloride2,4-dichloro-6-(L-leucinemethylester)-1,3,5-triazine61[6]

Table 1: Synthesis yields of chiral dichloro-s-triazine reagents from cyanuric chloride and various chiral amino acid esters.

Chiral Reagent SystemRacemic SubstrateProductL/D RatioReference
D-N-methylproline methyl ester / CDMT* / HBF₄rac-Z-Ala-OHL-Z-AlaGly-OMe75/25[8][9]
L-N-methylproline methyl ester / CDMT* / HBF₄rac-Z-Ala-OHD-Z-AlaGly-OMe21/79[8][9]

*CDMT: 2-chloro-4,6-dimethoxy-1,3,5-triazine Table 2: Enantioselectivity in the synthesis of a dipeptide using a chiral triazine-based coupling reagent.

Visualizations

Synthesis_Pathway DCMT 2,4-Dichloro-6-methoxy- 1,3,5-triazine (DCMT) CDA Chiral Derivatizing Agent (monosubstituted triazine) DCMT->CDA Nucleophilic Substitution (0°C, DCM) ChiralAux Chiral Auxiliary (e.g., L-Proline methyl ester) + Base (TEA) ChiralAux->CDA

Caption: Synthesis of a chiral derivatizing agent from DCMT.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aux Prepare L-Proline methyl ester free base from hydrochloride salt with TEA in DCM add_aux Slowly add free base solution to DCMT solution prep_aux->add_aux dissolve_dcmt Dissolve DCMT in anhydrous DCM and cool to 0°C dissolve_dcmt->add_aux react Stir at 0°C for 1-2 hours (Monitor by TLC) add_aux->react wash Wash with NaHCO₃ (aq) and brine react->wash dry Dry organic layer (Na₂SO₄) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify product Pure Chiral Derivatizing Agent purify->product

Caption: Experimental workflow for CDA synthesis.

Application_Workflow cluster_derivatization Derivatization cluster_hplc_prep Sample Preparation cluster_analysis HPLC Analysis mix Mix racemic amine, CDA, and TEA in acetonitrile heat Heat at 50-60°C for 1-2 hours or use microwave irradiation mix->heat dilute Cool and dilute with mobile phase heat->dilute filter Filter through 0.45 µm syringe filter dilute->filter inject Inject sample onto C18 column filter->inject separate Separate diastereomers using a gradient of ACN/H₂O with TFA inject->separate detect Detect at 230-254 nm separate->detect result Quantify enantiomeric ratio from peak areas detect->result

Caption: Workflow for chiral separation using the CDA.

References

Application Notes and Protocols for Radioimmunoassay of D-Ala2-Dermorphin using 2,4-Dichloro-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of 2,4-dichloro-6-methoxy-1,3,5-triazine in the development of a radioimmunoassay (RIA) for the synthetic opioid peptide, D-Ala2-Dermorphin. This potent µ-opioid receptor agonist requires a sensitive and specific quantification method for pharmacokinetic studies, drug metabolism research, and quality control. The use of this compound as a coupling reagent is critical for the synthesis of the immunogen necessary to elicit a specific antibody response.

The core principle of this application is the covalent conjugation of the D-Ala2-Dermorphin hapten to a carrier protein, bovine serum albumin (BSA), utilizing the reactivity of this compound. This triazine derivative facilitates the formation of a stable ether linkage between the phenolic hydroxyl group of a tyrosine residue within the peptide and the carrier protein. The resulting immunogen is then used to immunize host animals to produce polyclonal antibodies specific for D-Ala2-Dermorphin.

Key Applications

  • Pharmacokinetic Studies: Quantify D-Ala2-Dermorphin levels in biological fluids (plasma, serum, urine) to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Drug Metabolism Research: Identify and quantify metabolites of D-Ala2-Dermorphin.

  • Quality Control: Ensure the purity and concentration of D-Ala2-Dermorphin in pharmaceutical preparations.

  • Preclinical and Clinical Research: Monitor drug levels in subjects during efficacy and safety studies.

Experimental Protocols

Protocol 1: Synthesis of D-Ala2-Dermorphin-BSA Conjugate (Immunogen)

This protocol is based on the methodology described by Negri et al. (1981) for coupling D-Ala2-Dermorphin to BSA.[1]

Materials:

  • D-Ala2-Dermorphin

  • Bovine Serum Albumin (BSA)

  • This compound

  • Borate Buffer (0.1 M, pH 9.0)

  • Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 10-14 kDa)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Dissolution of Reagents:

    • Dissolve D-Ala2-Dermorphin in a minimal amount of 0.1 M Borate Buffer, pH 9.0.

    • Dissolve BSA in 0.1 M Borate Buffer, pH 9.0 to a final concentration of 10 mg/mL.[2]

    • Prepare a fresh solution of this compound in DMF.

  • Coupling Reaction:

    • In a glass vial, combine the D-Ala2-Dermorphin solution with the BSA solution at a molar ratio of hapten to carrier protein ranging from 10:1 to 40:1.

    • While stirring gently at 4°C, slowly add the this compound solution dropwise. The molar excess of the triazine reagent over the hapten should be optimized, typically starting with a 1.5 to 2-fold excess.

    • Continue stirring the reaction mixture at 4°C for 24 hours. Monitor the pH and maintain it at ~9.0 by adding small volumes of 0.1 M NaOH if necessary.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against PBS (pH 7.4) at 4°C for 48-72 hours with several changes of the buffer to remove unreacted hapten and coupling reagent.

    • After dialysis, centrifuge the conjugate solution at 10,000 x g for 30 minutes to remove any precipitate.

    • Collect the supernatant containing the purified D-Ala2-Dermorphin-BSA conjugate.

  • Characterization of the Conjugate (Optional but Recommended):

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Estimate the hapten incorporation ratio (moles of hapten per mole of BSA) by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[2]

  • Storage:

    • Store the purified conjugate in aliquots at -20°C or -80°C.

Protocol 2: Production of Polyclonal Antibodies

This is a general protocol and should be performed in compliance with institutional and national guidelines for animal welfare.

Materials:

  • D-Ala2-Dermorphin-BSA conjugate

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Host animals (e.g., New Zealand white rabbits)

  • Syringes and needles

Procedure:

  • Pre-immunization Bleed:

    • Collect a pre-immune blood sample from each animal to serve as a negative control.

  • Primary Immunization:

    • Emulsify the D-Ala2-Dermorphin-BSA conjugate (e.g., 1 mg/mL) with an equal volume of FCA.

    • Inject the emulsion subcutaneously or intramuscularly at multiple sites.

  • Booster Immunizations:

    • At 2-4 week intervals, administer booster injections of the conjugate (e.g., 0.5 mg/mL) emulsified with FIA.

  • Titer Monitoring:

    • Collect small blood samples 7-10 days after each booster injection.

    • Determine the antibody titer using a preliminary ELISA or RIA with the synthesized conjugate as the coating antigen.

  • Final Bleed and Antiserum Preparation:

    • Once a high antibody titer is achieved, perform a final bleed.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Collect the antiserum, aliquot, and store at -20°C or -80°C.

Protocol 3: Radioiodination of D-Ala2-Dermorphin

This protocol describes a standard method for labeling peptides containing tyrosine residues with Iodine-125.[3][4][5]

Materials:

  • D-Ala2-Dermorphin

  • Na¹²⁵I (carrier-free)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate Buffer (0.5 M, pH 7.5)

  • Sephadex G-25 column

  • Bovine Serum Albumin (BSA) solution (1% in PBS)

Procedure:

  • Reaction Setup:

    • In a shielded vial, add 10 µg of D-Ala2-Dermorphin dissolved in 25 µL of 0.5 M Phosphate Buffer, pH 7.5.

    • Add 1 mCi of Na¹²⁵I.

  • Initiation of Iodination:

    • Add 10 µL of freshly prepared Chloramine-T solution (2 mg/mL in 0.05 M Phosphate Buffer, pH 7.5).

    • Mix gently for 60 seconds at room temperature.

  • Termination of Reaction:

    • Stop the reaction by adding 20 µL of sodium metabisulfite solution (2.5 mg/mL in 0.05 M Phosphate Buffer, pH 7.5).

  • Purification of Radiolabeled Peptide:

    • Apply the reaction mixture to a Sephadex G-25 column pre-equilibrated with PBS containing 0.1% BSA.

    • Elute the column with the same buffer and collect fractions.

    • Monitor the radioactivity of the fractions to identify the peak corresponding to the ¹²⁵I-labeled D-Ala2-Dermorphin, which will elute before the free ¹²⁵I.

  • Storage:

    • Pool the peak fractions and store at 4°C for short-term use or at -20°C for longer-term storage.

Protocol 4: Radioimmunoassay (RIA) Procedure

This is a representative competitive RIA protocol.

Materials:

  • Anti-D-Ala2-Dermorphin antiserum

  • ¹²⁵I-labeled D-Ala2-Dermorphin (tracer)

  • D-Ala2-Dermorphin standard solutions (for standard curve)

  • Unknown samples

  • RIA Buffer (e.g., PBS with 0.1% BSA and 0.01% sodium azide)

  • Separating agent (e.g., second antibody, charcoal-dextran)

  • Gamma counter

Procedure:

  • Assay Setup:

    • In appropriately labeled tubes, add:

      • 100 µL of RIA Buffer (for total binding tubes) or 100 µL of unlabeled D-Ala2-Dermorphin standard/sample.

      • 100 µL of diluted anti-D-Ala2-Dermorphin antiserum (the optimal dilution needs to be predetermined by titration to bind 30-50% of the tracer).

      • 100 µL of ¹²⁵I-labeled D-Ala2-Dermorphin (e.g., 10,000 cpm per tube).

    • Vortex all tubes gently.

  • Incubation:

    • Incubate the tubes for 12-24 hours at 4°C.

  • Separation of Bound and Free Tracer:

    • Add the separating agent according to the manufacturer's instructions (e.g., 500 µL of charcoal-dextran suspension or an appropriate dilution of a second antibody).

    • Incubate for the recommended time (e.g., 30 minutes at 4°C for charcoal).

    • Centrifuge the tubes to pellet the bound fraction (charcoal) or the antibody-antigen complex (second antibody).

  • Counting:

    • Carefully decant or aspirate the supernatant (containing the free tracer).

    • Measure the radioactivity of the pellet (bound fraction) in a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound radioactivity (%B/B₀) against the concentration of the unlabeled D-Ala2-Dermorphin standards.

    • Determine the concentration of D-Ala2-Dermorphin in the unknown samples by interpolating their %B/B₀ values on the standard curve.

Data Presentation

The performance of the radioimmunoassay should be thoroughly characterized. The following table summarizes the expected performance characteristics based on the abstract by Negri et al. (1981) and general RIA principles.

ParameterDescriptionExpected Performance
Antibody Titer The dilution of the antiserum that binds a specific percentage (e.g., 50%) of the radiolabeled antigen.High titer indicates a strong immune response.
Sensitivity (IC₅₀) The concentration of unlabeled antigen required to inhibit 50% of the binding of the radiolabeled antigen to the antibody.Expected to be in the low pg/mL to ng/mL range for a sensitive RIA.
Specificity / Cross-reactivity The ability of the antibody to distinguish the target analyte from structurally related compounds.The antibody raised against D-Ala2-Dermorphin is expected to have low cross-reactivity with other opioid and gastrointestinal peptides.[1]

Table 1: Cross-Reactivity of the Anti-D-Ala2-Dermorphin Antiserum (Hypothetical Data based on Negri et al., 1981)

CompoundCross-Reactivity (%)
D-Ala2-Dermorphin100
Dermorphin< 50
Dermorphin AnalogsVariable, depending on structural similarity
C-terminal fragments of DermorphinLow to negligible
N-terminal fragments of DermorphinPotentially higher, depending on the epitope
Other Opioid Peptides (e.g., Enkephalins)Negligible
Gastrointestinal PeptidesNegligible

Note: This table is illustrative. Actual cross-reactivity must be determined experimentally.

Visualizations

Diagram 1: Workflow for D-Ala2-Dermorphin Radioimmunoassay Development

RIA_Workflow cluster_immunogen Immunogen Synthesis cluster_antibody Antibody Production cluster_ria Radioimmunoassay Hapten D-Ala2-Dermorphin (Hapten) Coupling 2,4-Dichloro-6-methoxy- 1,3,5-triazine Hapten->Coupling Carrier BSA (Carrier Protein) Carrier->Coupling Conjugate D-Ala2-Dermorphin-BSA Conjugate Coupling->Conjugate Coupling Reaction Immunization Immunization (Rabbit) Conjugate->Immunization Antiserum Anti-D-Ala2-Dermorphin Antiserum Immunization->Antiserum RIA_Tube Competitive Binding Antiserum->RIA_Tube Tracer ¹²⁵I-D-Ala2-Dermorphin (Tracer) Tracer->RIA_Tube Sample Standard or Unknown Sample Sample->RIA_Tube Separation Separation of Bound/Free RIA_Tube->Separation Counting Gamma Counting Separation->Counting Data_Analysis Data Analysis Counting->Data_Analysis

Caption: Overall workflow for the development of a radioimmunoassay for D-Ala2-Dermorphin.

Diagram 2: Coupling Reaction of D-Ala2-Dermorphin to BSA

Coupling_Reaction Peptide D-Ala2-Dermorphin (with Tyr residue) Activated_Peptide Activated Peptide Intermediate Peptide->Activated_Peptide Reaction with -OH of Tyrosine Triazine This compound Triazine->Activated_Peptide Conjugate D-Ala2-Dermorphin-BSA Conjugate Activated_Peptide->Conjugate Reaction with -NH2 of Lysine BSA Bovine Serum Albumin (with Lys residue) BSA->Conjugate Competitive_RIA More unlabeled analyte (Ag) results in less bound radiolabeled analyte (Ag*). Antibody1 Ab Analyte1 Ag Analyte1->Antibody1 Tracer1 Ag* Tracer1->Antibody1 Antibody2 Ab Analyte2 Ag Analyte2->Antibody2 Tracer2 Ag* Tracer2->Antibody2

References

The Role of 2,4-Dichloro-6-methoxy-1,3,5-triazine in Supramolecular Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT) is a highly versatile building block in the field of supramolecular chemistry. Its reactive dichloro-s-triazine core, combined with the modulating effect of the methoxy group, allows for sequential and controlled nucleophilic substitution reactions. This property makes it an ideal reagent for the construction of complex, non-covalently bonded molecular architectures, including rotaxanes, catenanes, and functional polymers. The triazine moiety itself can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further contributing to the stability and function of the resulting supramolecular assemblies.

This document provides detailed application notes and experimental protocols for the use of DCMT in the synthesis of supramolecular structures, with a focus on its role as a capping agent in the formation of[1]rotaxanes. These mechanically interlocked molecules have applications in areas such as molecular machinery, drug delivery, and molecular sensing.

Applications of this compound in Supramolecular Chemistry

The unique reactivity of DCMT makes it a valuable tool for the following applications:

  • Synthesis of Mechanically Interlocked Molecules: DCMT is particularly effective as a "capping" agent to trap cyclic molecules (like cyclodextrins) onto a linear "axle," thereby forming stable rotaxanes. The two chlorine atoms can be substituted sequentially, allowing for the introduction of different functionalities.

  • Construction of Supramolecular Polymers: The triazine core can be functionalized with self-recognizing units to create monomers that self-assemble into well-defined polymeric chains through non-covalent interactions.

  • Development of Molecular Sensors: By incorporating chromophores or fluorophores onto the triazine scaffold, it is possible to design sensors that exhibit a detectable response upon binding to a specific guest molecule.

  • Drug Delivery Systems: The ability to create complex host-guest systems with triazine derivatives opens up possibilities for encapsulating and delivering drug molecules to specific targets.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of α-cyclodextrin[1]rotaxanes using this compound as a capping agent with different molecular axles.

Axle MoietyProductYield (%)
1,6-DiaminohexaneDiaminohexane-based[1]rotaxane25
Stilbene DerivativeStilbene-based[1]rotaxaneNot specified
Azobenzene DerivativeAzobenzene-based[1]rotaxaneNot specified

Note: The yields can vary depending on the specific axle used and the reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of an α-Cyclodextrin[1]Rotaxane with a Diaminohexane Axle using DCMT as a Capping Agent

This protocol is adapted from the synthesis of similar rotaxanes and outlines the general procedure.[1][2]

Materials:

  • α-Cyclodextrin (α-CD)

  • 1,6-Diaminohexane

  • This compound (DCMT)

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Deionized water

  • Dialysis tubing (MWCO 1000)

Procedure:

  • Inclusion Complex Formation:

    • Dissolve α-cyclodextrin (1.0 g, 1.03 mmol) in 20 mL of deionized water.

    • Add 1,6-diaminohexane (0.12 g, 1.03 mmol) to the α-cyclodextrin solution.

    • Stir the mixture at room temperature for 2 hours to facilitate the formation of the pseudorotaxane inclusion complex.

  • Capping Reaction:

    • In a separate flask, dissolve this compound (0.74 g, 4.12 mmol) in 10 mL of DMF.

    • Slowly add the DCMT solution to the aqueous solution of the pseudorotaxane while stirring vigorously.

    • Add sodium bicarbonate (0.35 g, 4.17 mmol) to the reaction mixture to act as a base.

    • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the DMF and water.

    • Wash the resulting solid with acetone to remove unreacted starting materials and by-products.

    • Redissolve the solid in a minimum amount of deionized water and transfer it to a dialysis tube.

    • Dialyze the solution against deionized water for 48 hours, changing the water every 12 hours, to remove any remaining uncomplexed cyclodextrin and salts.

    • Lyophilize the dialyzed solution to obtain the pure[1]rotaxane as a white powder.

Characterization:

  • The formation of the[1]rotaxane can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, where characteristic shifts of the axle and cyclodextrin protons will be observed due to the mechanical interlocking.

  • Mass spectrometry (e.g., ESI-MS) can be used to confirm the molecular weight of the final product.

Visualizations

Synthesis Workflow of a DCMT-Capped[1]Rotaxane

G cluster_prep Pseudorotaxane Formation cluster_reaction Capping Reaction cluster_purification Purification a_cd α-Cyclodextrin mix1 Mix and Stir in Water a_cd->mix1 axle Diaminohexane Axle axle->mix1 pseudo Pseudorotaxane Complex mix1->pseudo mix2 Add to Pseudorotaxane and Stir for 24h pseudo->mix2 dcmt DCMT in DMF dcmt->mix2 base Sodium Bicarbonate base->mix2 rotaxane_crude Crude [2]Rotaxane mix2->rotaxane_crude wash Wash with Acetone rotaxane_crude->wash dialysis Dialysis wash->dialysis lyophilize Lyophilization dialysis->lyophilize rotaxane_pure Pure [2]Rotaxane lyophilize->rotaxane_pure G cluster_trans Trans-Azobenzene State cluster_cis Cis-Azobenzene State trans CD Ring at Center cis CD Ring at End trans->cis UV Light (365 nm) cis->trans Visible Light (>420 nm)

References

Troubleshooting & Optimization

common side reactions with 2,4-Dichloro-6-methoxy-1,3,5-triazine and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT)

Welcome to the technical support center for this compound (DCMT). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experiments involving DCMT.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound (DCMT)?

A1: The most prevalent side reactions are over-reaction, leading to the di-substituted product when mono-substitution is desired, and hydrolysis of the chloro groups. The reactivity of the two chlorine atoms on the triazine ring is temperature-dependent, which is a key factor in controlling the reaction outcome.[1]

Q2: How can I selectively achieve mono-substitution of DCMT?

A2: Temperature control is crucial for selective mono-substitution. The first nucleophilic substitution is typically carried out at low temperatures, around 0–5 °C.[2] The second substitution requires higher temperatures, often room temperature or above.[1][2] By maintaining a low reaction temperature, you can significantly favor the formation of the mono-substituted product.

Q3: What is the general order of reactivity for different nucleophiles with DCMT?

A3: The general order of preferential incorporation of nucleophiles into the triazine core is alcohols > thiols > amines.[2] This is important to consider when planning syntheses of mixed-substituted triazines. For instance, in the synthesis of O,N-type substituted triazines, the oxygen nucleophile should generally be reacted first.[3]

Q4: What is the role of the base in reactions with DCMT?

A4: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA), is essential to neutralize the hydrochloric acid (HCl) generated during the nucleophilic substitution reaction.[1] Insufficient or an inappropriate base can lead to the reaction stalling.

Q5: How can I minimize the hydrolysis of DCMT?

A5: Hydrolysis of the chloro groups to hydroxyl groups is a common side reaction, especially in the presence of water. To minimize this, it is important to use anhydrous solvents and reagents.[4] If hydrolysis does occur, the resulting hydroxylated byproducts can often be removed by an aqueous workup with a mild base, such as sodium bicarbonate solution.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with DCMT.

Issue 1: Low Yield of the Desired Mono-substituted Product and Formation of Di-substituted Byproduct
Possible Cause Solution
Reaction temperature is too high. Maintain the reaction temperature at 0–5 °C for the first substitution. Use an ice bath to ensure consistent low temperature.[2]
Incorrect order of nucleophile addition for mixed substitutions. When reacting with multiple nucleophiles, add the more reactive nucleophile (e.g., alcohol) first at low temperature, followed by the less reactive one (e.g., amine) at a higher temperature.[2][3]
Excess nucleophile. Use a stoichiometric amount (1.0 equivalent) of the nucleophile for mono-substitution.
Prolonged reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup to avoid further reaction.
Issue 2: Reaction is Sluggish or Does Not Proceed to Completion
Possible Cause Solution
Insufficient or inadequate base. Ensure at least one equivalent of a non-nucleophilic base (e.g., DIEA, TEA) is used per chlorine atom being substituted.[1]
Low reactivity of the nucleophile. For less reactive nucleophiles, such as certain alcohols or sterically hindered amines, a longer reaction time or a slight increase in temperature (while carefully monitoring for di-substitution) may be necessary.[1]
Poor solubility of reactants. Choose a solvent that ensures all reactants are fully dissolved. Polar aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are often suitable.[1]
Issue 3: Presence of Hydrolysis Byproducts in the Final Product
Possible Cause Solution
Presence of water in the reaction mixture. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Inadequate workup. During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities, including the hydrolysis product.[5]

Data Presentation

The selectivity of the reaction of a dichlorotriazine with an amine nucleophile is highly dependent on the reaction temperature. The following table summarizes the product distribution of mono-substituted versus di-substituted products at different temperatures after a 4-hour reaction.

Amine NucleophileTemperature (°C)Mono-substituted Product (%)Di-substituted Product (%)
A -20946
A 08515
A 257030
B -20982
B 0928
B 258020
Data adapted from a study on dichlorotriazine-terminated dendrimers.[6]

Experimental Protocols

Protocol 1: Selective Mono-substitution of this compound with a Primary Amine

Materials:

  • This compound (DCMT) (1.0 eq)

  • Primary amine (1.0 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve DCMT (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the primary amine (1.0 eq) and DIEA (1.1 eq) in anhydrous DCM.

  • Add the solution of the amine and base dropwise to the stirred DCMT solution at 0 °C over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure mono-substituted product.

Mandatory Visualizations

Caption: Sequential nucleophilic substitution of DCMT is temperature-dependent.

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield, Side Products) Check_Temp Verify Reaction Temperature (0-5 °C for mono-substitution?) Start->Check_Temp Check_Stoichiometry Check Reagent Stoichiometry (1.0 eq of Nucleophile?) Check_Temp->Check_Stoichiometry Yes Adjust_Temp Adjust Temperature Control Check_Temp->Adjust_Temp No Check_Base Verify Base (Sufficient non-nucleophilic base?) Check_Stoichiometry->Check_Base Yes Adjust_Stoichiometry Adjust Reagent Amounts Check_Stoichiometry->Adjust_Stoichiometry No Check_Solvent Check Solvent (Anhydrous?) Check_Base->Check_Solvent Yes Adjust_Base Optimize Base Check_Base->Adjust_Base No Use_Anhydrous Use Anhydrous Solvent Check_Solvent->Use_Anhydrous No Success Reaction Optimized Check_Solvent->Success Yes Adjust_Temp->Check_Stoichiometry Adjust_Stoichiometry->Check_Base Adjust_Base->Check_Solvent Use_Anhydrous->Success

Caption: Troubleshooting workflow for reactions involving DCMT.

References

Technical Support Center: Optimizing 2,4-Dichloro-6-methoxy-1,3,5-triazine Mediated Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield of your coupling reactions mediated by 2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT).

Troubleshooting Guide

This section addresses common issues encountered during DCMT-mediated coupling reactions in a question-and-answer format, providing actionable solutions to enhance your reaction outcomes.

Question 1: Why is my amide coupling reaction resulting in a low yield or no product at all?

Several factors can contribute to poor yields in amide coupling reactions. The most common culprits include incomplete activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: For the coupling to proceed, the carboxylic acid must be activated by the DCMT. If the DCMT has degraded or if there are issues with the base used, this activation step will be inefficient.

  • Amine Reactivity Issues: The amine nucleophile may be sterically hindered, or its nucleophilicity could be reduced by protonation, especially if the reaction conditions are not sufficiently basic.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the choice of base play a critical role in the reaction's success.

  • Presence of Moisture: DCMT is sensitive to water, which can lead to hydrolysis of the reagent and the activated intermediate, thus preventing amide bond formation. It is crucial to use anhydrous solvents and reagents.[1]

Question 2: I am observing the formation of multiple products. What are the likely side reactions?

The presence of multiple products often points to side reactions occurring in your experiment.

  • Over-substitution: Since DCMT has two reactive chlorine atoms, it's possible for the amine to react at both sites, leading to the formation of a di-substituted triazine byproduct. This is more likely if an excess of the amine is used or if the reaction temperature is too high.

  • Hydrolysis: As mentioned, the presence of water can lead to the hydrolysis of DCMT, forming 2-chloro-4-hydroxy-6-methoxy-1,3,5-triazine. This byproduct can complicate the purification process.

  • Reaction with the Base: While tertiary amines like N-methylmorpholine (NMM) and N,N-diisopropylethylamine (DIEA) are generally non-nucleophilic, under certain conditions, they can react with the highly electrophilic triazine ring.

Question 3: My reaction is proceeding very slowly. How can I increase the reaction rate?

Slow reaction rates are a common challenge, particularly with sterically hindered substrates.

  • Temperature: The substitution of the chlorine atoms on the triazine ring is highly dependent on temperature. While the initial activation is often carried out at low temperatures (e.g., 0 °C), subsequent reaction with the amine may require room temperature or even gentle heating to proceed at a reasonable rate.[1]

  • Concentration: Increasing the concentration of the reactants can lead to a faster reaction rate.

  • Choice of Base: The basicity of the tertiary amine used can influence the reaction rate. A stronger base can more effectively neutralize the HCl generated and facilitate the reaction.

Frequently Asked Questions (FAQs)

What is the optimal temperature for DCMT-mediated couplings?

There is a temperature-dependent reactivity pattern for the chlorine atoms on the triazine ring. The first substitution (activation of the carboxylic acid) is typically performed at a low temperature, around 0 °C, to ensure selectivity. The subsequent reaction with the amine is often carried out at room temperature. For less reactive or sterically hindered amines, gentle heating may be necessary to drive the reaction to completion.[1]

Which base should I use for my reaction?

Tertiary amines such as N-methylmorpholine (NMM) and N,N-diisopropylethylamine (DIEA) are commonly used to neutralize the HCl that is formed during the reaction. The choice of base can impact the reaction yield.

Which solvent is best for this reaction?

Aprotic solvents are generally preferred for DCMT-mediated couplings. Dichloromethane (DCM) and tetrahydrofuran (THF) are frequently used. The choice of solvent can affect the solubility of the reactants and the overall reaction rate.

Data Presentation

The following tables summarize quantitative data on the influence of different reaction parameters on the yield of triazine-mediated amide bond formation.

Table 1: Effect of Tertiary Amine on Amide Yield

Tertiary AminepKaYield (%) after 15 minYield (%) after 1 h
N-methylmorpholine (NMM)7.493>98
Trimethylamine (TMA)9.89096
N-methylpiperidine (NMP)10.14049
N-methylpyrrolidine (MPD)10.35565

Data adapted from a study on a similar 2-chloro-4,6-dialkoxy-1,3,5-triazine mediated coupling of benzoic acid and phenylethylamine in methanol.

Table 2: Recommended Solvents for DCMT-Mediated Couplings

SolventTypeNotes
Dichloromethane (DCM)AproticGood general-purpose solvent with good solubility for many organic compounds.[1]
Tetrahydrofuran (THF)AproticOften used for peptide couplings and general amide bond formation.[1]
N,N-Dimethylformamide (DMF)AproticCan be used, particularly if solubility of reactants is an issue.

Experimental Protocols

General Protocol for Amide Coupling using DCMT:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent) in anhydrous THF.

  • Base Addition: Add N-methylmorpholine (NMM) (1.1 equivalents) to the solution.

  • Activation: To this mixture, add a solution of this compound (DCMT) (1.05 equivalents) in anhydrous THF dropwise at 0 °C.

  • Activation Monitoring: Stir the reaction mixture at 0 °C and monitor the formation of the activated ester by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This step typically takes 1-2 hours.

  • Nucleophilic Addition: Once the activation is complete, add the amine (1.0 equivalent) to the reaction mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and continue stirring until completion (typically 2-12 hours), monitoring by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Below are diagrams illustrating key workflows and relationships in DCMT-mediated couplings.

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification prep1 Dissolve Carboxylic Acid in Anhydrous THF prep2 Add N-Methylmorpholine prep1->prep2 act1 Add DCMT Solution at 0 °C prep2->act1 Mixture act2 Monitor Activated Ester Formation act1->act2 coup1 Add Amine act2->coup1 Activated Ester coup2 Stir at Room Temperature coup1->coup2 work1 Aqueous Quench coup2->work1 Crude Product work2 Extraction & Drying work1->work2 work3 Purification work2->work3

Caption: Experimental workflow for DCMT-mediated amide coupling.

troubleshooting_yield start Low or No Yield q1 Check Reagent Quality start->q1 q2 Review Reaction Conditions q1->q2 Reagents OK sol1 Use fresh, anhydrous reagents and solvents q1->sol1 Degraded/Wet q3 Consider Substrate Reactivity q2->q3 Conditions OK sol2 Optimize Temperature: 0°C activation, RT coupling q2->sol2 Temperature? sol3 Verify Stoichiometry: ~1:1:1 ratio of Acid:Amine:DCMT q2->sol3 Stoichiometry? sol4 Choose appropriate base (e.g., NMM) q2->sol4 Base? sol5 Increase reaction time or temperature for hindered substrates q3->sol5 Steric Hindrance?

Caption: Troubleshooting guide for low yield in DCMT couplings.

reaction_pathway Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester DCMT DCMT DCMT->Activated Ester NMM NMM NMM->Activated Ester NMM-HCl NMM-HCl NMM->NMM-HCl Amide Product Amide Product Activated Ester->Amide Product + Amine Triazine Byproduct Triazine Byproduct Activated Ester->Triazine Byproduct Amine Amine

Caption: Simplified reaction pathway for DCMT-mediated amide formation.

References

Technical Support Center: Purification of Products Synthesized with 2,4-Dichloro-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products synthesized using 2,4-dichloro-6-methoxy-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound?

A1: The most common impurities are typically unreacted starting materials, di-substituted byproducts (from the reaction of both chlorine atoms), and hydrolysis products.[1] The formation of hydrolysis byproducts, such as 2-hydroxy-4-methoxy-6-substituted-1,3,5-triazine, can occur if moisture is present during the reaction or workup.[1]

Q2: What is a general strategy for the initial work-up of the reaction mixture?

A2: A common approach is to quench the reaction mixture with water to precipitate the crude product. The solid can then be collected by filtration and washed with water to remove any water-soluble impurities and salts.[1] For products that are soluble in organic solvents, a liquid-liquid extraction using a suitable solvent like ethyl acetate or dichloromethane is a viable alternative.[2]

Q3: Which purification techniques are most effective for products derived from this compound?

A3: The two most effective and commonly used purification techniques are recrystallization and column chromatography. Recrystallization is ideal for solid products to achieve high purity, while column chromatography is versatile for separating the desired product from closely related impurities. For more challenging separations or for achieving very high purity, semi-preparative HPLC can be employed.

Q4: How can I assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are robust methods for quantifying the purity of your synthesized triazine derivatives.[1] Thin-Layer Chromatography (TLC) is an excellent tool for a quick, qualitative assessment of purity throughout the purification process.[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
Product "oils out" instead of crystallizing. 1. The melting point of your product is lower than the boiling point of the chosen solvent. 2. A high concentration of impurities is depressing the melting point.[1]1. Select a lower-boiling point solvent or use a mixed solvent system. 2. Add a small amount of additional solvent to the hot solution. 3. Attempt to "seed" the solution with a pure crystal of your product.[1] 4. If impurities are high, perform an initial purification by column chromatography.[1] 5. Control the cooling rate; slow cooling is often beneficial.[3]
Low recovery of the purified product. 1. Too much solvent was used during the recrystallization process. 2. The product has significant solubility in the cold recrystallization solvent.[1] 3. Premature crystallization occurred during hot filtration.1. Concentrate the filtrate and cool it again to obtain a second crop of crystals.[1] 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel for hot filtration to prevent the solution from cooling and crystallizing prematurely.[1]
Colored impurities persist in the final product. The colored impurity has similar solubility characteristics to your product in the chosen solvent.1. Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it may adsorb some of your product.[1] 2. Try a different recrystallization solvent or a multi-solvent system. 3. If the impurity is persistent, column chromatography may be necessary for its removal.[1]
Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor separation of the product from impurities. 1. The polarity of the mobile phase is not optimized. 2. The column was not packed properly, leading to channeling. 3. The column was overloaded with the crude material.[1]1. Optimize the mobile phase using TLC. A good starting point for many triazine derivatives is a hexane/ethyl acetate mixture. Adjust the solvent ratio to achieve a product Rf of approximately 0.3.[1] 2. Carefully repack the column to ensure a uniform and compact bed of silica gel. 3. Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight.[1]
The product is not eluting from the column. The mobile phase is not polar enough to move the product down the column.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this would involve increasing the proportion of ethyl acetate.[1]
Cracks appear in the silica gel bed. The column has run dry.Always ensure the top of the silica gel bed is covered with the mobile phase.

Data Presentation

Table 1: Typical Purification Outcomes for Triazine Derivatives
Purification MethodStarting MaterialProductSolvent(s)YieldPurityReference
Recrystallization2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (crude)2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazineEthanol96.0%99.4%[4]
Recrystallization2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (crude)2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazineEthanol92.0%99.1%[4]
Recrystallization2-chloro-4,6-dimethoxy-1,3,5-triazine (crude)2-chloro-4,6-dimethoxy-1,3,5-triazineHeptane91.25%>99.5%[5]
Column ChromatographyCrude reaction mixture2,4,6-trisubstituted-1,3,5-triazineHexane/Ethyl Acetate (7:3)96%Not specified[6]
Semi-preparative LCCrude triazine derivativePurified triazine derivativeNH4HCO3 buffer/Methanol->98%
Solid-Phase ExtractionSpiked biological sampleAtrazine, Simazine, AmetrynChloroform (elution)>80%-[7]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent in which your product is highly soluble at elevated temperatures and poorly soluble at room temperature. Common solvents for triazine derivatives include heptane, ethanol, and mixtures of ethyl acetate and hexane.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude solid product and the selected solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase (eluent) using Thin-Layer Chromatography (TLC). A good starting point for triazine derivatives is a mixture of hexane and ethyl acetate. The ideal solvent system should give your product an Rf value of approximately 0.3.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.[6]

Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 5 mL of Milli-Q water through it.[7][8]

  • Sample Loading: Dissolve your crude sample in an appropriate solvent and load it onto the conditioned cartridge.[7][8]

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove highly polar impurities.[7][8]

  • Elution: Elute your target compound from the cartridge using a stronger solvent (e.g., chloroform, methanol, or acetonitrile).[7][8]

  • Solvent Evaporation: Evaporate the solvent from the collected eluate to obtain the partially purified product, which can then be further purified if necessary.[7]

Safety Precautions

This compound and its derivatives should be handled with care. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[9][10] Consult the Safety Data Sheet (SDS) for detailed safety information.[11]

Mandatory Visualizations

G General Purification Workflow for Triazine Derivatives cluster_0 Initial Work-up cluster_1 Purification cluster_2 Purity Analysis Crude Reaction Mixture Crude Reaction Mixture Quench with Water & Filter Quench with Water & Filter Crude Reaction Mixture->Quench with Water & Filter Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Reaction Mixture->Liquid-Liquid Extraction Crude Product Crude Product Quench with Water & Filter->Crude Product Liquid-Liquid Extraction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Solid Product Pure Solid Product Recrystallization->Pure Solid Product Pure Product (Solid or Oil) Pure Product (Solid or Oil) Column Chromatography->Pure Product (Solid or Oil) TLC TLC Pure Solid Product->TLC Pure Product (Solid or Oil)->TLC HPLC/GC-MS HPLC/GC-MS TLC->HPLC/GC-MS Final Characterization Final Characterization HPLC/GC-MS->Final Characterization

Caption: General purification workflow for triazine derivatives.

G Troubleshooting Poor Separation in Column Chromatography Start Poor Separation Check_TLC Is the solvent system optimized via TLC? Start->Check_TLC Optimize_Eluent Optimize eluent for better separation (ΔRf) Check_TLC->Optimize_Eluent No Check_Packing Is the column packed properly (no channeling)? Check_TLC->Check_Packing Yes Optimize_Eluent->Check_TLC Repack_Column Repack column carefully Check_Packing->Repack_Column No Check_Loading Is the sample loaded in a concentrated band? Check_Packing->Check_Loading Yes Repack_Column->Check_Packing Improve_Loading Improve loading technique (e.g., dry loading) Check_Loading->Improve_Loading No Consider_Alternatives Consider alternative techniques: - Gradient elution - Preparative HPLC Check_Loading->Consider_Alternatives Yes Improve_Loading->Check_Loading Success Good Separation Consider_Alternatives->Success

Caption: Troubleshooting poor separation in column chromatography.

References

Technical Support Center: Managing 2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT) in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture-sensitive reagent 2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT) to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCMT) and why is it moisture sensitive?

A1: this compound is a versatile chemical intermediate used in the synthesis of a wide range of compounds, including herbicides and pharmaceuticals.[1] Its reactivity stems from the two chlorine atoms on the triazine ring, which are susceptible to nucleophilic substitution. DCMT is highly sensitive to moisture due to the reactivity of these chlorine atoms with water, which acts as a nucleophile. This reaction, known as hydrolysis, leads to the formation of less reactive and often undesired hydroxy-triazine byproducts.

Q2: How should I properly store DCMT to prevent degradation?

A2: To maintain its integrity, DCMT should be stored in a cool, dry, and well-ventilated area.[2] It is crucial to keep the container tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, it is recommended to store DCMT at 0-8°C under an inert atmosphere, such as nitrogen or argon.

Q3: What are the primary products of DCMT hydrolysis?

A3: The hydrolysis of DCMT occurs in a stepwise manner. The first hydrolysis product is 2-chloro-4-hydroxy-6-methoxy-1,3,5-triazine. If sufficient water is present and the conditions are favorable, a second hydrolysis can occur to yield 2,4-dihydroxy-6-methoxy-1,3,5-triazine. These hydroxy-triazines are generally less reactive in subsequent nucleophilic substitution reactions compared to the chlorinated precursors.

Q4: What are the visible signs of moisture contamination in my reaction with DCMT?

A4: While there may not always be immediate visible signs, moisture contamination can manifest as:

  • Reduced reaction yield: The intended product formation will be lower due to the consumption of DCMT by hydrolysis.

  • Formation of precipitates: The hydroxy-triazine byproducts are often less soluble than DCMT in common organic solvents, leading to the formation of a white or off-white precipitate.

  • Inconsistent reaction profiles: You may observe variability in reaction times and conversion rates between different batches of the same reaction.

  • Complex product mixtures: Analysis of the crude reaction mixture by techniques like TLC, LC-MS, or NMR may reveal the presence of unexpected and more polar side products corresponding to the hydrolyzed species.

Q5: Can I use protic solvents like ethanol or methanol in reactions with DCMT?

A5: While some syntheses of triazine derivatives have been reported in protic solvents, these reactions are typically conducted under carefully controlled conditions where the alcohol acts as a nucleophile. If the goal is to react DCMT with a different nucleophile (e.g., an amine), the use of protic solvents is generally not recommended as they can compete with the desired nucleophile, leading to a mixture of products. For selective reactions, it is best to use anhydrous aprotic solvents.

Troubleshooting Guide

This section addresses common issues encountered when using DCMT and provides systematic solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired product Moisture contamination: DCMT has been hydrolyzed by water present in the reaction.1. Verify anhydrous conditions: Ensure all solvents and reagents are rigorously dried. Use freshly dried solvents and handle all materials under an inert atmosphere (nitrogen or argon). 2. Check DCMT quality: The starting material may have been improperly stored and already partially hydrolyzed. It is advisable to use a fresh, unopened bottle or to test the purity of the existing stock. 3. Proper glassware preparation: Oven-dry all glassware overnight at >120°C or flame-dry under vacuum immediately before use to remove adsorbed moisture.[3]
Incorrect reaction temperature: The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. The reaction may be too slow at lower temperatures or lead to side reactions at higher temperatures.1. Optimize temperature: The first nucleophilic substitution on dichlorotriazines is often carried out at 0°C to room temperature, while the second substitution may require elevated temperatures.[4] Consult literature for analogous reactions or perform a temperature screen.
Formation of a white precipitate during the reaction Hydrolysis of DCMT: The precipitate is likely the poorly soluble 2-chloro-4-hydroxy-6-methoxy-1,3,5-triazine or 2,4-dihydroxy-6-methoxy-1,3,5-triazine.1. Implement stricter anhydrous techniques: Refer to the solutions for "Low or no yield." 2. Isolate and characterize the precipitate: If possible, isolate the precipitate and analyze it (e.g., by IR, NMR, or MS) to confirm its identity as a hydrolysis byproduct.
Inconsistent results between batches Variable moisture content: Inconsistent levels of moisture in solvents or reagents between different experimental runs.1. Standardize drying procedures: Implement a consistent and validated protocol for drying all solvents and reagents.[5][6] 2. Use an internal standard: For analytical monitoring of the reaction, use an internal standard to accurately quantify product formation and starting material consumption, which can help diagnose issues related to reagent stoichiometry.
Multiple products observed by TLC or LC-MS Competitive reactions with water: Water is competing with your intended nucleophile.1. Ensure strict anhydrous conditions. 2. Control stoichiometry: Use a slight excess of the intended nucleophile to favor the desired reaction over hydrolysis.
Stepwise substitution: If your nucleophile can react twice, you may be seeing a mixture of mono- and di-substituted products.1. Control reaction time and temperature: Monitor the reaction closely to stop it after the desired level of substitution has been achieved. Lower temperatures generally favor mono-substitution.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on DCMT under Anhydrous Conditions

This protocol outlines a general method for reacting DCMT with a nucleophile (e.g., a primary or secondary amine) under an inert atmosphere.

Materials:

  • This compound (DCMT)

  • Nucleophile (e.g., amine)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

  • Anhydrous base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Inert gas (Nitrogen or Argon)

  • Oven-dried or flame-dried glassware

Procedure:

  • Set up the reaction vessel (e.g., a round-bottom flask with a magnetic stir bar) under a positive pressure of inert gas. All glassware should be thoroughly dried beforehand.[3]

  • Dissolve DCMT (1.0 eq.) in the chosen anhydrous solvent.

  • Cool the solution to the desired temperature (typically 0°C for the first substitution) using an ice bath.

  • In a separate flask, prepare a solution of the nucleophile (1.0-1.2 eq.) and the anhydrous base (1.1-1.5 eq.) in the anhydrous solvent.

  • Slowly add the nucleophile/base solution to the stirred DCMT solution via a syringe or dropping funnel over a period of 15-30 minutes.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction can be quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is then extracted with an appropriate organic solvent, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography, recrystallization, or distillation as required.

Protocol 2: Preparation and Handling of Anhydrous Solvents

For successful reactions with DCMT, the use of truly anhydrous solvents is critical.

Drying Solvents:

  • Distillation from a drying agent: This is a highly effective method. For example, THF can be dried by distillation from sodium/benzophenone, and DCM can be distilled from calcium hydride.[2] Caution: This should only be performed by trained personnel due to the associated safety hazards.

  • Solvent purification systems: Many laboratories now use commercially available systems that pass solvents through columns of activated alumina and other drying agents to remove water and other impurities.[2]

  • Use of molecular sieves: For less stringent requirements, solvents can be dried by standing over activated 3Å or 4Å molecular sieves for at least 24 hours. The sieves should be activated by heating in an oven at a high temperature under vacuum before use.[1]

Handling Anhydrous Solvents:

  • Always handle anhydrous solvents under an inert atmosphere.

  • Use syringes or cannulas for transferring solvents between flasks.

  • Store anhydrous solvents over a drying agent (like molecular sieves) and under an inert atmosphere.

Visualizations

Hydrolysis_Pathway DCMT This compound (DCMT) H2O1 H₂O HCl1 -HCl Hydrolysis_Product_1 2-Chloro-4-hydroxy-6-methoxy-1,3,5-triazine DCMT->Hydrolysis_Product_1 First Hydrolysis H2O2 H₂O HCl2 -HCl Hydrolysis_Product_2 2,4-Dihydroxy-6-methoxy-1,3,5-triazine Hydrolysis_Product_1->Hydrolysis_Product_2 Second Hydrolysis

Caption: Stepwise hydrolysis pathway of DCMT.

Troubleshooting_Workflow start Low Yield or Side Products in DCMT Reaction check_moisture Is there a possibility of moisture contamination? start->check_moisture implement_anhydrous Implement Strict Anhydrous Techniques: - Dry solvents & reagents - Dry glassware - Use inert atmosphere check_moisture->implement_anhydrous Yes check_temp Is the reaction temperature optimal? check_moisture->check_temp No implement_anhydrous->check_temp optimize_temp Optimize Reaction Temperature: - Consult literature - Perform temperature screen check_temp->optimize_temp No check_reagents Are the reagents of good quality and correct stoichiometry? check_temp->check_reagents Yes optimize_temp->check_reagents verify_reagents Verify Reagent Quality and Stoichiometry: - Use fresh DCMT - Check nucleophile purity - Confirm concentrations check_reagents->verify_reagents No success Problem Resolved check_reagents->success Yes verify_reagents->success

References

Technical Support Center: Minimizing Racemization in Peptide Synthesis with 2,4-Dichloro-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) and related triazine-based coupling reagents in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental protocols to ensure the highest stereochemical integrity of their synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCMT) and how does it work as a coupling reagent?

A1: this compound is a derivative of cyanuric chloride. In peptide synthesis, it acts as a carboxylic acid activator. The reaction of DCMT with the carboxyl group of an N-protected amino acid in the presence of a base, typically a tertiary amine like N-methylmorpholine (NMM), forms a highly reactive triazinyl active ester. This active ester is then susceptible to nucleophilic attack by the free amino group of another amino acid or peptide, leading to the formation of a peptide bond. The triazine-based byproducts are generally water-soluble, facilitating their removal during workup.[1]

Q2: What is the primary cause of racemization during peptide synthesis?

A2: The principal mechanism of racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[2][3] The activated carboxylic acid of an N-protected amino acid can cyclize to form this planar intermediate. The proton at the chiral α-carbon of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amine component can then occur from either face of the planar ring, resulting in a mixture of L- and D-isomers.[2]

Q3: Which amino acids are most susceptible to racemization?

A3: Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[4][5] Other amino acids that can be susceptible, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[5]

Q4: How does the choice of base affect racemization when using DCMT?

A4: The choice and amount of base are critical factors in controlling racemization.[6] Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered bases such as triethylamine (TEA) because they are less effective at abstracting the α-proton of the oxazolone intermediate.[6] For triazine-based reagents, N-methylmorpholine (NMM) is a commonly used base that provides a good balance of reactivity and suppression of racemization. In some cases, weaker or more sterically hindered bases like 2,4,6-collidine can further minimize racemization.[7][8][9]

Q5: Can the solvent choice impact the level of racemization?

A5: Yes, the polarity of the solvent can influence the rate of racemization.[3][10] While DMF is a common solvent in solid-phase peptide synthesis (SPPS), considering less polar solvents or a mixture of solvents like DCM/DMF may help reduce racemization.[11] However, solvent choice must also take into account the solubility of the reagents and the swelling of the resin support.[10][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of epimerization/racemization detected in the final peptide. Inappropriate base: The base used may be too strong or not sterically hindered enough, promoting the abstraction of the α-proton.- Switch to a more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[6][9]- Use the recommended base, N-methylmorpholine (NMM), at the correct stoichiometry.- For particularly sensitive couplings, consider base-free conditions if using a carbodiimide/additive approach.[13]
Prolonged activation time: Leaving the amino acid activated for an extended period before coupling increases the opportunity for oxazolone formation and racemization.- Minimize the pre-activation time. Ideally, the activation and coupling should be performed as a one-pot reaction where the activated species is generated in the presence of the amine component.
Elevated reaction temperature: Higher temperatures can accelerate the rate of racemization.[7][8]- Perform the coupling reaction at a lower temperature, such as 0°C or room temperature.[7][8]- For microwave-assisted synthesis, consider reducing the coupling temperature.[7]
Solvent effects: Highly polar solvents can sometimes stabilize the intermediates that lead to racemization.- If reagent solubility and resin swelling permit, experiment with less polar solvents or solvent mixtures (e.g., DCM/DMF).[12]
Low coupling efficiency for sterically hindered amino acids. Insufficient activation: The reactivity of the triazinyl active ester may not be sufficient for challenging couplings.- Increase the amount of coupling reagent and base slightly (e.g., 1.2-1.5 equivalents).- Extend the coupling reaction time and monitor completion with a ninhydrin test.
Formation of guanidinylation side products. Reaction with unprotected N-terminus: Some coupling reagents, particularly uronium/aminium types, can react with the free N-terminus of the peptide to form a guanidine moiety, terminating the chain.[4]- While less common with triazine reagents, pre-activating the protected amino acid before adding it to the resin can help minimize this side reaction if observed.[4]

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific amino acid, the peptide sequence, and the reaction conditions. The following table provides a comparative overview of racemization levels observed with different coupling reagents under various conditions.

Coupling Reagent/MethodModel System/Amino AcidBase% Racemization (D-isomer)Reference(s)
HBTUModel PeptideDIPEA1.5 - 5.0%[14]
HATUModel PeptideDIPEA0.5 - 2.0%[14]
HCTUModel PeptideDIPEA1.0 - 4.0%[14]
PyBOPModel PeptideDIPEA1.0 - 3.5%[14]
COMUModel PeptideDIPEA< 1.0%[14]
DIC/HOBtModel Peptide-0.5 - 2.5%[14]
DIC/OxymaFmoc-His(Trt)-OH-1.8%[2]
HATUFmoc-His(Trt)-OHNMMHigh[2]
DIC/OxymaFmoc-Cys(Trt)-OH-Negligible[2]

Note: Data for DCMT is not as extensively published in direct comparative studies. However, related triazine reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its derivatives have been shown to provide low levels of racemization when used under optimized conditions.[1][15]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using DCMT in Solution Phase
  • Reagent Preparation:

    • Dissolve the N-protected amino acid (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, DMF, or a mixture).

    • In a separate flask, dissolve the amino acid or peptide ester hydrochloride (1.0 equivalent) in the same solvent and neutralize with N-methylmorpholine (NMM) (1.0 equivalent).

  • Activation and Coupling:

    • To the solution of the N-protected amino acid, add this compound (DCMT) (1.1 equivalents) and N-methylmorpholine (NMM) (1.1 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.

    • Add the neutralized amino component solution to the activated acid mixture.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.

Protocol 2: Minimized Racemization Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Triazine-based Reagent
  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

    • Perform Fmoc-deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add this compound (DCMT) or a related triazine reagent (e.g., DMTMM) (3 equivalents).

    • Add N-methylmorpholine (NMM) (3 equivalents). For racemization-prone amino acids, consider using a more sterically hindered base like 2,4,6-collidine (3 equivalents).

    • Allow the mixture to pre-activate for a short period (1-5 minutes).

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test (or an alternative test for secondary amines like proline) to monitor the completion of the coupling.

    • If the test is positive, indicating incomplete coupling, wash the resin and repeat the coupling step (double coupling).

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

    • Proceed to the next deprotection and coupling cycle.

Visualizing the Process

Peptide_Coupling_and_Racemization Peptide Coupling vs. Racemization Pathway AA_COOH N-Protected Amino Acid Active_Ester Triazinyl Active Ester AA_COOH->Active_Ester + DCMT + Base Desired_Peptide Desired Peptide (L-configuration) Active_Ester->Desired_Peptide + Peptide-NH2 (Fast, Desired Pathway) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Active_Ester->Oxazolone Cyclization (Base-catalyzed) Peptide_NH2 Peptide Chain (N-terminus) Racemized_Peptide Racemized Peptide (D-configuration) Oxazolone->Racemized_Peptide + Peptide-NH2 (Undesired Pathway) Troubleshooting_Workflow Troubleshooting High Racemization Start High Racemization Detected Check_Base Evaluate Base Start->Check_Base Check_Temp Evaluate Temperature Check_Base->Check_Temp Optimal Switch_Base Switch to Hindered Base (e.g., Collidine) Check_Base->Switch_Base Strong/Unhindered Check_Time Evaluate Activation Time Check_Temp->Check_Time Room Temp/ Low Lower_Temp Lower Coupling Temperature (e.g., 0°C) Check_Temp->Lower_Temp Elevated Minimize_Time Minimize Pre-activation Time Check_Time->Minimize_Time Prolonged End Racemization Minimized Check_Time->End Minimal Switch_Base->Check_Temp Lower_Temp->Check_Time Minimize_Time->End Experimental_Workflow SPPS Cycle with Minimized Racemization Start Start Cycle Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Activate 4. Pre-activate Amino Acid (Fmoc-AA-OH + DCMT + Base) Wash1->Activate Couple 5. Couple to Resin Activate->Couple Monitor 6. Monitor with Kaiser Test Couple->Monitor Wash2 7. Wash with DMF Monitor->Wash2 Negative Double_Couple Repeat Steps 4-5 Monitor->Double_Couple Positive Next Proceed to Next Cycle Wash2->Next Double_Couple->Monitor

References

temperature control in sequential substitutions of 2,4-Dichloro-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding temperature control during the sequential nucleophilic substitution of 2,4-dichloro-6-methoxy-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so important when performing sequential substitutions on this compound?

A1: The reactivity of the two chlorine atoms on the triazine ring is not equal. After the first chlorine is replaced by a nucleophile, the electron-donating nature of the new substituent deactivates the ring, making the second chlorine less susceptible to substitution.[1][2] This difference in reactivity allows for a stepwise reaction that can be controlled by temperature. Low temperatures favor mono-substitution, while higher temperatures are required to overcome the energy barrier for the second substitution.[2][3]

Q2: What are the generally recommended temperature ranges for the first and second substitutions?

A2: For the first nucleophilic substitution on this compound, the reaction is typically initiated at a low temperature, around 0°C.[4][5] It can then be allowed to stir at room temperature for a period of a few hours to overnight to ensure completion.[4][6] The second substitution requires more forcing conditions, with temperatures often elevated to a range of 35°C to 80°C, or even reflux, depending on the nucleophile's reactivity and the solvent used.[3][6]

Q3: What is the most likely consequence of letting the temperature rise too high during the first substitution step?

A3: If the temperature is not kept low (around 0°C) during the initial phase of the first substitution, you risk a loss of selectivity. The higher temperature can provide enough energy to cause the second substitution to occur concurrently, leading to a mixture of mono-substituted and di-substituted products. This complicates purification and reduces the yield of the desired mono-substituted intermediate.

Q4: My reaction is proceeding very slowly or not at all, even at the recommended temperature. What should I do?

A4: For a slow first substitution at 0°C, you can allow the reaction to warm gradually to room temperature and stir for an extended period (e.g., 12-24 hours).[4][5] For a slow second substitution, the primary solution is to increase the temperature, potentially to reflux.[1][6] Other factors to check include the purity of your reagents and solvent (ensure they are anhydrous if necessary), the effectiveness of the base used to scavenge HCl, and the nucleophilicity of your reagent. Sterically hindered nucleophiles may require higher temperatures and longer reaction times.[1]

Q5: Which bases are typically used for these reactions, and do they influence the temperature requirements?

A5: Common bases include tertiary amines like N,N-diisopropylethylamine (DIEA) and triethylamine (Et3N), or inorganic bases such as sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃).[4][5][6] While the base's primary role is to neutralize the HCl byproduct, the choice can have practical implications. Organic bases like DIEA are often used in organic solvents at low temperatures (0°C to room temperature).[5] Inorganic bases are also effective, particularly in solvent systems containing acetone or acetonitrile.[4] The choice of base does not fundamentally change the temperature requirements for substitution but must be compatible with the chosen solvent and reaction temperature.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Selectivity: Premature formation of the di-substituted product during the first substitution.The reaction temperature was too high, exceeding the optimal 0°C to room temperature range.[2]Maintain strict temperature control, especially during the addition of the nucleophile. Start the reaction at 0°C in an ice bath.[4][5] Add the nucleophile dropwise to control any exothermic processes.
Reaction Stalls (First Substitution): The reaction fails to proceed or is very slow at 0°C.The nucleophile is weak or sterically hindered. The base is not sufficiently effective or soluble.After initial stirring at 0°C, allow the reaction to warm to room temperature and monitor by TLC.[4][6] Ensure the base is present in at least a stoichiometric amount and is suitable for the solvent system.
Reaction Stalls (Second Substitution): The second chlorine atom is not being replaced.The reaction temperature is too low to overcome the deactivation from the first substituent.[1] The nucleophile is particularly weak or hindered.Increase the reaction temperature, typically to 35-80°C or reflux.[3][6] Consider switching to a higher-boiling point solvent if necessary. Increase the reaction time significantly (e.g., 18-24 hours).[4]
Formation of Insoluble Material: A precipitate forms and the reaction stops.The hydrochloride salt of the base (e.g., triethylammonium chloride) is precipitating, which is expected.[3] The product itself may be insoluble in the reaction solvent.The formation of a salt suspension is normal.[6] Ensure vigorous stirring to maintain a homogenous mixture. If the product is precipitating, this can sometimes be addressed by switching to a solvent in which it has better solubility.
Low Yield / Side Products: The final yield is poor despite consumption of starting material.The temperature for the second substitution was too high, causing decomposition. The starting triazine was hydrolyzed by moisture.Optimize the temperature for the second substitution; find the minimum temperature required for a reasonable reaction rate. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis.

Summary of Reaction Conditions

Substitution StepNucleophile TypeTypical TemperatureCommon Base(s)Common Solvent(s)
First Substitution Amines, Alcohols, Thiols0°C to Room Temperature[4][5]DIEA, Et₃N, NaHCO₃, K₂CO₃[4][6]Acetone, DCM, THF, Acetonitrile[4][5]
Second Substitution Amines, Alcohols, ThiolsRoom Temperature to 80°C (or Reflux)[3][6]DIEA, Et₃N, K₂CO₃[4][6]Acetonitrile, 1,4-Dioxane, THF[4][6]

Experimental Protocols

Protocol 1: Synthesis of a Mono-substituted Product (e.g., 2-chloro-4-methoxy-6-(amino-R)-1,3,5-triazine)

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetone, DCM) in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Cool the solution to 0°C using an ice-water bath.

  • Add a base (e.g., NaHCO₃ or DIEA, 1.1 eq).[4][5]

  • In a separate flask, dissolve the desired nucleophile (e.g., a primary amine, 1.0 eq) in the same solvent.

  • Add the nucleophile solution dropwise to the stirring triazine solution at 0°C.

  • After the addition is complete, stir the reaction at 0°C for 30 minutes to 1 hour, then allow it to warm to room temperature.[3]

  • Continue stirring for 12-24 hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, remove the solvent under reduced pressure. If using an organic base, wash the residue with water to remove the resulting salts.[5] If using an inorganic base, filter the solid salts.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Di-substituted Product (e.g., 2-(amino-R¹)-4-methoxy-6-(amino-R²)-1,3,5-triazine)

  • Dissolve the mono-substituted intermediate (from Protocol 1, 1.0 eq) in a suitable solvent (e.g., acetonitrile, 1,4-dioxane).[4][6]

  • Add a base (e.g., K₂CO₃ or Et₃N, 1.1-2.0 eq).[4][6]

  • Add the second nucleophile (1.1 eq), either neat or as a solution in the reaction solvent.

  • Heat the reaction mixture to the required temperature (e.g., 75-80°C or reflux) using an oil bath.[6]

  • Stir vigorously for 5-18 hours, monitoring the reaction progress by TLC.[4][6]

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Work up the residue by adding water and extracting with an organic solvent (e.g., ethyl acetate). If the product precipitates, it can be collected by filtration after neutralizing the mixture.[6]

  • Dry the organic extracts over a drying agent (e.g., MgSO₄), filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualized Workflow

G cluster_start Starting Material cluster_step1 First Substitution cluster_step2 Second Substitution start_mol This compound step1_reagents + Nucleophile 1 (Nu1-H) + Base start_mol->step1_reagents Reaction Step 1 step1_conditions Temperature: 0°C to Room Temp. step1_reagents->step1_conditions product1 2-Chloro-4-methoxy-6-(Nu1)-1,3,5-triazine step1_conditions->product1 step2_reagents + Nucleophile 2 (Nu2-H) + Base product1->step2_reagents Reaction Step 2 step2_conditions Temperature: Room Temp. to 80°C (Reflux) step2_reagents->step2_conditions final_product 2-(Nu2)-4-methoxy-6-(Nu1)-1,3,5-triazine step2_conditions->final_product

Caption: Workflow for temperature-controlled sequential substitution.

References

Validation & Comparative

A Comparative Guide to Triazine-Based Coupling Reagents: 2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT) vs. 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of the amide bond is the cornerstone of peptide synthesis. The choice of coupling reagent is critical, directly influencing reaction efficiency, product yield, and the preservation of chiral integrity. Among the various classes of coupling reagents, triazine derivatives have emerged as powerful tools. This guide provides an objective, data-driven comparison between two key triazine reagents: 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) and its more widely used counterpart, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).

Mechanism of Action and Structural Differences

Both DCMT and CDMT function by activating the carboxylic acid of an N-protected amino acid. In the presence of a tertiary amine, typically N-methylmorpholine (NMM), the reagent reacts with the carboxyl group to form a highly reactive acyloxy-triazine intermediate, often referred to as a "superactive" ester. This intermediate is then susceptible to nucleophilic attack by the free amino group of another amino acid or peptide, forming the desired peptide bond. The primary byproduct, a hydroxyl-triazine derivative, is typically water-soluble, facilitating purification.[1][2]

The key structural difference lies in the number of reactive chlorine atoms. DCMT possesses two, while CDMT has one. This distinction influences their reactivity and primary applications. The higher reactivity of the chlorine atoms in cyanuric chloride derivatives allows for sequential nucleophilic substitution, a property exploited in various synthetic strategies.[3][4]

Performance Comparison: A Data-Driven Analysis

The selection of a coupling reagent is governed by its performance in key areas: coupling efficiency (yield), suppression of racemization, and ease of use.

Performance Metric This compound (DCMT) 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
Peptide Yield Efficient when used as a substoichiometric activator in catalytic systems.[5]High yields, typically ranging from 75-98% for di-, tri-, and pentapeptides in solution-phase synthesis.[1][6]
Racemization Reported to enable dipeptide synthesis without racemization in specific catalytic protocols.[5]Enables coupling with negligible to no racemization, preserving the stereochemical integrity of the amino acids.[1][2]
Primary Application Primarily used as a precursor for other reagents or as a substoichiometric activator in catalytic systems.[5][7]Widely used as a stoichiometric coupling reagent in both solution-phase and solid-phase peptide synthesis (SPPS).[3][7][8]
Byproduct Removal Dependent on the specific catalytic system employed.Byproducts are weakly basic and highly water-soluble, allowing for easy removal by washing with dilute acids.[1][6]
Key Derivatives Used to synthesize various tertiary amine-based reagents.[9]Reacts with N-methylmorpholine (NMM) to form the stable and highly effective reagent DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are general protocols for peptide coupling using both reagents.

Protocol 1: General Peptide Coupling using CDMT (Stoichiometric)

This protocol is based on the common application of CDMT for activating a carboxylic acid for subsequent amidation.

  • Preparation: Dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile, or THF).

  • Neutralization: Add N-methylmorpholine (NMM) (1.0 eq.) to the solution at room temperature to neutralize the hydrochloride salt.

  • Activation: To this mixture, add CDMT (1.0 eq.). The activation of the carboxylic acid to the acyloxy-triazine intermediate is typically rapid.

  • Coupling: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 2-5 hours.[2]

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl) to remove excess NMM and the 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude peptide can be further purified by column chromatography or recrystallization.

Protocol 2: Catalytic Amide Bond Formation using DCMT

This protocol is adapted from a reported method using DCMT as a substoichiometric activator with a tertiary amine catalyst.[5]

  • Preparation: To a solution of the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in a suitable solvent, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq.) as the catalyst.

  • Activation: Add this compound (DCMT) (0.6 eq.) as the substoichiometric activating agent.

  • Coupling: Stir the reaction mixture at the appropriate temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: The work-up and purification would follow standard procedures similar to those for the CDMT protocol, tailored to the specific properties of the synthesized amide.

Mandatory Visualizations

Visual diagrams help clarify complex workflows and relationships. The following diagrams were generated using Graphviz (DOT language).

G cluster_workflow General Peptide Coupling Workflow with Triazines start Start: N-Protected AA + Amino Acid Ester activation Activation Step: Add Triazine Reagent + Tertiary Base (e.g., NMM) start->activation intermediate Formation of Reactive Acyl-oxy-triazine Intermediate activation->intermediate coupling Nucleophilic Attack: Peptide Bond Formation intermediate->coupling workup Aqueous Work-up: Wash with dilute acid to remove byproducts coupling->workup end Purified Protected Peptide workup->end

Caption: General experimental workflow for peptide synthesis using triazine coupling reagents.

G cluster_comparison Comparative Analysis: DCMT vs. CDMT reagents Triazine Reagents dcmt DCMT (2,4-Dichloro-6-methoxy...) reagents->dcmt cdmt CDMT (2-Chloro-4,6-dimethoxy...) reagents->cdmt dcmt_react Reactivity: Higher (2 Cl atoms) dcmt->dcmt_react dcmt_app Application: Catalytic Systems, Reagent Precursor dcmt->dcmt_app dcmt_yield Yield: Efficient in specific catalytic protocols dcmt->dcmt_yield cdmt_react Reactivity: Standard (1 Cl atom) cdmt->cdmt_react cdmt_app Application: Stoichiometric Coupling (Solution & Solid Phase) cdmt->cdmt_app cdmt_yield Yield: Consistently High (75-98%) cdmt->cdmt_yield cdmt_race Racemization: Negligible cdmt->cdmt_race

Caption: Logical comparison of key features between DCMT and CDMT in peptide synthesis.

Conclusion and Recommendations

The choice between DCMT and CDMT depends largely on the synthetic strategy.

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) stands out as a robust, reliable, and extensively documented coupling reagent for general peptide synthesis. Its ability to provide high yields with minimal racemization, coupled with a straightforward purification process, makes it an excellent choice for both solution-phase and solid-phase applications.[1][2][7] The in-situ formation of the highly effective DMTMM reagent further enhances its utility.[8][10]

This compound (DCMT) is a more specialized reagent. While not commonly used as a direct, stoichiometric coupling agent for routine peptide synthesis, its higher reactivity due to two chlorine atoms makes it a valuable precursor for other functionalized triazines and linkers.[7] Recent research into its use in catalytic systems suggests novel applications where substoichiometric amounts can efficiently promote amide bond formation with low racemization, offering a potentially more atom-economical approach.[5]

For researchers seeking a dependable, all-purpose coupling reagent for peptide synthesis, CDMT is the recommended choice based on the current body of evidence. For those exploring novel catalytic methods or the synthesis of complex triazine-based molecules, DCMT offers unique reactivity that warrants investigation.

References

A Head-to-Head Battle of Triazine Titans: 2,4-Dichloro-6-methoxy-1,3,5-triazine in the Ring with its Coupling Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the intricate dance of peptide synthesis and drug development, the choice of a coupling reagent can be the linchpin of success. Among the arsenal of reagents available to researchers, triazine-based compounds have carved out a significant niche. This guide provides an in-depth, objective comparison of 2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT) against its prominent triazine-based brethren, 2,4,6-Trichloro-1,3,5-triazine (TCT), and 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on performance backed by available experimental data.

The Triazine Family: A Chemical Overview

Triazine-based coupling reagents are valued for their ability to efficiently mediate the formation of amide bonds, a fundamental linkage in peptides and numerous pharmaceutical compounds.[1] Their mechanism of action generally involves the activation of a carboxylic acid to form a highly reactive acyl-triazinyl intermediate, which is then susceptible to nucleophilic attack by an amine, leading to the desired amide.

2,4,6-Trichloro-1,3,5-triazine (TCT) , also known as cyanuric chloride, is the foundational molecule for many triazine derivatives. Its three reactive chlorine atoms can be sequentially substituted, offering a versatile platform for various chemical transformations.[2]

This compound (DCMT) is a derivative of TCT where one chlorine atom is replaced by a methoxy group. This modification alters the reactivity of the remaining two chlorine atoms, influencing its performance as a coupling reagent.

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a quaternary ammonium salt derived from 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). It is a popular and commercially available coupling reagent known for its high efficiency and mild reaction conditions.[2]

Performance Showdown: Yield, Reaction Time, and Racemization

Amide Bond Formation Efficiency

Recent studies have highlighted a catalytic and sustainable approach for amide coupling utilizing DCMT in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been shown to enable the efficient synthesis of dipeptides.[3]

In a comparative study of amide synthesis, the in-situ formation of DMTMM (from CDMT and N-methylmorpholine) was pitted against isolated DMTMM. The results, summarized in the table below, demonstrate high yields for DMTMM in various solvents, particularly in methanol.

Coupling Reagent SystemSolventReaction TimeYield (%)
CDMT/NMM (in situ DMTMM)Methanol15 min98
Isolated DMTMMMethanol15 min95
CDMT/NMM (in situ DMTMM)Acetonitrile15 min85
Isolated DMTMMAcetonitrile15 min82
CDMT/NMM (in situ DMTMM)Dichloromethane15 min78
Isolated DMTMMDichloromethane15 min75

Data adapted from a study on amide synthesis.

While specific yield data for DCMT in direct comparison is limited, the reported efficiency in dipeptide synthesis suggests its potential as a robust coupling agent.

Racemization Control: A Critical Factor in Peptide Synthesis

Racemization, the loss of stereochemical integrity at the chiral center of an amino acid during coupling, is a major concern in peptide synthesis. Even small amounts of epimerization can lead to diastereomeric impurities that are difficult to separate and can have detrimental effects on the biological activity of the final peptide.[4]

One of the key advantages highlighted for the DCMT/DABCO system is its ability to facilitate dipeptide synthesis "without racemization".[3] This qualitative observation is significant, as minimizing racemization is a paramount goal in peptide chemistry.

For DMTMM , studies have shown that the extent of racemization can be influenced by the solvent, with less polar solvents generally leading to lower levels of epimerization.[5][6] For instance, in the coupling of Z-Gly-Ala-OH with H-Phe-OBzl using DMTMM, racemization was found to be minimal in solvents like ethyl acetate and THF, while slightly higher levels were observed in more polar solvents like methanol and DMSO.[5][6]

Quantitative data on racemization for TCT is less specific in the context of modern peptide synthesis protocols, as it is often used as a starting material for more refined coupling agents.

Experimental Protocols at a Glance

Detailed, step-by-step protocols are crucial for reproducible results. Below are generalized experimental workflows for amide bond formation using triazine-based coupling reagents.

General Protocol for Amide Coupling using a Triazine Reagent

experimental_workflow cluster_start Reaction Setup cluster_reagent Coupling cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid and Amine in Solvent add_reagent Add Triazine Coupling Reagent (e.g., DCMT/DABCO or DMTMM) start->add_reagent 1. Add coupling reagent to substrate mixture stir Stir at Appropriate Temperature add_reagent->stir 2. Initiate coupling quench Quench Reaction stir->quench 3. Monitor reaction completion (TLC/LC-MS) extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: General workflow for amide bond formation using a triazine-based coupling reagent.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Triazine Reagent

A standard solid-phase peptide synthesis protocol involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The coupling step is where the triazine reagent plays its crucial role.

Materials:

  • Fmoc-protected amino acid

  • Resin-bound amine

  • Triazine coupling reagent (e.g., DCMT)

  • Base (e.g., DABCO or NMM)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • Swell the resin: Swell the resin-bound amine in a suitable solvent (e.g., DCM or DMF).

  • Fmoc deprotection: Remove the Fmoc protecting group from the resin-bound amine using a solution of piperidine in DMF.

  • Wash: Thoroughly wash the resin to remove excess piperidine and by-products.

  • Coupling:

    • Dissolve the Fmoc-protected amino acid (typically 1.5-3 equivalents) and the triazine coupling reagent (e.g., DCMT, 1.5-3 equivalents) in the reaction solvent.

    • Add the base (e.g., DABCO, 1.5-3 equivalents) to the solution.

    • Add the activation mixture to the deprotected resin-bound amine.

    • Agitate the reaction mixture for a specified time (e.g., 1-4 hours) at room temperature.

  • Wash: Wash the resin to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

spss_workflow cluster_resin_prep Resin Preparation cluster_coupling_cycle Amino Acid Coupling Cycle cluster_final Final Steps swell Swell Resin deprotect Fmoc Deprotection swell->deprotect wash1 Wash deprotect->wash1 activate Activate Fmoc-Amino Acid with Triazine Reagent & Base wash1->activate Repeat for each amino acid couple Couple to Resin activate->couple wash2 Wash couple->wash2 wash2->deprotect cleave Cleave from Resin & Deprotect Side Chains wash2->cleave After final coupling purify Purify Peptide (HPLC) cleave->purify

Caption: Simplified workflow for Solid-Phase Peptide Synthesis (SPPS) using a triazine coupling reagent.

Mechanism of Action: A Closer Look

The efficacy of triazine-based coupling reagents stems from the electrophilicity of the carbon atoms in the triazine ring. The general mechanism involves the following key steps:

  • Activation of the Carboxylic Acid: The carboxylate of the N-protected amino acid attacks one of the electrophilic carbon atoms of the triazine ring, displacing a chlorine atom. This forms a highly reactive O-acyl-triazinyl active ester.

  • Nucleophilic Attack by the Amine: The free amine of the second amino acid or the resin-bound peptide attacks the carbonyl carbon of the active ester.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Amide Bond Formation and By-product Release: The tetrahedral intermediate collapses, forming the stable amide bond and releasing a triazine by-product (e.g., a hydroxytriazine derivative).

triazine_mechanism reagents Carboxylic Acid (R-COOH) + Amine (R'-NH2) + Triazine Reagent activation Activation Step reagents->activation active_ester Reactive O-Acyl-Triazinyl Active Ester activation->active_ester Formation of active ester coupling Coupling Step active_ester->coupling Nucleophilic attack by amine tetrahedral_int Tetrahedral Intermediate coupling->tetrahedral_int products Amide (R-CO-NH-R') + Triazine By-product tetrahedral_int->products Collapse of intermediate

Caption: General mechanism of amide bond formation mediated by a triazine-based coupling reagent.

Conclusion: Selecting the Right Tool for the Job

The choice between DCMT, TCT, and DMTMM will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide, the scale of the reaction, and the importance of minimizing racemization.

  • DCMT , particularly with the DABCO catalytic system, shows promise for efficient and racemization-free dipeptide synthesis, suggesting its potential for high-fidelity peptide construction. Further quantitative studies are needed to fully elucidate its performance against other reagents.

  • TCT remains a cost-effective and versatile starting material for the synthesis of more specialized triazine reagents. Its direct use as a coupling agent in modern peptide synthesis is less common due to the availability of more refined and efficient derivatives.

  • DMTMM is a well-established and highly effective coupling reagent that consistently provides high yields under mild conditions. Its performance is well-documented, making it a reliable choice for a wide range of amide bond formations.

For researchers and drug development professionals, staying abreast of the evolving landscape of coupling reagents is essential. While DMTMM currently holds a strong position, the development of novel catalytic systems involving reagents like DCMT points towards a future of even more efficient, sustainable, and stereochemically precise peptide synthesis. The data presented in this guide serves as a valuable starting point for making informed decisions in the selection of the optimal triazine-based coupling reagent for your specific synthetic challenge.

References

alternatives to 2,4-Dichloro-6-methoxy-1,3,5-triazine for amide bond formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of an amide bond is a fundamental transformation in organic synthesis, central to the creation of peptides, pharmaceuticals, and other complex molecules. The choice of coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, cost, and the stereochemical integrity of the final product. While 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) is a known reagent for this purpose, a diverse array of alternatives offers distinct advantages in terms of reactivity, safety, and ease of use. This guide provides an objective comparison of prominent alternatives to DCMT, supported by experimental data, to facilitate informed reagent selection.

Performance Comparison of Amide Coupling Reagents

The efficacy of a coupling reagent is evaluated based on several key metrics, including chemical yield, the degree of epimerization (racemization) of chiral centers, reaction time, and the nature of byproducts. The following tables summarize quantitative data for various classes of coupling reagents, providing a comparative overview of their performance in amide bond formation.

Triazine-Based Reagents

Triazine reagents, structurally related to DCMT, activate carboxylic acids to facilitate nucleophilic attack by amines.

ReagentCarboxylic AcidAmineBaseSolventTime (h)Yield (%)Reference
CDMT Benzoic AcidPhenylethylamineN-Methylmorpholine (NMM)Methanol0.2593[1]
CDMT Aromatic & Aliphatic AcidsVarious AminesN-Methylmorpholine (NMM)Dichloromethane1-12Moderate to Excellent[1]
TCT Various Carboxylic AcidsVarious AminesK₂CO₃Dichloromethane (grinding)0.5Moderate to Excellent[2][3]
Uronium/Aminium Salts

This class of reagents, including HATU and HBTU, is widely used in peptide synthesis for its high efficiency and ability to suppress racemization.[4][5]

ReagentModel ReactionPurityKey ObservationsReference
HATU Acyl Carrier Protein (ACP) 65-74 SynthesisHigher PurityFewer deletion products observed. Faster reaction times and lower risk of epimerization compared to HBTU, especially for sterically hindered amino acids.[4][5][4]
HBTU Acyl Carrier Protein (ACP) 65-74 SynthesisLower PurityMore deletion products observed. Generally effective but can be less efficient than HATU for challenging couplings.[4]
COMU General Peptide SynthesisComparable to HATUOffers safer handling due to the incorporation of Oxyma Pure, avoiding explosive HOBt or HOAt moieties.[6][7][6]
Phosphonium Salts

PyBOP is a notable example from this class, developed as a safer alternative to the carcinogenic BOP reagent.[8][9][10]

ReagentKey AdvantagesDisadvantagesReference
PyBOP High coupling efficiency, comparable or superior to BOP.[8][9] Generates a non-carcinogenic byproduct. Rapid reaction times.[6]More expensive than some other coupling reagents. Potential explosive hazard.[11][6][8][9][11]
BOP High reactivity.Forms the carcinogenic byproduct hexamethylphosphoramide (HMPA).[8][10][8][10]
Carbodiimides

Carbodiimides like EDC and DCC are cost-effective and widely used, often in conjunction with additives like HOBt to improve efficiency and reduce racemization.[12][13][14]

Reagent CombinationCarboxylic AcidAmineBaseSolventTime (h)Yield (%)Reference
EDC/HOBt/DMAP (cat.) Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideDIPEAAcetonitrile4272[12][13]
EDC/HOBt General AmidesGeneral Amines-DMF/DCM1-4Typically High[12]
Other Reagents

Propanephosphonic anhydride (T3P®) has emerged as a "green" coupling reagent with an excellent safety profile and operational simplicity.[15][16][17][18]

ReagentKey AdvantagesDisadvantagesReference
T3P® High yields and very low epimerization.[15][17] Water-soluble byproducts allow for easy workup. Non-toxic and non-allergenic.[15]Can exhibit remarkable epimerization in some cases without careful optimization.[16][15][16][17]

Reaction Mechanisms and Workflows

Understanding the mechanistic pathways of these coupling reagents is crucial for optimizing reaction conditions and troubleshooting. The following diagrams illustrate the generally accepted mechanisms for key alternatives to DCMT.

G cluster_triazine Triazine-Mediated Amide Bond Formation (e.g., CDMT) Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Reactive O-Acyltriazine Intermediate Carboxylic_Acid->Active_Ester + CDMT + Base CDMT CDMT CDMT->Active_Ester Base Base (e.g., NMM) Base->Active_Ester Amide Amide (R-CONH-R') Active_Ester->Amide + Amine Byproduct Triazine Byproduct Active_Ester->Byproduct Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of triazine-mediated amide bond formation.

G cluster_uronium Uronium/Aminium Salt-Mediated Amide Bond Formation (e.g., HATU) Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU + Base HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide Amide (R-CONH-R') Active_Ester->Amide + Amine Byproducts Tetramethylurea + HOAt Active_Ester->Byproducts Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of uronium salt-mediated amide coupling.

G cluster_phosphonium Phosphonium Salt-Mediated Amide Bond Formation (e.g., PyBOP) Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester OBt-Active Ester Carboxylic_Acid->Active_Ester + PyBOP + Base PyBOP PyBOP PyBOP->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide Amide (R-CONH-R') Active_Ester->Amide + Amine Byproduct Tris(pyrrolidino)phosphine oxide Active_Ester->Byproduct Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of phosphonium salt-mediated amide coupling.

G cluster_carbodiimide Carbodiimide-Mediated Amide Bond Formation (e.g., EDC/HOBt) Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Active_Ester HOBt-Active Ester O_Acylisourea->Active_Ester + HOBt Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct HOBt HOBt HOBt->Active_Ester Active_Ester->HOBt regenerated Amide Amide (R-CONH-R') Active_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of carbodiimide-mediated amide coupling with HOBt.

G cluster_t3p T3P-Mediated Amide Bond Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride + T3P® + Base T3P T3P® T3P->Mixed_Anhydride Base Base Base->Mixed_Anhydride Amide Amide (R-CONH-R') Mixed_Anhydride->Amide + Amine Byproduct Water-Soluble Phosphate Byproducts Mixed_Anhydride->Byproduct Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of T3P-mediated amide bond formation.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these coupling strategies. Below are representative experimental protocols for key alternatives.

Protocol 1: Amide Coupling using CDMT[19]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Amine (1.0 equiv.)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.)

  • N-Methylmorpholine (NMM) (1.5 equiv.)

  • Anhydrous solvent (e.g., Dichloromethane, Methanol)

Procedure:

  • Dissolve the carboxylic acid and amine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add N-methylmorpholine (NMM) to the solution.

  • Add CDMT portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1N HCl) to remove the triazine byproducts, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling using HATU[12]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Amine (1.0 - 1.2 equiv.)

  • HATU (1.1 equiv.)

  • Diisopropylethylamine (DIPEA) (2.0 equiv.)

  • Anhydrous DMF or DCM

Procedure:

  • To a stirred solution of the carboxylic acid in the anhydrous solvent, add DIPEA.

  • Add HATU to the mixture and stir at room temperature for 5-15 minutes for pre-activation.

  • Add the amine to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).

  • Once the reaction is complete, dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Amide Coupling using PyBOP[11][20]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Amine (1.2 equiv.)

  • PyBOP (1.2 equiv.)

  • DIPEA or Et₃N (1.5 equiv.)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid, amine, and DIPEA or Et₃N in anhydrous DMF and cool the solution to 0 °C.

  • Add PyBOP to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Dilute the reaction mixture with an organic solvent (e.g., CH₂Cl₂) and wash successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Amide Coupling using EDC/HOBt[12][14]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Amine (1.0 - 1.2 equiv.)

  • EDC·HCl (1.1 - 1.5 equiv.)

  • HOBt (1.1 - 1.5 equiv.)

  • DIPEA or TEA (2.0 - 3.0 equiv.)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid, HOBt, and the amine in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Add DIPEA dropwise.

  • Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 5: Amide Coupling using T3P®

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Amine (1.1 equiv.)

  • T3P® (50% solution in a suitable solvent, e.g., ethyl acetate) (1.5 equiv.)

  • Base (e.g., Pyridine or Et₃N) (3.0 equiv.)

  • Anhydrous solvent (e.g., Ethyl acetate, THF)

Procedure:

  • Dissolve the carboxylic acid and amine in the anhydrous solvent.

  • Add the base to the solution.

  • Add the T3P® solution dropwise to the reaction mixture, maintaining the temperature as needed (e.g., 0 °C to room temperature).

  • Stir the reaction for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • The aqueous layer will contain the water-soluble phosphate byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Conclusion

The landscape of amide bond formation is rich with a variety of effective reagents, each with its own set of strengths and weaknesses. While triazine-based reagents like DCMT and its analogs CDMT and TCT are effective, uronium salts such as HATU often provide superior performance for challenging substrates, offering high yields and minimal racemization.[4][5] Phosphonium salts like PyBOP represent a significant advancement in safety by avoiding the formation of carcinogenic byproducts associated with older reagents like BOP, without compromising efficiency.[8][9][10] Carbodiimides , particularly EDC in combination with additives, remain a cost-effective and reliable choice for a wide range of applications.[12] Finally, reagents like T3P® are gaining prominence for their "green" credentials, offering simple workup procedures and a favorable safety profile.[15][17]

The optimal choice of coupling reagent is highly dependent on the specific substrates, the scale of the reaction, cost considerations, and the desired level of purity and stereochemical integrity. This guide provides the foundational data and protocols to empower researchers to make an informed decision and optimize their amide bond formation strategies.

References

A Comparative Guide to Amide Coupling Reagents: 2,4-Dichloro-6-methoxy-1,3,5-triazine vs. Carbodiimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides, bioconjugates, and complex organic molecules, the efficient formation of an amide bond is a critical step. The choice of coupling reagent profoundly impacts reaction yield, purity, and the preservation of stereochemical integrity. This guide provides an objective, data-driven comparison between 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT), a triazine-based coupling reagent, and the widely used carbodiimide family of reagents, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC).

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between these two classes of reagents lies in their mechanism for activating a carboxylic acid.

Carbodiimide Reagents (EDC, DCC): Carbodiimides are considered "zero-length" crosslinkers as no part of the reagent is incorporated into the final product.[1] The reaction proceeds through a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to hydrolysis in aqueous environments and can undergo rearrangement to a stable N-acylurea, an undesired side product.[2][3][4] To enhance efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the unstable O-acylisourea into a more stable, amine-reactive NHS ester.[1][5]

G cluster_0 Carbodiimide (EDC) Pathway RCOOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) RCOOH->Intermediate + EDC EDC EDC Amide Amide Bond (R-CO-NH-R') Intermediate->Amide + R'-NH2 Urea Urea Byproduct (Soluble) Intermediate->Urea NHSEster NHS Ester (Stable Intermediate) Intermediate->NHSEster + NHS Amine Primary Amine (R'-NH2) NHS NHS / Sulfo-NHS NHSEster->Amide + R'-NH2

Carbodiimide (EDC/NHS) reaction pathway.

This compound (DCMT): DCMT and related triazines function via nucleophilic aromatic substitution (SNAr).[6] The triazine ring is electron-deficient, and its two chlorine atoms are excellent leaving groups.[6][7] In the presence of a base, typically N-methylmorpholine (NMM), the carboxylate anion attacks a carbon atom on the triazine ring, displacing a chloride ion to form a stable 2-acyloxy-4-methoxy-6-chloro-1,3,5-triazine active ester. This activated ester then reacts with a primary amine to form the desired amide bond. The different reactivities of the chlorine atoms on the parent cyanuric chloride allow for sequential, controlled substitutions.[8][9]

G cluster_1 DCMT Pathway RCOOH_DCMT Carboxylic Acid (R-COOH) ActiveEster Triazinyl Active Ester (Stable Intermediate) RCOOH_DCMT->ActiveEster + DCMT + Base NMM Base (NMM) DCMT DCMT Amide_DCMT Amide Bond (R-CO-NH-R') ActiveEster->Amide_DCMT + R'-NH2 Byproduct Triazine Byproduct ActiveEster->Byproduct Amine_DCMT Primary Amine (R'-NH2)

DCMT reaction pathway for amide formation.

Performance and Feature Comparison

The selection of a coupling reagent is often a trade-off between reactivity, cost, reaction conditions, and ease of purification.

FeatureCarbodiimide Reagents (EDC, DCC)This compound (DCMT)
Mechanism Forms reactive O-acylisourea intermediate.[2]Nucleophilic aromatic substitution to form a triazinyl active ester.[6]
Solubility EDC: Water-soluble.[2][4] DCC: Soluble in organic solvents (DCM, DMF).[2][10]Soluble in organic solvents (DCM, THF, DMF).[11]
Optimal pH EDC: Mildly acidic to neutral (pH 4.5-7.5).[2][3]Requires a non-nucleophilic organic base (e.g., NMM).[8]
Byproducts EDC: Water-soluble urea.[12] DCC: Insoluble dicyclohexylurea (DCU).[4][13]Soluble methoxy-hydroxy-triazine derivatives.
Purification EDC: Easy aqueous extraction.[4][12] DCC: Filtration (solution-phase); difficult in SPPS.[4][13]Typically requires chromatography or extraction.
Side Reactions Racemization (mitigated by HOBt/NHS), N-acylurea formation.[13][14]Potential for di-substitution if conditions are not controlled.
Stability EDC: Hygroscopic, sensitive to moisture.[2]Generally stable solid, requires storage away from moisture.
Primary Use Cases EDC: Aqueous bioconjugation, peptide synthesis.[1][15] DCC: Cost-effective solution-phase peptide/organic synthesis.[10][16]Peptide synthesis and general amide formation in organic solvents.[8][9]

Quantitative Data Summary

Direct head-to-head comparisons in the literature are scarce, but data from various studies illustrate the performance of these reagents under specific conditions. A study comparing the carbodiimide EDC with a triazine derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), in the preparation of glycoconjugates found both to be effective.[17] In solid-phase peptide synthesis (SPPS), carbodiimides like DIC (a liquid analog of DCC) and EDC have demonstrated high coupling efficiencies, though often requiring additives.[18]

Reaction / Peptide SequenceCoupling ReagentAdditiveSolventYield / PurityReference
Glycoconjugate SynthesisEDCNoneAqueous BufferEffective[17]
Glycoconjugate SynthesisDMTMM (Triazine)NoneAqueous BufferEffective[17]
Leu-enkephalin (SPPS)DICOxymaPureDMF98.6% Purity[18]
Leu-enkephalin (SPPS)EDC·HClOxymaPureDMF95.8% Purity[18]
Amide SynthesisF-DCT (Fluorous Triazine)NMMDCM93% Yield[9]
Dipeptide SynthesisDCCHOBtCH₂Cl₂ / THF / H₂O85% Yield[19]

Note: Yields and purity are highly dependent on the specific substrates, reaction scale, and purification methods.

Experimental Protocols

Below are representative protocols for the synthesis of a simple dipeptide (e.g., Z-Phe-Gly-OMe) using both methods.

Protocol 1: Dipeptide Synthesis via EDC/NHS Coupling

Materials:

  • N-Cbz-L-Phenylalanine (Z-Phe-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • EDC·HCl

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1N HCl, sat. NaHCO₃, sat. NaCl)

Procedure:

  • Dissolve Z-Phe-OH (1.0 equiv), H-Gly-OMe·HCl (1.0 equiv), and NHS (1.1 equiv) in anhydrous DCM or DMF (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIEA (1.0 equiv) to neutralize the hydrochloride salt.

  • Add EDC·HCl (1.1 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl solution (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

Protocol 2: Dipeptide Synthesis via DCMT Coupling

Materials:

  • N-Cbz-L-Phenylalanine (Z-Phe-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • This compound (DCMT)

  • N-methylmorpholine (NMM)

  • Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Standard workup reagents

Procedure:

  • Dissolve Z-Phe-OH (1.0 equiv) in anhydrous THF.

  • Add NMM (1.0 equiv) and stir for 10 minutes at room temperature.

  • Add DCMT (1.1 equiv) to the solution and stir for 1-2 hours at room temperature to form the active ester.

  • In a separate flask, dissolve H-Gly-OMe·HCl (1.0 equiv) in THF and add NMM (1.0 equiv) to form the free amine.

  • Add the free amine solution to the activated ester solution.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off any solids and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash chromatography.

G cluster_0 EDC/NHS Workflow cluster_1 DCMT Workflow A1 Dissolve Reactants (Z-Phe-OH, H-Gly-OMe·HCl, NHS) A2 Cool to 0 °C A1->A2 A3 Add Base (DIEA) A2->A3 A4 Add EDC·HCl A3->A4 A5 Stir 12-16h at RT A4->A5 A6 Aqueous Workup (Wash with Acid/Base) A5->A6 A7 Purify Product A6->A7 B1 Activate Acid (Z-Phe-OH + NMM + DCMT) B2 Stir 1-2h at RT B1->B2 B4 Combine Solutions B3 Prepare Free Amine (H-Gly-OMe·HCl + NMM) B3->B4 B5 Stir 4-8h at RT B4->B5 B6 Aqueous Workup B5->B6 B7 Purify Product B6->B7

Comparative experimental workflows.

Conclusion and Recommendations

Both carbodiimides and DCMT are effective reagents for amide bond formation, each with distinct advantages suited to different applications.

  • Carbodiimides , particularly EDC , remain the reagent of choice for aqueous bioconjugation due to their water solubility and well-established protocols.[1][2] The ability to form stable NHS-ester intermediates provides significant flexibility in multi-step procedures.[1] DCC is a cost-effective and powerful option for solution-phase organic synthesis , provided its insoluble urea byproduct can be easily removed by filtration.[10][13]

  • DCMT and other triazine-based reagents offer a robust alternative for organic-phase synthesis .[8] Their mechanism avoids the highly unstable O-acylisourea intermediate, potentially reducing certain side reactions. They are particularly useful when the specific reactivity profile of a triazinyl active ester is desired.

For drug development professionals and scientists, the optimal choice will depend on the specific substrates, desired reaction conditions (aqueous vs. organic), scale, and purification strategy. For novel or complex syntheses, a small-scale screen of different coupling agents and conditions is often the most effective approach to maximizing yield and purity.

References

Comparative Study of the Herbicidal Activity of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal activity of common triazine derivatives, focusing on their efficacy, mechanism of action, and the experimental protocols used for their evaluation. Triazine herbicides have been a cornerstone of weed management for decades, primarily used for the control of broadleaf and some grass weeds in various crops. Their primary mode of action is the inhibition of photosynthesis.

Data Presentation: Herbicidal Efficacy of Triazine Derivatives

The herbicidal efficacy of triazine derivatives can vary significantly based on the specific compound, the target weed species, and environmental conditions. The following table summarizes the effective concentrations of several key triazine herbicides required to inhibit or reduce the growth of selected weed species. These values, primarily GR₅₀ (the concentration required to reduce plant biomass by 50%) and EC₅₀ (the concentration required to cause a 50% effect), are critical metrics for comparing herbicidal potency.

Disclaimer: The data presented below are compiled from various studies. Direct comparison should be approached with caution as experimental conditions (e.g., growth medium, plant stage, environmental factors) may differ between studies.

HerbicideTarget SpeciesParameterValue (g a.i./ha or µg L⁻¹)Reference
Atrazine Amaranthus retroflexus (Redroot Pigweed) - Sensitive BiotypeGR₅₀126 g a.i./ha[1]
Amaranthus retroflexus (Redroot Pigweed) - Resistant BiotypeGR₅₀> 3556 g a.i./ha[1]
Phaeodactylum tricornutum (Diatom)EC₅₀28.38 µg L⁻¹
Simazine Phaeodactylum tricornutum (Diatom)EC₅₀Not explicitly found in a directly comparable study
Ametryn Echinochloa colona (Junglerice) - Susceptible PopulationGR₅₀24.47 g a.i./ha
Phaeodactylum tricornutum (Diatom)EC₅₀8.86 µg L⁻¹
Prometryn Amaranthus lividus (Livid Amaranth)C₉₅284 g a.i./ha
Phaeodactylum tricornutum (Diatom)EC₅₀Not explicitly found in a directly comparable study
Terbuthylazine Amaranthus retroflexus (Redroot Pigweed) - Sensitive BiotypeGR₅₀45.75 g a.i./ha
Amaranthus retroflexus (Redroot Pigweed) - Resistant BiotypeGR₅₀5512.5 g a.i./ha

Mechanism of Action: Inhibition of Photosystem II

Triazine herbicides act by interrupting the photosynthetic electron transport chain in plants.[2] They achieve this by binding to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2] Specifically, they compete with plastoquinone (PQ), the native electron acceptor, for its binding site (the QB site) on the D1 protein.[2] This blockage of electron flow from photosystem II prevents the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death.[3]

Triazine_Mechanism cluster_PSII Photosystem II (PSII) Complex cluster_D1 D1 Protein P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site QA->QB_site e- Plastoquinone Plastoquinone (PQ) QB_site->Plastoquinone e- transfer Block ELECTRON FLOW BLOCKED Light Light Energy Light->P680 Excites ETC To Electron Transport Chain Plastoquinone->ETC Triazine Triazine Herbicide Triazine->QB_site Competitively Binds

Caption: Mechanism of triazine herbicide action on Photosystem II.

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental for the comparative assessment of herbicidal activity. Below are detailed methodologies for two key experiments: a whole-plant dose-response bioassay and a chlorophyll fluorescence assay.

Whole-Plant Dose-Response Bioassay in a Greenhouse

This protocol is designed to determine the GR₅₀ (50% growth reduction) value of a herbicide on a target weed species.

a. Plant Material and Growth Conditions:

  • Seed Germination: Sow seeds of the target weed species (e.g., Amaranthus retroflexus, Chenopodium album) in trays containing a sterilized potting mix.

  • Seedling Transplanting: Once seedlings have reached the 2-3 true leaf stage, transplant them into individual pots (e.g., 10 cm diameter) filled with the same potting mix.

  • Greenhouse Conditions: Maintain plants in a controlled greenhouse environment with a temperature of approximately 25/18°C (day/night), a 16-hour photoperiod, and adequate humidity. Water the plants as needed to avoid drought stress.[4]

b. Herbicide Application:

  • Herbicide Preparation: Prepare a stock solution of the triazine herbicide in an appropriate solvent. From this stock, create a series of dilutions to achieve a range of application rates that are expected to cause between 10% and 90% growth inhibition. A logarithmic dose series is recommended.[4] Include an untreated control (solvent only).

  • Application: Apply the herbicide solutions to the plants using a calibrated laboratory spray chamber to ensure uniform coverage. The application volume should be consistent across all treatments (e.g., 200 L/ha).[4]

c. Data Collection and Analysis:

  • Harvest: After a specified period (e.g., 21 days after treatment), harvest the above-ground biomass of all plants in each pot.[5]

  • Dry Weight Measurement: Dry the harvested biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight for each pot.[5]

  • Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit a dose-response curve and determine the GR₅₀ value.[5]

Caption: Workflow for a whole-plant dose-response bioassay.

Chlorophyll Fluorescence Assay for PSII Inhibition

This is a rapid and non-invasive method to assess the impact of photosystem II-inhibiting herbicides.

a. Plant Treatment:

  • Grow and select plants as described in the bioassay protocol.

  • Treat the plants with the desired herbicide concentrations. Measurements can be taken at various time points after application (e.g., 12, 36, 60, and 84 hours).

b. Measurement Procedure:

  • Dark Adaptation: Before measurement, the plant leaves must be dark-adapted for a minimum of 30 minutes. This allows for the re-oxidation of the electron transport chain.

  • Fluorescence Measurement: Use a portable chlorophyll fluorometer (e.g., a PAM fluorometer) to measure the fluorescence induction kinetics from the adaxial surface of a fully developed leaf.

  • Parameters: The key parameters to measure are:

    • F₀ (Minimum Fluorescence): The fluorescence level when all PSII reaction centers are open (in the dark-adapted state).

    • Fₘ (Maximum Fluorescence): The fluorescence level when a saturating pulse of light is applied, transiently closing all PSII reaction centers.

    • Fᵥ (Variable Fluorescence): The difference between Fₘ and F₀ (Fᵥ = Fₘ - F₀).

    • Fᵥ/Fₘ (Maximum Quantum Yield of PSII): This ratio is a measure of the potential efficiency of PSII photochemistry. A decrease in Fᵥ/Fₘ indicates stress or inhibition of PSII.

c. Data Analysis:

  • Compare the Fᵥ/Fₘ values of treated plants to those of the untreated control plants. A significant reduction in the Fᵥ/Fₘ ratio in treated plants indicates that the herbicide is inhibiting photosystem II.

  • The effective concentration causing 50% inhibition of Fᵥ/Fₘ (IC₅₀) can be calculated by performing a dose-response analysis as described for the whole-plant bioassay.

cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation & Analysis A Select Healthy Leaf B Dark Adapt (30 min) A->B C Measure F₀ (Weak Modulated Light) B->C D Apply Saturating Pulse C->D E Measure Fₘ D->E F Calculate Fᵥ = Fₘ - F₀ E->F G Calculate Fᵥ/Fₘ F->G H Compare to Control G->H

Caption: Experimental workflow for chlorophyll fluorescence assay.

References

Preserving Chirality: A Guide to Assessing Stereochemical Integrity in Peptide Synthesis with 2,4-Dichloro-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides with high stereochemical purity is paramount. Racemization, the loss of a specific enantiomeric form of an amino acid, can lead to peptides with altered biological activity, immunogenicity, and reduced therapeutic efficacy. The choice of coupling reagent is a critical factor in mitigating this risk. This guide provides an objective comparison of 2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT), also known as CDMT, with other common peptide coupling reagents, focusing on the preservation of stereochemical integrity. The information presented is supported by experimental data and detailed analytical protocols.

The Challenge of Racemization in Peptide Synthesis

During peptide bond formation, the carboxylic acid of the N-protected amino acid is activated by a coupling reagent. This activation, while necessary for the reaction to proceed, increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar and achiral 5(4H)-oxazolone intermediate. Subsequent attack by the amine component can occur from either face of this intermediate, resulting in a mixture of L- and D-isomers. Efficient coupling reagents minimize racemization by promoting a rapid rate of peptide bond formation that outcompetes the rate of oxazolone formation and enolization.

Comparative Performance of Coupling Reagents in Maintaining Stereochemical Integrity

The selection of a coupling reagent requires a careful balance of reactivity, efficiency, and the propensity to induce racemization. Below is a summary of quantitative data comparing DCMT and its derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), with other widely used coupling reagents. It is important to note that the extent of racemization is highly dependent on the specific amino acid sequence, solvent, base, and temperature.

Coupling ReagentModel Peptide/Reaction% Racemization (D-isomer)SolventObservations and Citations
DCMT (CDMT) Z-Phe-Ala-OMe~15%Not SpecifiedShowed significant racemization in this specific model system.
DCMT (CDMT) General Peptide Synthesis<0.5%Aprotic SolventsReported to have low racemization in aprotic environments[1].
DMT-MM Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzl0%AcOEt, THF, DMF, CH3CNNo racemization was observed in these aprotic solvents[1][2].
DMT-MM Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzl2.3%DMSOSlight racemization was observed in the polar aprotic solvent DMSO[1].
DMT-MM Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzlSlightEtOH, MeOHSlight racemization was observed in protic solvents[1][2].
HATU Fmoc-L-His(Trt)-OH + L-Leu-OtBu~1.8%Not SpecifiedA highly efficient uronium salt-based reagent that generally affords low racemization[3].
HBTU Fmoc-L-His(Trt)-OH + L-Leu-OtBu~2.5%Not SpecifiedAnother common uronium salt-based reagent with a slightly higher tendency for racemization compared to HATU in some cases.
PyBOP Fmoc-L-His(Trt)-OH + L-Leu-OtBu~3.0%Not SpecifiedA phosphonium salt-based reagent known for its high coupling efficiency.
DIC/Oxyma Fmoc-L-Cys(Trt)-OH + L-Leu-OtBuNo racemizationNot SpecifiedThe combination of a carbodiimide with an additive like Oxyma is highly effective at suppressing racemization, especially for sensitive amino acids[3].
DIC/HOBt General Peptide SynthesisVariableVariousA classic combination for reducing racemization, though effectiveness can vary.

Experimental Protocols for Assessing Stereochemical Integrity

Accurate determination of the enantiomeric purity of a synthesized peptide is crucial. The following are detailed protocols for three common analytical techniques used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying diastereomers of a peptide.

Methodology:

  • Sample Preparation:

    • Dissolve the crude or purified peptide in a suitable solvent (e.g., mobile phase or a compatible organic solvent).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column is essential. Common CSPs are based on cyclodextrins, macrocyclic antibiotics, or chiral crown ethers. The choice of column depends on the specific peptide sequence.

    • Mobile Phase: An isocratic or gradient mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. For reversed-phase chiral separations, a mixture of water with an organic solvent like acetonitrile or methanol, often with additives like trifluoroacetic acid (TFA), is employed.

    • Flow Rate: Typically between 0.5 and 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

    • Detection: UV detection at a wavelength where the peptide bond or aromatic residues absorb (e.g., 210-230 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the desired L-peptide and the D-diastereomer by comparing their retention times with those of reference standards, if available.

    • Calculate the percentage of the D-isomer by integrating the peak areas: % D-isomer = (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide filter Filter Sample (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % D-isomer integrate->calculate

Workflow for Chiral HPLC Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method that typically involves hydrolysis of the peptide to its constituent amino acids, followed by derivatization to make them volatile for GC analysis.

Methodology:

  • Peptide Hydrolysis:

    • Place the peptide sample in a hydrolysis tube.

    • Add 6 M HCl (or DCl in D₂O to correct for acid-hydrolysis-induced racemization).

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • After hydrolysis, evaporate the acid under a stream of nitrogen or in a vacuum desiccator.

  • Derivatization:

    • To the dried hydrolysate, add a solution of an esterifying agent (e.g., 3 M HCl in n-butanol) and heat to convert the amino acids to their corresponding esters.

    • Evaporate the excess reagent.

    • Add an acylating agent (e.g., trifluoroacetic anhydride) and heat to form the N-trifluoroacetyl amino acid esters.

    • Evaporate the excess reagent and redissolve the derivatized amino acids in a suitable solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Column: A chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium.

    • Injection: Split or splitless injection.

    • Oven Program: A temperature gradient is programmed to separate the different amino acid derivatives.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) to detect characteristic fragment ions of the derivatized amino acids.

  • Data Analysis:

    • Separate chromatograms are obtained for the L- and D-enantiomers of each amino acid.

    • The percentage of the D-enantiomer for each amino acid is calculated from the integrated peak areas.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis hydrolyze Peptide Hydrolysis derivatize Derivatization hydrolyze->derivatize inject Inject into GC derivatize->inject separate Separate on Chiral Column inject->separate detect MS Detection (SIM) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % D-enantiomer integrate->calculate

Workflow for GC-MS Analysis of Racemization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for detecting diastereomers without the need for derivatization or chromatographic separation.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent can affect the chemical shifts and resolution of the signals.

    • The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 1-10 mg in 0.5-0.7 mL of solvent).

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

    • Experiments:

      • 1D ¹H NMR: Acquire a high-resolution one-dimensional proton NMR spectrum. The presence of a diastereomer may result in a separate set of signals for the protons near the epimerized chiral center.

      • 2D NMR (COSY, TOCSY, NOESY): Two-dimensional NMR experiments can be used to assign the signals of both the major (L-peptide) and minor (D-diastereomer) species, confirming their structures.

  • Data Analysis:

    • Identify and assign the resonances for both diastereomers.

    • The ratio of the diastereomers can be determined by integrating the well-resolved signals corresponding to each species.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis dissolve Dissolve Peptide in Deuterated Solvent acquire Acquire 1D/2D NMR Spectra dissolve->acquire assign Assign Resonances acquire->assign integrate Integrate Signals assign->integrate calculate Determine Diastereomeric Ratio integrate->calculate

Workflow for NMR Analysis of Racemization.

Conclusion

The choice of coupling reagent has a significant impact on the stereochemical integrity of synthesized peptides. While this compound (DCMT) can be an effective coupling reagent, the extent of racemization appears to be highly sensitive to the reaction conditions, particularly the solvent. Its derivative, DMT-MM, generally exhibits lower levels of racemization, especially in aprotic solvents.

For sensitive amino acids or when the highest degree of stereochemical purity is required, modern uronium/aminium reagents like HATU or the combination of a carbodiimide like DIC with an additive such as Oxyma often provide superior results.

Ultimately, the selection of a coupling reagent should be made based on a careful evaluation of the specific peptide sequence, the scale of the synthesis, and the required purity of the final product. The implementation of robust analytical methods, such as chiral HPLC, GC-MS, or NMR, is essential to verify the stereochemical integrity of the synthesized peptides and ensure their quality and efficacy.

References

A Cost-Benefit Analysis of 2,4-Dichloro-6-methoxy-1,3,5-triazine in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision in large-scale synthesis, profoundly impacting process efficiency, product purity, cost-effectiveness, and environmental footprint. Among the diverse array of available reagents, substituted 1,3,5-triazines have emerged as valuable tools for amide bond formation. This guide provides an objective cost-benefit analysis of 2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT) and its more widely documented analogue, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), in comparison to other prevalent coupling reagents.

While specific large-scale industrial data for DCMT is limited in publicly available literature, this analysis leverages data from its close structural relative, CDMT, and other triazine derivatives to provide a comprehensive overview for informed decision-making. The comparison includes key alternatives such as carbodiimides (DCC) and aminium/uronium salts (HBTU, HATU), supported by experimental data and detailed methodologies.

Mechanism of Action: Triazine-Mediated Amide Bond Formation

Substituted chlorotriazines like DCMT and CDMT act as efficient carboxylic acid activators. In the presence of a base, typically a tertiary amine such as N-methylmorpholine (NMM), the chlorotriazine reacts with a carboxylic acid to form a highly reactive acyloxy-triazine intermediate, often referred to as an "active ester". This intermediate is then susceptible to nucleophilic attack by an amine, yielding the desired amide product. A significant advantage of this process is the formation of a water-soluble triazine byproduct, which simplifies purification during workup.[1]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation RCOOH Carboxylic Acid (R-COOH) ActiveEster Reactive Acyloxy-triazine Intermediate RCOOH->ActiveEster Activation DCMT DCMT + Base (NMM) DCMT->ActiveEster Amide Amide Product (R-CO-NH-R') ActiveEster->Amide Nucleophilic Attack Byproduct Water-Soluble Triazine Byproduct ActiveEster->Byproduct Amine Amine (R'-NH2) Amine->Amide G Start Select Coupling Reagent Cost Is Cost the Primary Driver? Start->Cost Complexity Are Substrates Sterically Hindered? Cost->Complexity No DCC Consider DCC/HOBt Cost->DCC Yes Purification Is Ease of Purification Critical? Complexity->Purification No HATU Consider HATU Complexity->HATU Yes DCMT_HBTU Consider DCMT/CDMT or HBTU Purification->DCMT_HBTU No DCMT_Aminium Consider DCMT/CDMT or Aminium Reagents (HBTU/HATU) Purification->DCMT_Aminium Yes G Start Start: Resin with Free Amine Activation Prepare Coupling Cocktail: Fmoc-AA + HOBt + DIC in DMF Start->Activation Coupling Add Cocktail to Resin Shake at Room Temperature Activation->Coupling Monitoring Monitor Reaction (e.g., Ninhydrin Test) Coupling->Monitoring Washing Filter and Wash Resin (DMF, DCM, MeOH) Monitoring->Washing Complete Recouple Recouple or Cap Unreacted Sites Monitoring->Recouple Incomplete Next_Cycle Proceed to Next Cycle (Deprotection/Coupling) Washing->Next_Cycle Recouple->Coupling

References

A Comparative Analysis of the Reactivity of 2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT) and Cyanuric Chloride (TCT)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules, the strategic selection of reagents is paramount. Both 2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT) and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) serve as versatile scaffolds and key intermediates, primarily owing to the reactivity of the chlorine atoms on the triazine ring towards nucleophilic substitution. This guide provides an objective comparison of their reactivity, supported by experimental data and established chemical principles, to aid researchers in making informed decisions for their synthetic endeavors.

Core Reactivity Principles: An Overview

The reactivity of both DCMT and TCT is fundamentally governed by nucleophilic aromatic substitution (SNAr) at the carbon atoms of the 1,3,5-triazine ring. The electron-withdrawing nature of the nitrogen atoms in the triazine ring renders the carbon atoms electrophilic and thus susceptible to attack by nucleophiles.

Cyanuric Chloride (TCT): TCT possesses three chlorine atoms, each of which can be sequentially substituted. A critical aspect of TCT's reactivity is that the substitution of each chlorine atom deactivates the ring towards subsequent substitutions.[1] This is because the incoming nucleophile is typically less electron-withdrawing than the chlorine it replaces. Consequently, the first substitution is the most facile, and progressively more forcing conditions (e.g., higher temperatures) are required for the second and third substitutions.[2][3] This differential reactivity allows for the controlled, stepwise introduction of different nucleophiles.[3]

This compound (DCMT): In contrast to TCT, DCMT has one of its chlorine atoms replaced by a methoxy group. The methoxy group is an electron-donating group, which increases the electron density of the triazine ring. This, in turn, reduces the electrophilicity of the carbon atoms bonded to the remaining two chlorine atoms, making them less reactive towards nucleophiles compared to the first chlorine of TCT. The reactivity of the two chlorine atoms in DCMT will also differ, with the first substitution being easier than the second.

Quantitative Reactivity Comparison

FeatureCyanuric Chloride (TCT)This compound (DCMT)
Number of Reactive Sites 3 Chlorine Atoms2 Chlorine Atoms
Relative Reactivity of First Substitution HighModerate
Electronic Influence of Substituents Three electron-withdrawing chlorine atomsTwo electron-withdrawing chlorine atoms and one electron-donating methoxy group
Control of Sequential Substitution Achieved by controlling temperature; 1st Cl at 0-5°C, 2nd at 25-60°C, 3rd at 80-90°C.[2]Temperature control is also crucial, though the temperature windows may differ from TCT.
General Reactivity Trend The reactivity of the chlorine atoms decreases with each successive substitution.[4]The methoxy group deactivates the ring, making the chlorine atoms less reactive than the first chlorine of TCT.

The general order of reactivity for the first nucleophilic substitution can be summarized as:

Cyanuric Chloride (1st Cl) > this compound (1st Cl) > Cyanuric Chloride (2nd Cl)

Experimental Protocols

The following are representative experimental protocols for nucleophilic substitution reactions on TCT and DCMT, illustrating the practical aspects of their reactivity.

Protocol 1: Monosubstitution of Cyanuric Chloride (TCT)

This protocol describes the synthesis of a 2,4-dichloro-6-substituted-s-triazine.

Materials:

  • Cyanuric chloride (TCT)

  • Nucleophile (e.g., an alcohol, thiol, or amine)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve TCT (1 equivalent) in DCM and cool the solution to 0°C.

  • Add the nucleophile (1 equivalent) to the stirring solution.

  • Add DIEA (1 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water to remove DIEA salts.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the monosubstituted product.[5]

Protocol 2: Substitution of this compound (DCMT)

This protocol details the reaction of DCMT with an amine.

Materials:

  • This compound (DCMT)

  • 4-aminobenzonitrile

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Crushed ice

  • Distilled water

Procedure:

  • Dissolve DCMT (1 equivalent) and 4-aminobenzonitrile (1 equivalent) in separate portions of acetone.

  • Add NaHCO₃ (1.38 g per 10 mmol of DCMT) to the DCMT solution while stirring vigorously at 0°C in a round bottom flask.

  • Add the solution of 4-aminobenzonitrile dropwise to the stirring solution of DCMT and NaHCO₃.

  • Stir the reaction for 24 hours at room temperature, monitoring by TLC.

  • Once the starting material is consumed, remove the acetone using a rotary evaporator.

  • Pour the remaining reaction mixture onto crushed ice.

  • Filter the solid product, wash with distilled water, and dry under high vacuum.[6]

Visualization of Reaction Pathways

The sequential substitution of chlorine atoms on TCT and the substitution on DCMT can be visualized as follows:

G cluster_0 Cyanuric Chloride (TCT) Sequential Substitution cluster_1 DCMT Substitution TCT Cyanuric Chloride (3 Cl) Mono_Sub Monosubstituted (2 Cl) TCT->Mono_Sub  + Nucleophile 1  0-5°C Di_Sub Disubstituted (1 Cl) Mono_Sub->Di_Sub  + Nucleophile 2  25-60°C Tri_Sub Trisubstituted (0 Cl) Di_Sub->Tri_Sub  + Nucleophile 3  80-90°C DCMT DCMT (2 Cl, 1 OMe) Mono_Sub_DCMT Monosubstituted (1 Cl, 1 OMe) DCMT->Mono_Sub_DCMT  + Nucleophile 1  (e.g., 0°C to RT) Di_Sub_DCMT Disubstituted (0 Cl, 1 OMe) Mono_Sub_DCMT->Di_Sub_DCMT  + Nucleophile 2  (e.g., RT to elevated temp.)

Sequential nucleophilic substitution pathways for TCT and DCMT.

Conclusion

The choice between this compound and cyanuric chloride hinges on the desired reactivity and the synthetic strategy.

  • Cyanuric chloride (TCT) is the more reactive starting material for the initial substitution and offers three sites for functionalization. Its well-defined, temperature-dependent sequential reactivity makes it ideal for the controlled synthesis of trisubstituted triazines with different functionalities.

  • This compound (DCMT) provides a less reactive scaffold with two available sites for substitution. The deactivating effect of the methoxy group can be advantageous in scenarios where milder reaction conditions are required or when selectivity is a concern in the presence of other reactive functional groups.

For researchers and drug development professionals, a thorough understanding of these reactivity differences is crucial for the efficient and selective synthesis of complex molecular architectures based on the versatile 1,3,5-triazine core.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2,4-Dichloro-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 2,4-Dichloro-6-methoxy-1,3,5-triazine, tailored for research and development professionals. Adherence to these guidelines is vital for ensuring personnel safety and environmental protection. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Summary

Effective protection against chemical exposure is achieved by using the appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-Resistant GlovesNitrile rubber is a suitable material.[4] For extended contact, it is recommended to consult the glove manufacturer for specific breakthrough times and chemical resistance data.[5]Prevents skin contact and irritation.[1]
Eye & Face Protection Safety Goggles / Face ShieldTightly sealed chemical splash goggles are required.[4][6] A face shield should be worn in situations with a higher risk of splashing.Protects against serious eye irritation or damage from dust or splashes.[1][5]
Respiratory Protection Respirator / VentilationWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[2]Prevents respiratory tract irritation from inhalation of dust particles.[1][7]
Body Protection Protective ClothingA standard laboratory coat is required.[8] For tasks with a higher potential for contamination, chemical-resistant coveralls or an apron should be worn.[9][10]Minimizes skin exposure and contamination of personal clothing.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes made of a non-absorbent material.Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound during laboratory operations.

1. Preparation and Engineering Controls:

  • Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[7]

  • Ventilation Check: Ensure the ventilation system or fume hood is functioning correctly before starting any work.

  • Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, and labeled waste containers, within the designated area.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as specified in the table above before handling the chemical.

  • Ensure gloves are worn correctly, with cuffs tucked under the sleeves of the lab coat to prevent skin exposure.[10]

3. Chemical Handling:

  • Avoid Dust Generation: Handle the solid chemical carefully to minimize the creation of dust.[1]

  • Portioning: If transferring the chemical, use a spatula and weigh it on a tared weighing paper or in a suitable container within the fume hood.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][7]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

4. Post-Handling Decontamination:

  • Equipment Cleaning: Thoroughly decontaminate all non-disposable equipment and the work surface after use.

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands immediately.

  • Laundering: Contaminated work clothes should be laundered separately from other clothing.[1]

Disposal Plan: Waste Management Protocol

Proper segregation and disposal of chemical waste are critical for safety and regulatory compliance. As a chlorinated organic compound, this compound requires disposal as hazardous waste.[8]

1. Waste Segregation at the Source:

  • Designated Container: Use a dedicated, clearly labeled, and sealable hazardous waste container for all this compound waste.[1]

  • Contaminated Materials: This includes the chemical itself, any unused portions, and all contaminated disposable materials such as gloves, weighing paper, and pipette tips.[8] These items must be placed in the same designated hazardous waste container.

2. Waste Container Management:

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Closure: Keep the waste container tightly sealed at all times, except when actively adding waste.[8]

  • Fill Level: Do not fill the container beyond 90% of its capacity to prevent spills and allow for expansion.[8]

3. Storage of Hazardous Waste:

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]

  • Secondary Containment: The container must be kept in a secondary containment bin or tray to mitigate potential leaks.[8]

  • Incompatibles: Ensure the waste is not stored with incompatible materials, such as strong oxidizing agents.[7]

4. Final Disposal:

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste management facility.[1][8]

  • Regulations: All disposal activities must comply with local, state, and federal regulations.

Safety and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_disposal Phase 3: Waste Management cluster_end Completion prep 1. Planning & Risk Assessment ppe 2. Don PPE prep->ppe Proceed handling 3. Handle Chemical in Fume Hood ppe->handling decon 4. Decontaminate Work Area & Equipment handling->decon Task Complete segregate 5. Segregate Hazardous Waste decon->segregate storage 6. Store in Labeled Container segregate->storage pickup 7. Arrange for EHS Pickup storage->pickup end_op End of Procedure pickup->end_op

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.